4-(Pyridin-2-yl)but-3-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPBKGKJJFGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Pyridin-2-yl)but-3-yn-1-ol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol
Executive Summary
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and influence on pharmacokinetic parameters make it an invaluable component in drug design.[1][3] When coupled with an alkynyl linker, the resulting pyridinyl alkynol structure offers a rigid, linear scaffold that is ripe for further chemical modification, serving as a versatile building block for more complex molecular architectures. This guide provides a comprehensive, technically-grounded overview of the synthesis of a key exemplar, this compound. We will delve into the mechanistic underpinnings of the principal synthetic strategy, the Sonogashira cross-coupling reaction, and provide a detailed, field-validated experimental protocol suitable for researchers in synthetic chemistry and drug development.
Strategic Approach: Retrosynthetic Analysis and Pathway Selection
The synthesis of this compound involves the formation of a C(sp²)-C(sp) bond between the pyridine ring and the butynol sidechain. Retrosynthetic analysis logically disconnects this bond, pointing directly to two commercially available or readily accessible starting materials: a 2-halogenated pyridine and but-3-yn-1-ol.
Caption: Retrosynthetic disconnection for the target molecule.
The most powerful and widely adopted method for forging this specific type of bond is the Palladium-catalyzed Sonogashira cross-coupling reaction.[4][5] First reported in 1975, this reaction has become an indispensable tool in organic synthesis due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, including the free hydroxyl group present in our target molecule.[4][6]
The Sonogashira Coupling: Mechanism and Core Principles
The Sonogashira reaction is a sophisticated process that relies on a synergistic interplay between two distinct catalytic cycles: a palladium cycle and a copper cycle.[5] This dual-catalyst system ensures high efficiency and selectivity in the formation of the desired arylalkyne.
The Dual Catalytic Cycle
-
Palladium Cycle : The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (2-bromopyridine) to form a Pd(II) complex. This is often considered the rate-determining step.[5]
-
Copper Cycle : Concurrently, the terminal alkyne (but-3-yn-1-ol) coordinates with the copper(I) iodide co-catalyst. The amine base facilitates the deprotonation of the alkyne, forming a highly reactive copper(I) acetylide intermediate.[5]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This crucial step links the two cycles.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination, yielding the final product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Key Experimental Parameters
-
Palladium Catalyst : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Other catalysts like Pd(PPh₃)₄ are also effective.[5]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst, essential for activating the alkyne.[7][8]
-
Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves as a solvent, neutralizes the hydrogen halide formed during the reaction, and facilitates the deprotonation of the alkyne.[7][9]
-
Solvent : The reaction is often run in the amine base itself or in a co-solvent system such as THF/Et₃N to ensure solubility of all components.[10] Anhydrous and anaerobic conditions are critical to prevent catalyst deactivation and unwanted alkyne homocoupling (Glaser coupling).[11]
-
Reactants : The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[4] 2-Bromopyridine offers a good balance of reactivity and cost-effectiveness. The terminal alkyne, but-3-yn-1-ol, is well-tolerated under these conditions.
Validated Experimental Protocol
This protocol describes a reliable, laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2-Bromopyridine | 158.01 | 1.58 g (1.07 mL) | 10.0 | 1.0 eq. |
| But-3-yn-1-ol | 70.09 | 0.84 g (0.88 mL) | 12.0 | 1.2 eq. |
| PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.20 | 0.02 eq. |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.20 | 0.02 eq. |
| Triethylamine (Et₃N), anhydrous | 101.19 | 20 mL | - | Solvent/Base |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | Extraction |
| Saturated aq. NH₄Cl | - | ~50 mL | - | Quenching |
| Brine | - | ~50 mL | - | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying |
| Silica Gel (230-400 mesh) | - | As needed | - | Chromatography |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add PdCl₂(PPh₃)₂ (140 mg) and CuI (38 mg).
-
Inert Atmosphere : Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.
-
Solvent and Reagent Addition : Add anhydrous THF (20 mL) and anhydrous triethylamine (20 mL) via syringe. Stir the resulting suspension for 10 minutes. Add 2-bromopyridine (1.07 mL) followed by but-3-yn-1-ol (0.88 mL).
-
Reaction Execution : Heat the reaction mixture to 60 °C using an oil bath and maintain stirring under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup :
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the bulk of the amine salts.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a dark oil.
-
-
Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The successful synthesis will yield this compound as a pale yellow oil or low-melting solid.
| Parameter | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol [12] |
| Appearance | Pale yellow oil or low-melting solid |
| Expected Yield | 70-85% |
| Purity (Post-Chromo) | >95% |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz) : Expect characteristic signals for the pyridine ring protons (typically δ 7.0-8.6 ppm), a triplet for the -CH₂-OH protons (δ ~3.8 ppm), a triplet for the propargylic -CH₂- protons (δ ~2.7 ppm), and a broad singlet for the -OH proton.
-
¹³C NMR (CDCl₃, 100 MHz) : Key signals will include those for the five distinct pyridine carbons (δ ~120-150 ppm), the two acetylenic carbons (δ ~80-95 ppm), the methylene carbon adjacent to the oxygen (δ ~61 ppm), and the propargylic methylene carbon (δ ~24 ppm).
-
Mass Spectrometry (EI-MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 147.[12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; insufficient exclusion of air/moisture. | Use fresh, high-purity catalysts. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. Degas solvents before use. |
| Alkyne Homocoupling | Presence of oxygen leading to Glaser coupling. | Rigorously maintain an inert atmosphere. Degas all solvents and reagents thoroughly before the reaction. |
| Starting Material Remains | Insufficient temperature or reaction time; less reactive halide. | Increase reaction temperature (e.g., to 80 °C) or prolong the reaction time. If using an aryl chloride, consider switching to the bromide or iodide. |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., CH₂Cl₂/MeOH) may be necessary. |
Conclusion
The Sonogashira cross-coupling reaction provides a robust and highly efficient pathway for the synthesis of this compound. The procedure is tolerant of the key alcohol functionality and utilizes readily available starting materials. The resulting product is a valuable building block, containing three key points for diversification: the pyridine nitrogen, the aromatic ring itself, and the primary alcohol. This versatility makes pyridinyl alkynols like the title compound highly attractive scaffolds for the development of novel therapeutics and functional organic materials.
References
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- Supporting Information. 2 - Supporting Information.
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Physicochemical properties of 4-(Pyridin-2-yl)but-3-yn-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)but-3-yn-1-ol
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of the core physicochemical properties of this compound. In the context of medicinal chemistry and materials science, a thorough understanding of a compound's characteristics—such as its solubility, lipophilicity, and ionization state—is paramount for predicting its behavior in biological systems and for rational drug design. Due to the limited availability of published experimental data for this specific molecule, this guide integrates theoretical predictions with detailed, field-proven experimental protocols. This approach empowers researchers to not only estimate the compound's behavior but also to empirically validate these properties in a laboratory setting.
Chemical Identity and Core Molecular Properties
This compound is a heterocyclic organic compound featuring a pyridine ring, an internal alkyne (butynl), and a primary alcohol functional group. This unique combination of a basic aromatic system, a rigid alkynyl linker, and a polar hydroxyl group suggests a nuanced physicochemical profile. The pyridine moiety is a common pharmacophore, making its derivatives perennial subjects of interest in drug discovery.
Table 1: Summary of Key Properties for 4-(Pyridin-yl)but-3-yn-1-ol
| Property | Data | Source/Method |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₉NO | Calculated |
| Molecular Weight | 147.17 g/mol | PubChem (for 3-yl isomer)[1] |
| CAS Number | Not available | - |
| Predicted LogP (XLogP3) | 0.8 | PubChem (for 3-yl isomer)[1] |
| Polar Surface Area (PSA) | 33.1 Ų | PubChem (for 3-yl isomer)[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Lipophilicity: The Partition Coefficient (LogP)
Scientific Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. It governs the ability of a molecule to cross biological membranes, such as the blood-brain barrier, and influences its solubility, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A LogP value near zero, as predicted for the 3-yl isomer (0.8), suggests a balanced hydrophilic-lipophilic character, indicating potential solubility in both aqueous and organic media[2].
Predicted Lipophilicity
The calculated XLogP3 value for the isomeric 4-(pyridin-3-yl)but-3-yn-1-ol is 0.8 [1]. This value suggests the compound is slightly more soluble in an organic phase than in an aqueous one at a neutral pH. However, experimental verification is essential, as intramolecular interactions and the specific isomer can influence the actual value.
Experimental Protocol: LogP Determination via Shake-Flask Method
The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning[3].
Methodology:
-
Preparation of Phases: Prepare a saturated solution of n-octanol with water and a separate saturated solution of water with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel or a suitable vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated water.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Allow the mixture to stand undisturbed until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Ionization State: The Acidity Constant (pKa)
Scientific Rationale: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. For drug candidates, the ionization state is fundamental to its solubility, receptor interaction, and ability to permeate cell membranes, as charged species are generally more water-soluble but less able to cross lipid bilayers[4]. The pyridine nitrogen in this compound is basic and will be protonated at acidic pH.
Predicted pKa
The pKa of protonated pyridine is approximately 5.2[5]. The electron-withdrawing effect of the butynol substituent at the 2-position is expected to slightly decrease the basicity of the nitrogen, likely resulting in a pKa value between 4.5 and 5.5.
Caption: Ionization equilibrium of the pyridine moiety.
Experimental Protocol: pKa Determination via Potentiometric Titration
Methodology:
-
Sample Preparation: Accurately dissolve a known amount of the compound in deionized water or a co-solvent system (if water solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Initial State: Calibrate a pH meter and immerse the electrode in the sample solution. Record the initial pH.
-
Titration: Using a calibrated burette, add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to the solution. The acid will protonate the basic pyridine nitrogen.
-
Data Recording: After each addition of titrant, stir the solution to ensure homogeneity and record the pH once the reading stabilizes.
-
Titration Curve: Continue the titration well past the expected equivalence point. Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the pyridine has been protonated. This point corresponds to the flattest region (inflection point) of the buffer zone on the titration curve. The pKa can be determined precisely by finding the pH at which 50% of the titrant volume required to reach the equivalence point has been added.
Solubility Profile
Scientific Rationale: Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. A compound must have sufficient aqueous solubility to be absorbed in the gastrointestinal tract but may also require solubility in organic solvents for purification and analysis. The presence of both a polar alcohol and a basic pyridine group, alongside a semi-rigid hydrocarbon backbone, suggests that this compound will exhibit complex solubility behavior[6].
Experimental Protocol: Qualitative Solubility Classification
This systematic approach uses a series of solvents to classify the compound based on its functional groups[7][8][9].
Caption: Decision workflow for qualitative solubility testing.
Methodology:
-
Water Solubility: Add ~10 mg of the compound to 0.5 mL of deionized water in a test tube. Shake vigorously. If it dissolves, test the solution's pH with litmus or pH paper. A basic pH would confirm the pyridine's character[9][10].
-
5% NaOH Test: If insoluble in water, add the compound to 0.5 mL of 5% NaOH solution. Solubility indicates an acidic functional group. (This compound is expected to be insoluble).
-
5% HCl Test: If insoluble in the preceding tests, use a fresh sample and add it to 0.5 mL of 5% HCl solution. Solubility here is a strong indicator of a basic functional group, such as the pyridine nitrogen, which forms a soluble hydrochloride salt[7].
-
Concentrated H₂SO₄ Test: If the compound is insoluble in all previous solvents, its solubility in cold, concentrated sulfuric acid is tested. Solubility suggests the presence of atoms with lone-pair electrons (like oxygen or nitrogen) that can be protonated by the strong acid[8].
Predicted Spectroscopic Profile
Scientific Rationale: Spectroscopic analysis is indispensable for structural elucidation and confirmation. While actual spectra must be obtained experimentally, predicting the key signals based on the known structure is a vital exercise in verifying a synthesis and identifying a compound.
¹H NMR Spectroscopy
-
Pyridine Protons (4H): Expect complex multiplets in the aromatic region (δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the 6-position) will likely be the most downfield[11].
-
Methylene Protons (-CH₂-CH₂-): Two signals are expected in the aliphatic region. The -CH₂- group adjacent to the hydroxyl (C1) would likely appear as a triplet around δ 3.6-3.8 ppm. The -CH₂- group adjacent to the alkyne (C2) would appear as a triplet further upfield, around δ 2.5-2.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O. Its chemical shift is highly variable (δ 1.5-5.0 ppm) depending on concentration and solvent.
¹³C NMR Spectroscopy
-
Pyridine Carbons (5C): Signals expected in the δ 120-150 ppm range.
-
Alkynyl Carbons (2C): Two distinct signals expected between δ 80-100 ppm.
-
Aliphatic Carbons (2C): The carbon bearing the -OH group (C1) would be around δ 60-65 ppm, while the other methylene carbon (C2) would be further upfield (~δ 20-30 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the alcohol[12].
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.
-
C≡C Stretch: A weak to medium absorption band in the 2100-2260 cm⁻¹ region. For an internal, unsymmetrical alkyne like this, the peak should be visible.
-
C=C and C=N Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring[12].
-
C-O Stretch: A strong absorption in the 1050-1200 cm⁻¹ region.
References
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Geocities.ws. Solubility test for Organic Compounds. (2024).
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). YouTube.
- Organic lab. Solubility test/ Organic lab. (2021). YouTube.
- Bulgarian Chemical Communications. Determination of the pKa values of some pyridine derivatives by computational methods. (2018).
- ResearchGate. Determination of the pKa values of some pyridine derivatives by computational methods. (2025).
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. 4-(Pyridin-2-yl)butan-2-ol. National Center for Biotechnology Information.
- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022).
- ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.
- PubMed. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). National Center for Biotechnology Information.
- Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table.
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019).
- NIH National Library of Medicine. A High-Throughput Method for Lipophilicity Measurement.
- PubChem. 4-(Pyridin-3-yl)but-3-yn-1-ol. National Center for Biotechnology Information.
- NIH National Library of Medicine. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
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- PubChem. 4-(But-1-en-3-yn-1-yl)pyridine. National Center for Biotechnology Information.
- NIH National Library of Medicine. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
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- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. (2000).
- ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025).
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An In-depth Technical Guide to 4-(Pyridin-2-yl)but-3-yn-1-ol and Its Isomers: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-(pyridin-2-yl)but-3-yn-1-ol, a heterocyclic alcohol of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for the 2-pyridyl isomer, this document also presents in-depth information on its close structural analogue, 4-(pyridin-3-yl)but-3-yn-1-ol, to provide a thorough and practical resource for researchers, scientists, and professionals in drug development. The guide covers core chemical identifiers, physicochemical properties, detailed synthetic protocols, characterization data, and safety information.
Core Identifiers and Physicochemical Properties
The specific CAS number for this compound is not readily found in major chemical databases. However, its isomer, 4-(pyridin-3-yl)but-3-yn-1-ol, is well-documented. The data for the 3-pyridyl isomer and other related compounds are summarized below to provide a comparative reference.
Table 1: Chemical Identifiers and Properties of 4-(Pyridinyl)alkynols and Related Compounds
| Identifier | 4-(Pyridin-3-yl)but-3-yn-1-ol | 4-(Pyridin-2-yl)butan-1-ol | 4-(Pyridin-3-yl)butan-1-ol |
| CAS Number | 138487-20-4[1][2] | 17945-79-8[3] | 60753-14-2[4] |
| Molecular Formula | C₉H₉NO[1][2] | C₉H₁₃NO[3] | C₉H₁₃NO[4] |
| Molecular Weight | 147.17 g/mol [1][2] | 151.21 g/mol [3] | 151.21 g/mol [4] |
| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-ol[1] | 4-(pyridin-2-yl)butan-1-ol[3] | 4-(pyridin-3-yl)butan-1-ol[4] |
| SMILES | C1=CC(=CN=C1)C#CCCO[1] | C1=CC=NC(=C1)CCCCO | C1=CN=C(C=C1)CCCCO |
| InChI | InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2[1] | InChI=1S/C9H13NO/c11-8-4-1-5-9-6-2-3-7-10-9/h2-3,6-7,11H,1,4-5,8H2 | InChI=1S/C9H13NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,1-2,4,7H2[4] |
| InChIKey | GTWACVFJDRATJU-UHFFFAOYSA-N[1][2] | QYSOMFUUWROROT-UHFFFAOYSA-N[3] | GPJCBIYBTLQPQG-UHFFFAOYSA-N[4] |
| Boiling Point | Not available | 269.99°C at 760 mmHg[3] | Not available |
| Density | Not available | 1.036 g/cm³[3] | Not available |
Synthesis of Pyridinyl-alkynols
The synthesis of pyridinyl-alkynol compounds is most effectively achieved through Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.
Proposed Synthesis of this compound
The following protocol outlines a robust method for the synthesis of this compound, based on established Sonogashira coupling procedures. The causality behind the choice of reagents is to ensure high catalytic turnover, prevent side reactions like homocoupling of the alkyne, and facilitate a clean reaction profile.
Reaction Scheme:
Experimental Protocol:
-
Reactor Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromopyridine (1.0 eq.), but-3-yn-1-ol (1.2 eq.), and a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagents: Add degassed triethylamine (Et₃N, 3.0 eq.) as the solvent and base. The base is crucial for neutralizing the hydrobromic acid formed during the reaction. Subsequently, add copper(I) iodide (CuI, 0.04 eq.) as a co-catalyst, which facilitates the transmetalation step in the catalytic cycle.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization and Spectroscopic Analysis
Comprehensive characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard for a molecule like this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridyl protons, the methylene protons adjacent to the hydroxyl group and the alkyne, and the hydroxyl proton. The pyridyl protons will show characteristic splitting patterns. |
| ¹³C NMR | Resonances for the pyridyl carbons, the two acetylenic carbons (typically in the 70-90 ppm range), and the two aliphatic carbons. |
| IR Spectroscopy | A broad absorption band around 3300 cm⁻¹ for the O-H stretch, a sharp peak around 2200 cm⁻¹ for the C≡C triple bond stretch, and characteristic peaks for the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₉NO. |
Diagram of Characterization Workflow:
Caption: Standard workflow for the characterization of the final product.
Applications in Research and Development
Pyridinyl-alkynol scaffolds are valuable building blocks in several areas of chemical research, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry: The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The rigid alkyne linker can be used to orient functional groups in a specific geometry for binding to biological targets. These compounds can serve as intermediates for more complex molecules, including enzyme inhibitors and receptor modulators.
-
Materials Science: The conjugated system of the pyridine ring and the alkyne can be extended to create organic materials with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and sensors.[5]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general safety precautions for related heterocyclic and acetylenic compounds should be followed.
-
Hazard Statements: Based on similar structures, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a well-ventilated place. Keep container tightly closed.[6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound and its isomers are versatile chemical intermediates with significant potential in various fields of research. While data for the 2-pyridyl isomer is sparse, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogues. The detailed protocols and workflows presented herein are intended to empower researchers to confidently synthesize and utilize this valuable class of compounds in their work.
References
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- Supporting Inform
- Synthesis and Reactivity of Pyridin-4-ols. [Link]
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- Pyridine synthesis. Organic Chemistry Portal. [Link]
- 4-pyridin-4-yl-but-3-yn-2-one.
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A Technical Guide to 4-(Pyridin-2-yl)but-3-yn-1-ol: Sourcing, Synthesis, and Application
Introduction
4-(Pyridin-2-yl)but-3-yn-1-ol is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic primary alcohol and an alkyne group amenable to a wide array of chemical transformations, makes it a versatile synthon. The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the pyridine ring is a prevalent scaffold in numerous biologically active compounds, acting as a hydrogen bond acceptor and a ligand for metal coordination.[1] This guide provides an in-depth overview of the commercial availability, chemical synthesis, quality control, and applications of this valuable compound, designed for professionals in drug development and chemical research.
Chemical Identity and Properties
Verifying the precise identity of a chemical reagent is the foundational step for any successful research endeavor. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 395652-44-5 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| MDL Number | MFCD18384524 | [2] |
| Boiling Point | 301.4±22.0°C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, store under inert gas | [2] |
| Purity (Typical) | ≥95% | [2] |
Commercial Sourcing and Availability
While not as ubiquitous as simpler reagents, this compound is available from several specialized chemical suppliers. Procurement from commercial vendors is often the most time-efficient method for obtaining high-purity material for immediate use in research and development. Below is a summary of known suppliers. Researchers are advised to request quotations directly from vendors for the most current pricing and lead times.
| Supplier | Product Code | Purity | Available Quantities | Reference(s) |
| ChemUniverse | P55307 | 95% | 250mg, 1g, 5g, Bulk | [3] |
| Chem-Impex | 85394 | ≥95% | Inquire for availability | [2] |
Note: Availability and pricing are subject to change. This table is based on data accessible in early 2026 and is not exhaustive.
Chemical Synthesis: A Practical Alternative
In situations where commercial supply is limited, large quantities are required, or custom isotopic labeling is necessary, in-house synthesis provides a viable alternative. The most logical and widely employed method for constructing the pyridyl-alkyne bond is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Retrosynthetic Analysis and Workflow
The synthesis of this compound is conceptually straightforward via a Sonogashira coupling. The target molecule can be disconnected at the pyridyl-alkyne C-C bond, leading to two commercially available starting materials: a 2-halopyridine (such as 2-bromopyridine or 2-iodopyridine) and but-3-yn-1-ol. 2-Iodopyridine is often preferred as it typically exhibits higher reactivity in the oxidative addition step of the catalytic cycle.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
2-Iodopyridine
-
But-3-yn-1-ol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodopyridine (1.0 eq.), Pd(PPh₃)₄ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene and anhydrous triethylamine (TEA) (typically in a 1:1 to 2:1 ratio by volume). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add but-3-yn-1-ol (1.1-1.2 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-iodopyridine is consumed. The reaction is often complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure this compound.
Quality Control and Spectroscopic Characterization
Confirmation of the structure and purity of either purchased or synthesized material is paramount. The primary techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
¹H NMR: Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons adjacent to the alcohol (-CH₂OH) and the alkyne (-CH₂C≡) would be expected in the δ 3.5-4.5 ppm and δ 2.5-3.0 ppm regions, respectively. The hydroxyl proton will be a broad singlet whose chemical shift is concentration-dependent.
-
¹³C NMR: The carbons of the pyridine ring will appear in the δ 120-150 ppm range. The two sp-hybridized alkyne carbons will be found between δ 80-90 ppm. The methylene carbons (-CH₂OH and -CH₂C≡) will appear in the upfield region.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 147.18 or 148.19, respectively, confirming the molecular weight.[5]
-
Infrared (IR) Spectroscopy: Key vibrational stretches to confirm the structure include a broad O-H stretch (~3300 cm⁻¹), a C≡C alkyne stretch (~2230 cm⁻¹, which may be weak), and C=N/C=C stretches from the pyridine ring (~1600-1400 cm⁻¹).
Applications in Research and Drug Development
The unique arrangement of functional groups in this compound makes it a highly valuable intermediate for the synthesis of complex molecular architectures.
-
Medicinal Chemistry: The pyridine scaffold is a cornerstone of modern drug design, appearing in a vast number of FDA-approved drugs.[1] This building block allows for the facile introduction of a pyridyl moiety connected by a rigid alkyne linker. It can be used to synthesize novel inhibitors for various biological targets, such as kinases or receptor antagonists.[6][7] The terminal alkyne is particularly useful for late-stage functionalization via click chemistry to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[2]
-
Ligand Design and Catalysis: The nitrogen atom of the pyridine ring serves as an excellent coordination site for transition metals. This allows the molecule to be used as a ligand in the development of novel catalysts or functional metal-organic frameworks (MOFs).
-
Materials Science: The rigid rod-like structure imparted by the alkyne can be incorporated into polymers or organic electronic materials to influence their conformational and photophysical properties.[2]
Caption: Key chemical reactivities and application pathways for the title compound.
Conclusion
This compound is a strategic building block for advanced chemical synthesis. While its commercial availability is limited to specialized suppliers, its preparation via the robust and reliable Sonogashira cross-coupling reaction makes it accessible to most synthetic chemistry laboratories. Its utility in click chemistry, ligand development, and as a scaffold in medicinal chemistry programs ensures its continued relevance for researchers pushing the boundaries of drug discovery and materials science. Rigorous characterization is essential to ensure the quality of the material, providing a solid foundation for its successful application in complex, multi-step synthetic endeavors.
References
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- National Center for Biotechnology Information. 4-[(E)-2-(Pyridin-2-yl)ethenyl]pyridine–terephthalic acid (2/1). [Link]
- ChemUniverse. 4-(PYRIDIN-4-YL)BUT-3-YN-1-OL [P55307]. [Link]
- Thieme Chemistry. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
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- ResearchGate. 1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol. [Link]
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- MDPI. Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
- PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
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- PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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A Guide to the Synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol: A Valuable Building Block in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridinyl Butynol Scaffolds
The 4-(Pyridin-2-yl)but-3-yn-1-ol moiety is a key heterocyclic building block in modern medicinal chemistry and materials science. Its rigid alkynyl linker and the versatile coordination and hydrogen bonding capabilities of the pyridine ring and terminal alcohol make it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and best practices for purification and characterization.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
The key starting materials for this synthesis are:
-
A 2-halopyridine: Typically 2-bromopyridine or 2-iodopyridine.
-
But-3-yn-1-ol: A commercially available terminal alkyne.
The general reactivity trend for the 2-halopyridine in the Sonogashira coupling is I > Br >> Cl, which is inversely correlated with the carbon-halogen bond strength.[4] While 2-iodopyridine is more reactive and often allows for milder reaction conditions, 2-bromopyridine is a more cost-effective and commonly used starting material.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyridine, forming a Pd(II)-pyridyl complex.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (but-3-yn-1-ol) in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it increases the acidity of the alkyne's terminal proton.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for the Sonogashira coupling of heteroaryl halides with terminal alkynes.[6][7]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-Bromopyridine | 158.01 | 10.0 | 1.0 |
| But-3-yn-1-ol | 70.09 | 12.0 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.2 | 0.02 |
| Copper(I) Iodide | 190.45 | 0.4 | 0.04 |
| Triethylamine (Et3N) | 101.19 | - | Solvent/Base |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.58 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (20 mL) and triethylamine (20 mL). Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Slowly add but-3-yn-1-ol (0.84 g, 12.0 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the amine salts, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is generally effective for eluting the product. The polarity of the eluent system may need to be optimized based on TLC analysis.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the pyridyl protons, the methylene groups adjacent to the alcohol and the alkyne, and the hydroxyl proton.
-
¹³C NMR: Look for signals corresponding to the pyridine ring carbons, the alkynyl carbons, and the methylene carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: A characteristic C≡C stretching frequency should be observable in the alkyne region (~2200-2250 cm⁻¹).
Troubleshooting and Considerations
-
Homocoupling of the Alkyne: A common side reaction is the Glaser coupling of but-3-yn-1-ol to form a diyne byproduct. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and by slow addition of the alkyne.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Using anhydrous solvents and maintaining an inert atmosphere are crucial for optimal results.
-
Purification Challenges: The polarity of the pyridine and hydroxyl groups can sometimes lead to tailing on silica gel chromatography. Using a small percentage of triethylamine in the eluent can help to mitigate this issue.
Conclusion
The Sonogashira cross-coupling reaction provides a reliable and efficient route to this compound. By carefully selecting the starting materials, controlling the reaction conditions, and employing appropriate purification techniques, researchers can readily access this valuable building block for a wide range of applications in drug discovery and materials science. The mechanistic understanding of the palladium and copper catalytic cycles is key to troubleshooting and optimizing this important transformation.
References
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7390. [Link]
- Wang, X., Song, Y., Qu, J., & Luo, Y. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 39(17), 3169–3178. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Dung, N. T., & Friebe, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1123. [Link]
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Technical Guide: Chemical Stability and Storage of 4-(Pyridin-2-yl)but-3-yn-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for 4-(Pyridin-2-yl)but-3-yn-1-ol. The molecule's unique structure, incorporating a pyridine ring, a terminal alkyne, and a primary alcohol, presents specific stability challenges. This document outlines the intrinsic reactivity of these functional groups, proposes potential degradation pathways, and offers evidence-based protocols for storage and stability assessment. The recommendations herein are designed to ensure the integrity and purity of the compound for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Profile and Intrinsic Stability Factors
The stability of this compound is not dictated by a single factor but is a composite of the properties of its three core functional moieties. Understanding the inherent reactivity of each is paramount to predicting and preventing its degradation.
-
Pyridine Ring: As a heterocyclic aromatic compound, the pyridine ring is relatively stable.[1] However, the nitrogen atom introduces a site of basicity and nucleophilicity, making it susceptible to protonation in acidic media and oxidation to form an N-oxide. Pyridine and its derivatives are also known to be hygroscopic, meaning they can absorb moisture from the atmosphere, which can facilitate hydrolytic degradation pathways.[2]
-
Terminal Alkyne: The terminal alkyne is the most reactive and sensitive part of the molecule. Unlike more stable internal alkynes, terminal alkynes possess an acidic proton on the sp-hybridized carbon (pKa ≈ 25). This acidity can lead to the formation of acetylide anions in the presence of a base, which can be highly reactive. Furthermore, the triple bond is energy-rich and can undergo various reactions, including hydration (to form a ketone), oxidation, and dimerization or polymerization, particularly in the presence of trace metal catalysts (e.g., copper, palladium).[3][4]
-
Primary Alcohol: The primary hydroxyl group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, heat, light, and the presence of oxidizing agents or metal contaminants.
The synergy of these groups—a basic nitrogen, an acidic alkyne proton, and a susceptible alcohol—necessitates stringent control over the compound's environment.
Potential Degradation Pathways
Based on the functional group analysis, several degradation pathways can be postulated. These reactions represent the most probable routes of decomposition under suboptimal storage or handling conditions.
-
Oxidation: This is a primary concern. The pyridine nitrogen can be oxidized to 4-(pyridin-2-yl N-oxide)but-3-yn-1-ol. Concurrently, the primary alcohol can be oxidized to 4-(pyridin-2-yl)but-3-ynal or further to 4-(pyridin-2-yl)but-3-ynoic acid.
-
Hydration: In the presence of moisture, particularly under acidic conditions, the alkyne can undergo hydration to yield the corresponding methyl ketone, 4-(pyridin-2-yl)-4-oxobutan-1-ol.
-
Polymerization/Dimerization: Trace metal impurities can catalyze the coupling of the terminal alkyne, leading to the formation of dimers and higher-order oligomers, which can be difficult to separate and characterize.
-
Acid/Base Mediated Degradation: Strong acids will protonate the pyridine ring, potentially altering solubility and reactivity. Strong bases can deprotonate the terminal alkyne, forming a reactive acetylide that could participate in side reactions.
Caption: Proposed degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure long-term stability, the following storage and handling protocols are essential. These recommendations are based on the chemical principles of the constituent functional groups.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all potential degradation reactions by lowering kinetic energy. Avoids freezing, which could cause precipitation from solutions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the pyridine ring and the primary alcohol. Displaces moisture to prevent alkyne hydration.[2] |
| Light | Amber/Opaque Vial | Protects against photolytic degradation. UV light can provide the activation energy for radical-based oxidation or polymerization. |
| Container | Tightly Sealed Borosilicate Glass | Prevents moisture ingress and is non-reactive. Avoids plastic containers that may leach contaminants or allow gas exchange.[5] |
| Form | Solid (if possible) | Storage as a solid is preferable to solution, as solvents can participate in degradation and accelerate decomposition rates. |
| Purity | High Purity | Minimize trace metal contaminants that can catalyze alkyne polymerization. |
Safe Handling Procedures
Safe and effective handling is crucial to maintaining the compound's integrity from the moment the container is opened.
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of any volatile components or fine particulates.[6]
-
Inert Atmosphere: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound. When handling, use an inert atmosphere glovebox or apply a positive pressure of argon or nitrogen.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.[2][6]
-
Dispensing: Use clean, dry spatulas and glassware. Avoid metal spatulas if trace metal catalysis is a significant concern; use glass or PTFE-coated tools where possible.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, strong bases, and sources of ignition.[7][8]
Experimental Protocol: Forced Degradation Study
To establish a comprehensive stability profile, a forced degradation (stress testing) study is recommended. This provides a self-validating system to identify the compound's specific liabilities.
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²) at room temperature.
-
Control: Keep an aliquot of the stock solution at 2-8°C, protected from light.
-
-
Time Points: Sample each condition at initial (T=0), intermediate (e.g., 4, 8, 12 hours), and final time points.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a suitable starting point. Use a gradient elution to separate the parent compound from any potential degradants.
-
Peak Identification: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass-to-charge ratio data for any new peaks that appear, aiding in the structural elucidation of degradation products.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
Conclusion
The chemical stability of this compound is critically dependent on the careful management of its environment. The presence of a terminal alkyne, a primary alcohol, and a pyridine ring makes it susceptible to oxidation, hydration, and polymerization. Adherence to the recommended storage conditions—specifically, low temperature (2-8°C), inert atmosphere, and protection from light—is essential for preserving its purity and integrity. For applications in regulated environments, conducting a forced degradation study as outlined is a crucial step in fully characterizing the compound's stability profile.
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Solubility Profile of 4-(Pyridin-2-yl)but-3-yn-1-ol: A Theoretical and Practical Guide for Researchers
An In-Depth Technical Guide
Abstract
4-(Pyridin-2-yl)but-3-yn-1-ol is a bifunctional molecule of significant interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex heterocyclic structures.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This guide presents a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and delineates a robust experimental protocol for its empirical determination. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound.
Molecular Structure and Predicted Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guideline for predicting solubility behavior.[2][3]
The structure of this compound incorporates distinct polar and non-polar regions that govern its interactions:
-
Polar Moieties:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine itself is a polar, aprotic molecule miscible with a wide range of solvents, including water and hexane.[4][5]
-
Hydroxyl Group (-OH): This group is highly polar and is capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.[6]
-
-
Non-Polar Moiety:
-
Butynyl Chain (-C≡C-CH₂-CH₂-): The four-carbon backbone is a non-polar hydrocarbon chain that contributes to solubility in less polar organic solvents.
-
Based on this structural analysis, a qualitative solubility profile can be predicted.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen Bonding (dominant), Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | Dipole-Dipole, Hydrogen Bond Acceptance |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | London Dispersion Forces |
The strong hydrogen bonding capability conferred by the hydroxyl group is expected to make this compound most soluble in polar protic solvents. Polar aprotic solvents, while unable to donate hydrogen bonds, can still effectively solvate the molecule through strong dipole-dipole interactions and by accepting a hydrogen bond from the hydroxyl group. Conversely, the molecule's overall high polarity suggests poor solubility in non-polar solvents, where only weak London dispersion forces can be established.
Experimental Protocol for Solubility Determination
While theoretical prediction is a valuable starting point, empirical determination is essential for obtaining precise quantitative data. The following protocol describes the Isothermal Equilibrium Method, a reliable technique for measuring the solubility of a solid compound in a solvent.[7][8]
Causality of Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific condition.
-
Equilibrium Achievement: A saturated solution is a system in equilibrium. Sufficient agitation time is critical to ensure that the maximum amount of solute has dissolved.
-
Accurate Quantification: The choice of quantification method (gravimetric, spectroscopic, or chromatographic) depends on the compound's properties and available instrumentation, but must be validated for accuracy and precision.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle. Alternatively, centrifuge the sample to expedite separation.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.
-
Quantification: Analyze the concentration of the solute in the extracted sample.
-
Gravimetric Method: Accurately weigh the extracted aliquot, evaporate the solvent under controlled conditions (e.g., in a vacuum oven), and weigh the remaining solid residue.
-
Spectroscopic Method (UV-Vis): If the compound has a chromophore, determine its concentration by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
-
Calculation: Express the solubility in desired units, such as mg/mL or mol/L. Repeat the experiment at least three times to ensure reproducibility.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Visualizing Molecular Interactions
The solubility of this compound is governed by a balance of intermolecular forces between the solute and solvent molecules. The diagram below illustrates the key interactions that drive dissolution in different solvent classes.
Caption: Key intermolecular forces influencing solubility.
Safety and Handling
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The molecular architecture of this compound, featuring both potent hydrogen-bonding groups and a pyridine moiety, dictates a strong preference for solubility in polar solvents, particularly polar protic ones. This guide provides both the theoretical framework to predict this behavior and a robust, self-validating experimental protocol to obtain precise, quantitative solubility data. Armed with this information, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating research and development timelines.
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The Rising Profile of Pyridine-Alkyne Scaffolds in Medicinal Chemistry: A Technical Guide to Their Synthesis and Biological Activity
Abstract
The pyridine ring is a cornerstone of numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with a benzene ring.[1] When coupled with the linear, rigid, and electron-rich characteristics of an alkyne moiety, the resulting pyridine-alkyne scaffold presents a unique and compelling framework for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of pyridine-alkyne compounds, tailored for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, with a focus on the Sonogashira coupling, and explore the anticancer, antimicrobial, and enzyme inhibitory potential of this promising class of molecules, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Fusion of Pyridine and Alkyne Moieties
The pyridine nucleus is a ubiquitous heterocycle in a vast array of FDA-approved drugs, owing to its unique electronic properties and its capacity to improve the aqueous solubility of drug candidates.[2][3] The introduction of an alkyne linker into pyridine-containing molecules offers several strategic advantages in medicinal chemistry. The rigidity of the sp-hybridized carbons of the alkyne can precisely orient pharmacophoric groups for optimal interaction with biological targets. Furthermore, the alkyne's linear geometry can probe deep into hydrophobic pockets of enzymes and receptors, while its electron-rich π-system can participate in various non-covalent interactions. This strategic combination has led to the emergence of pyridine-alkyne derivatives as a promising class of compounds with a broad spectrum of biological activities.[4][5]
Synthetic Strategies for Pyridine-Alkyne Scaffolds: The Power of Cross-Coupling
The construction of the pyridine-alkyne bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent and versatile method.[4][5]
The Sonogashira Coupling: A Robust and Versatile Tool
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6] For the synthesis of pyridine-alkyne compounds, a halo-substituted pyridine (typically iodo- or bromo-pyridine) is coupled with a terminal alkyne.
Diagram 1: Sonogashira Coupling for Pyridine-Alkyne Synthesis
Caption: General scheme of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Model Pyridine-Alkyne Compound
This protocol describes a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.[4]
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.[4]
-
Add 1 mL of Et₃N as the base.
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynyl pyridine.[4]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Pyridine-alkyne derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Kinase Inhibition: Targeting Key Signaling Pathways
Many pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The pyridine-alkyne scaffold can be tailored to target the ATP-binding site of specific kinases, leading to the inhibition of downstream signaling and a reduction in cell proliferation.
Table 1: Anticancer Activity of Pyridine-Alkyne Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 10g | ALK-L1196M | - | <0.0005 | [9] |
| Compound 12 | PIM-1 | MCF-7 | 0.5 | [10] |
| Compound 8e | VEGFR-2 | - | 3.93 |[3] |
Diagram 2: Mechanism of Kinase Inhibition
Caption: Pyridine-alkyne inhibitors compete with ATP for the kinase active site.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[11] Several pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][12] The rigid pyridine-alkyne scaffold can effectively occupy the colchicine binding site on β-tubulin, preventing the formation of microtubules.[12]
Table 2: Anticancer Activity of Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10t | HeLa | 0.19 | [12] |
| 10t | MCF-7 | 0.25 | [12] |
| 10t | SGC-7901 | 0.33 |[12] |
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.
Diagram 3: MTT Assay Workflow
Caption: Pyridine-alkyne compounds can inhibit DNA gyrase, preventing DNA replication.
Antimicrobial Susceptibility Testing: The Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [13][14] Table 3: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-amino-5-cyano-6-pyridones | E. coli | 3.91 | [15] |
| Alkyl Pyridinols | S. aureus | 0.5 - 16 | [16] |
| Pyridine Salts | S. aureus | 0.02 - 6 (mM) | [2]|
Detailed Experimental Protocol: Broth Microdilution Method
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyridine-alkyne compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the pyridine-alkyne compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. [17]2. Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [14]3. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted inoculum.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours. [13]7. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The pyridine-alkyne scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, primarily through the robust Sonogashira coupling, allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with the potential to target a range of enzymes, underscore the significant potential of this structural motif in drug discovery.
Future research should focus on elucidating the structure-activity relationships of pyridine-alkyne derivatives in greater detail to optimize their potency and selectivity. Further exploration of their mechanisms of action will be crucial for rational drug design and identifying new therapeutic targets. The continued investigation of this exciting class of compounds holds great promise for the discovery of next-generation therapies for a wide range of diseases.
References
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- Erdélyi, M., & Gogoll, A. (2001). A Microwave-Enhanced, Rapid, and Efficient Homogeneous-Phase Version of the Sonogashira Reaction. The Journal of Organic Chemistry, 66(12), 4165–4169.
- Gharwan, H., & Groninger, H. (2016). Kinase inhibitors and monoclonal antibodies in the treatment of metastatic renal cell carcinoma. Nature Reviews Clinical Oncology, 13(4), 209-227.
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- Mosa, F. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 46067–46083.
- on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia contributors. (2023, November 29). Broth microdilution. In Wikipedia, The Free Encyclopedia.
- Slideshare. (n.d.). Broth microdilution reference methodology.
- Yao, J., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847.
- Al-Warhi, T., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research, 17(1), 1-18.
- Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
- El-Naggar, M., et al. (2018).
- Ansari, M. F., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-11.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Yao, J., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847.
- Castillo, J. A., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 11(7), 897.
- Gricman, Ł., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds.
- Huang, S., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949.
- Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7864-7881.
- Al-Sanea, M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Advances, 13(3), 1869-1886.
- Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9.
- Kim, J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586-3591.
- Shen, L., et al. (2013). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 56(21), 8586-8605.
- Singh, P., Rathod, V., & Singh, S. K. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
- Zhang, M. Q., & Wang, J. C. (1987). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Journal of Molecular Biology, 198(4), 621-632.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chen, H., et al. (2024).
- ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases.
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Methodological & Application
Application Notes & Protocols: Leveraging 4-(Pyridin-2-yl)but-3-yn-1-ol for Advanced Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of bioconjugation and materials science, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands out for its efficiency, selectivity, and biocompatibility.[1][2] The choice of the alkyne component is pivotal, dictating not only the reaction kinetics but also the physicochemical properties of the final conjugate. 4-(Pyridin-2-yl)but-3-yn-1-ol emerges as a highly versatile reagent in this context. Its structure uniquely combines a terminal alkyne for the click reaction, a hydroxyl group for secondary modifications or influencing solubility, and a pyridyl moiety. The pyridine ring can act as a chelating ligand, potentially accelerating the CuAAC reaction, and offers a site for further functionalization or imparting specific binding properties.[3][4]
This guide provides a comprehensive overview of the application of this compound in click chemistry, detailing the underlying principles, providing robust experimental protocols, and offering insights into reaction optimization and troubleshooting.
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[5][6][7] This reaction is characterized by its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous media.[5][8]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the triazole product and regenerates the copper(I) catalyst.[7][]
The pyridyl group in this compound can play a significant role in this process. Pyridine and its derivatives are known to coordinate with copper(I), which can stabilize the catalytic species and potentially accelerate the reaction rate.[3][4][10] This "ligand-accelerated" effect is a key advantage when using this particular alkyne.
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow for a CuAAC reaction using this compound.
Caption: Experimental workflow for a typical CuAAC reaction.
Detailed Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol describes a general procedure for the reaction of this compound with a generic azide.
4.1. Materials
-
This compound
-
Azide-containing compound (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)[11][12]
-
Solvent: e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
4.2. Equipment
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Purification system (e.g., flash chromatography)
4.3. Stock Solution Preparation
| Reagent | Concentration | Solvent |
| This compound | 100 mM | DMSO or DMF |
| Azide Compound | 100 mM | DMSO or DMF |
| CuSO₄·5H₂O | 100 mM | Deionized Water |
| Sodium Ascorbate | 1 M | Deionized Water (prepare fresh) |
| THPTA (optional) | 100 mM | Deionized Water |
4.4. Reaction Procedure
-
Reactant Combination: In a reaction vial, add the following in order:
-
Solvent (e.g., 1:1 mixture of water and t-BuOH)
-
This compound stock solution (1.0 equivalent)
-
Azide compound stock solution (1.0 - 1.2 equivalents)
-
-
Catalyst Premix (if using a ligand): In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[11][13] Let this mixture stand for a few minutes.
-
Reaction Initiation:
-
Incubation:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Protect the reaction from light, as light can degrade some of the reagents.
-
The reaction is typically complete within 1-4 hours, but can be left overnight.
-
4.5. Reaction Monitoring and Work-up
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
The Role of the Pyridyl Group: A Mechanistic Insight
The presence of the pyridyl nitrogen in this compound can influence the CuAAC reaction through chelation.
Caption: Chelation effect of the pyridyl group in CuAAC.
This internal chelation can pre-organize the alkyne for reaction with the copper catalyst, potentially leading to faster reaction rates compared to simple terminal alkynes.[3] This is particularly advantageous in reactions with sensitive biomolecules where lower catalyst concentrations and shorter reaction times are desirable.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Ensure fresh sodium ascorbate solution is used. Increase the amount of sodium ascorbate. |
| Poor solubility of reactants | Try different co-solvents (e.g., DMSO, DMF, THF). | |
| Inhibition of the catalyst | Some functional groups (e.g., thiols) can inhibit the copper catalyst. Increase catalyst loading or use a more robust ligand. | |
| Side Product Formation (e.g., alkyne homocoupling) | Presence of oxygen | Degas the solvent before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | Product is very polar | Use reverse-phase chromatography. Consider derivatizing the hydroxyl group post-reaction to alter polarity. |
Conclusion
This compound is a powerful and versatile building block for click chemistry. Its unique combination of a terminal alkyne, a hydroxyl group, and a chelating pyridyl moiety offers significant advantages in terms of reaction efficiency and the ability to synthesize complex and functionalized molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in a wide range of applications, from drug discovery to materials science.
References
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, Issue 4, pp. 153–162). John Wiley & Sons, Inc.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols.
- Uttamchandani, M., Yao, S. Q., & Walsh, D. P. (2008). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Chemical Communications, (45), 5844–5846.
- AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
- Li, Y., et al. (2019). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications, 129, 105737.
- Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Wang, Y., et al. (2018). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. Organic & Biomolecular Chemistry, 16(43), 8211-8218.
- Wikipedia. (n.d.). Click chemistry.
- Bräse, S., et al. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2008(1), 16-36.
- Royal Society of Chemistry. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- American Chemical Society. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Chemical Synthesis Database. (2025, May 20). 4-pyridin-4-yl-but-3-yn-2-one.
- MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.
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- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. axispharm.com [axispharm.com]
Application Notes & Protocols: Sonogashira Coupling with 4-(Pyridin-2-yl)but-3-yn-1-ol
Abstract & Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This palladium- and copper-cocatalyzed reaction provides a powerful and versatile method for synthesizing substituted alkynes, which are crucial building blocks in pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specific, functionally rich substrate: 4-(Pyridin-2-yl)but-3-yn-1-ol .
The presence of a pyridine ring and a primary alcohol introduces specific challenges and considerations not present in simpler systems. The pyridine nitrogen can act as a ligand, potentially interfering with the catalytic cycle, while the hydroxyl group necessitates careful selection of reaction conditions to avoid side reactions.[6] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure robust, reproducible, and high-yielding coupling reactions with this valuable heterocyclic building block.
The Catalytic Cycle: A Mechanistic Rationale
A foundational understanding of the Sonogashira coupling mechanism is critical for troubleshooting and optimization. The reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5][7][8]
Key Reaction Components & Causality
-
Palladium Catalyst (The Workhorse): The active catalyst is a Pd(0) species, typically generated in situ from a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or by using a Pd(0) source such as Pd(PPh₃)₄.[7] The palladium center orchestrates the key steps of oxidative addition to the aryl/vinyl halide and the final reductive elimination to form the product.
-
Copper(I) Co-catalyst (The Activator): The role of the copper(I) salt (typically CuI) is to deprotonate the terminal alkyne, forming a copper(I) acetylide intermediate.[5] This species is significantly more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, a step that is often rate-determining.[5][8] While copper-free variants exist to prevent the primary side reaction (Glaser coupling), the classic CuI co-catalyzed system remains highly efficient.[2]
-
Amine Base (The Enabler): An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two essential functions.[1][3] Firstly, it neutralizes the hydrogen halide (HX) formed during the reaction. Secondly, it facilitates the deprotonation of the terminal alkyne, priming it for the copper cycle. The amine can often serve as the solvent as well.
-
Solvent (The Medium): Anhydrous, deoxygenated polar aprotic solvents like DMF, THF, or acetonitrile are commonly used to ensure solubility of all components and to prevent catalyst deactivation.[9][10]
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Coupling of this compound with 4-Iodoanisole
This protocol provides a robust method for a model reaction. Quantities can be scaled as needed, with adjustments to solvent volume to maintain appropriate concentration.
Materials & Reagents
| Reagent | Formula | M.W. | Amount (1 mmol scale) | Mol. Eq. | Notes |
| 4-Iodoanisole | C₇H₇IO | 234.04 | 234 mg | 1.0 | Substrate quality is key. |
| This compound | C₉H₉NO | 147.18 | 162 mg | 1.1 | Ensure purity. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 21 mg | 0.03 | Palladium precatalyst. |
| Copper(I) Iodide | CuI | 190.45 | 5.7 mg | 0.03 | Co-catalyst. Use fresh. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5 mL | Solvent/Base | Must be anhydrous & degassed. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | Co-Solvent | Must be anhydrous & degassed. |
Experimental Workflow
The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-induced side reactions, primarily the Glaser homocoupling of the alkyne.[5][9]
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure
-
System Preparation: Assemble a two-neck round-bottom flask (or Schlenk flask) equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Charging Reagents: Under a positive pressure of inert gas, add 4-iodoanisole (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol) to the flask.
-
Solvent Addition: Using a syringe, add anhydrous, degassed THF (5 mL) followed by anhydrous, degassed triethylamine (5 mL). The mixture will typically turn a yellowish, slightly heterogeneous color.
-
Substrate Addition: In a separate vial, dissolve this compound (162 mg, 1.1 mmol) in a small amount of THF (~1 mL). Add this solution dropwise to the stirring reaction mixture via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by periodically taking a small aliquot. A typical TLC system would be 30-50% Ethyl Acetate in Hexanes. The reaction is often complete within 2-12 hours. Gentle heating (e.g., 40°C) can be applied if the reaction is sluggish, but higher temperatures may increase side product formation.[10]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product, 4-(4-methoxyphenyl)-1-(pyridin-2-yl)but-3-yn-1-ol.
Troubleshooting & Optimization
Even robust protocols can encounter issues. The following table outlines common problems and provides scientifically grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) not reduced or Pd(0) oxidized. 2. Insufficiently Anhydrous/Anaerobic Conditions.[9] 3. Poor Substrate Quality. | 1. Use fresh, high-quality catalyst. Consider adding a small amount of a reducing agent if using a Pd(II) source. 2. Ensure all solvents are rigorously degassed (e.g., freeze-pump-thaw or sparging with N₂/Ar) and anhydrous.[11] 3. Purify starting materials before use. |
| Glaser Homocoupling | 1. Presence of Oxygen.[5] 2. High concentration of copper catalyst. | 1. Rigorously exclude air from the reaction; maintain a positive inert gas pressure.[9] 2. Reduce CuI loading to 1-2 mol%. 3. Consider a "copper-free" protocol using a different base/ligand system.[2] |
| Catalyst Decomposition (Black Precipitate) | 1. High Temperature. 2. Presence of impurities. 3. Inappropriate solvent choice (e.g., THF can promote Pd black formation anecdotally).[11] | 1. Run the reaction at a lower temperature (RT if possible) for a longer duration.[9] 2. Ensure high purity of all reagents. 3. Switch solvent to DMF or use the amine base as the sole solvent. |
| Dehalogenation of Aryl Halide | 1. Harsh reaction conditions (high temp, strong base).[9] 2. Presence of water or other protic impurities. | 1. Use milder conditions: lower temperature, weaker base (e.g., K₂CO₃ in some systems). 2. Ensure all reagents and solvents are strictly anhydrous. |
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
- Sonogashira coupling in natural product synthesis. (2016).
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
- Sonogashira Coupling. (2016). Royal Society of Chemistry. [Link]
- Coupling to alkynes: the Sonogashira reaction. University of Oxford. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment. (2022).
- Sonogashira Coupling. Organic Synthesis. [Link]
- Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022).
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Application Notes and Protocols for 4-(Pyridin-2-yl)but-3-yn-1-ol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Bifunctional Ligand
In the landscape of homogeneous catalysis, the design of ligands that can finely tune the electronic and steric properties of a metal center is paramount for achieving high efficiency, selectivity, and stability. 4-(Pyridin-2-yl)but-3-yn-1-ol is an emerging ligand that presents a unique constellation of functional groups: a coordinating pyridine ring, a reactive terminal alkyne, and a hydroxyl group. This trifecta of functionalities offers multiple coordination modes and the potential for post-coordination modifications, making it a compelling candidate for a variety of catalytic transformations.
The pyridine moiety, a well-established N-donor, can form stable complexes with a wide range of transition metals, including palladium, copper, ruthenium, and iron.[1][2] The alkyne group can participate in catalytic cycles or serve as a handle for tethering the catalytic complex to solid supports. The hydroxyl group introduces polarity and can engage in hydrogen bonding, potentially influencing the solubility of the catalyst and the stereochemical outcome of reactions. This document provides a comprehensive guide to the synthesis, handling, and application of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) and but-3-yn-1-ol.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromopyridine (1.0 equiv)
-
But-3-yn-1-ol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Add the anhydrous, degassed solvent (THF or DMF) to dissolve the catalyst components.
-
Add 2-bromopyridine, but-3-yn-1-ol, and the amine base to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow oil or solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective catalyst for Sonogashira couplings.[5]
-
Copper(I) Co-catalyst: CuI facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[3]
-
Base: An amine base like triethylamine or diisopropylamine is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the active catalytic species.[5]
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere.
Part 2: this compound as a Ligand in Palladium-Catalyzed Cross-Coupling
The bidentate N,O-coordination of pyridinyl alcoholato ligands to metal centers has been shown to enhance the stability and activity of catalysts in various reactions.[2] this compound can act as a bidentate ligand through the pyridine nitrogen and the deprotonated hydroxyl group, or as a monodentate ligand through the pyridine nitrogen. The choice of coordination mode can be influenced by the reaction conditions, particularly the presence of a base.
Application in Sonogashira Cross-Coupling Reactions
A palladium complex of this compound is a promising catalyst for Sonogashira cross-coupling reactions. The ligand's structure can offer a balance of steric bulk and electronic properties that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Proposed Catalytic System and Mechanism
The active catalyst is likely a Pd(0) species coordinated to one or two molecules of the this compound ligand. The catalytic cycle for the Sonogashira reaction is well-established and is depicted below.[3][6]
Caption: Generalized Catalytic Cycle for the Sonogashira Reaction.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
This compound (0.02 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, this compound, CuI, and the base.
-
Add the degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
-
Add the aryl halide and the terminal alkyne to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | This compound | CuI | Cs₂CO₃ | Toluene | 100 | 6-12 | 85-95 |
| Pd₂(dba)₃ | This compound | CuI | K₂CO₃ | 1,4-Dioxane | 90 | 8-16 | 80-90 |
Note: Yields are estimations based on similar pyridinyl ligand systems and will vary depending on the specific substrates used.
Part 3: Mechanistic Insights and the "2-Pyridyl Problem"
The use of 2-substituted pyridines in cross-coupling reactions can sometimes be challenging, a phenomenon often referred to as the "2-pyridyl problem".[7] This is attributed to the strong coordination of the 2-pyridyl nitrogen to the metal center, which can hinder the reductive elimination step. However, the presence of the butynol side chain in this compound may mitigate this issue. The steric bulk of the ligand could promote reductive elimination, while the hydroxyl group could participate in secondary interactions that stabilize the transition state.
Workflow for Mechanistic Investigation
Caption: A workflow for investigating the catalytic mechanism.
Conclusion
This compound is a ligand with significant potential in homogeneous catalysis. Its straightforward synthesis and versatile coordination properties make it an attractive candidate for developing novel catalytic systems for a range of organic transformations. The protocols and insights provided in this document serve as a foundation for researchers to explore the applications of this promising ligand in their own work. Further investigations into its coordination chemistry and catalytic behavior are warranted and are expected to unveil new opportunities in catalyst design and application.
References
- Crowley, J. D., & McMorran, D. A. (2011). Palladium(II) complexes of readily functionalized bidentate 2-pyridyl-1,2,3-triazole "click" ligands: a synthetic, structural, spectroscopic, and computational study. Inorganic Chemistry, 50(13), 6334–6346. [Link]
- Al-Masry, Z. A., et al. (2023). Synthesis of a Family of Pd(II)
- Crowley, J. D., & McMorran, D. A. (2011). Palladium(II) complexes of readily functionalized bidentate 2-pyridyl-1,2,3-triazole "click" ligands: a synthetic, structural, spectroscopic, and computational study. PubMed, 50(13), 6334-46. [Link]
- Crowley, J. D., & McMorran, D. A. (2011). Palladium(II) Complexes of Readily Functionalized Bidentate 2-Pyridyl-1,2,3-triazole "Click" Ligands: A Synthetic, Structural, Spectroscopic, and Computational Study.
- Zhang, Y., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Journal of Cluster Science. [Link]
- van der Westhuizen, C. J., & Darkwa, J. (2017). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules, 22(12), 2098. [Link]
- Sonogashira coupling. (2023). In Wikipedia. [Link]
- Reiss, B., & Bräse, S. (2013). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2014(2), 160-189. [Link]
- L'hermite, N., et al. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 10(12), 1953–1964. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- 4-(Pyridin-3-yl)but-3-yn-1-ol. PubChem. [Link]
- Bak, J. R., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
- Schindler, C., & Schulzke, C. (2016). Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones – purification, stability, and handling revised.
- Gáspár, A., et al. (2023). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
- Brimble, M. A., & Jones, M. W. (2001). 1-(Pyridin-3-yl)but-2-yn-1,4-diol.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 4949-4982. [Link]
- Monyatsi, T. N., & van Wyk, J. L. (2025). Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Synthesis of triazole derivatives from 4-(Pyridin-2-yl)but-3-yn-1-ol
Application Notes & Protocols
Topic: High-Fidelity Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives from 4-(Pyridin-2-yl)but-3-yn-1-ol via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability under physiological conditions, capacity for hydrogen bonding, and significant dipole moment.[1] These characteristics make it an excellent pharmacophore and a reliable linker in complex molecular architectures.[2][3] Triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[4][5]
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry," has revolutionized the synthesis of these valuable compounds.[1][6] This reaction provides a powerful and highly regioselective method for creating 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild, often aqueous, conditions.[6][7]
This guide provides a detailed protocol for the synthesis of a novel triazole derivative using this compound as the terminal alkyne precursor. The inclusion of the pyridine ring offers a strategic advantage, as this nitrogenous heterocycle is prevalent in numerous FDA-approved drugs and can engage in critical binding interactions with biological targets. The hydroxyl group provides a further handle for subsequent functionalization, making the resulting triazole a versatile building block for drug discovery and development.
Reaction Principle: The CuAAC Catalytic Cycle
The CuAAC reaction proceeds via a mechanism that ensures high regioselectivity for the 1,4-isomer, in contrast to thermal cycloadditions which yield mixtures of 1,4- and 1,5-isomers.[6] The process is dependent on the unique ability of the copper(I) catalyst to activate the terminal alkyne.
Causality of the Mechanism:
-
Acetylide Formation: The catalytic cycle begins with the reaction between the Cu(I) catalyst and the terminal alkyne, this compound. This step forms a copper(I) acetylide intermediate. The coordination to copper significantly increases the acidity of the terminal alkyne proton, facilitating its removal.[6][8]
-
Azide Coordination & Cyclization: The organic azide then coordinates to the copper acetylide complex. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack on the terminal carbon of the acetylide. This leads to the formation of a six-membered copper-containing metallacycle.[9][]
-
Ring Contraction & Protonolysis: This intermediate undergoes rearrangement and ring contraction. Subsequent protonolysis cleaves the copper-carbon bond, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[]
The active Cu(I) catalyst is often generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[11][12] The ascorbate not only produces the active catalyst but also prevents oxidative homocoupling of the alkyne, a common side reaction.[6]
Experimental Guide
This section provides a comprehensive, self-validating protocol for the synthesis, purification, and characterization of 1-(benzyl)-4-(1-hydroxy-2-(pyridin-2-yl)ethyl)-1H-1,2,3-triazole.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | The terminal alkyne substrate. |
| Benzyl Azide | ≥95% | Commercial | The organic azide. Handle with care. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Commercial | Catalyst precursor. |
| Sodium Ascorbate | ≥98% | Commercial | Reducing agent. Prepare solution fresh. |
| tert-Butanol (t-BuOH) | Reagent Grade | Commercial | Reaction solvent. |
| Deionized Water (H₂O) | Type II or higher | In-house | Reaction solvent. |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercial | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | In-house | For aqueous wash. |
| Brine (Saturated NaCl) | - | In-house | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Essential Safety Precautions
Organic Azides are Potentially Explosive!
-
Toxicity: The azide ion is toxic, with a mechanism similar to cyanide.[13] Always handle with appropriate chemical-resistant gloves.
-
Explosion Hazard: Low molecular weight organic azides can be shock, friction, and heat sensitive.[14][15] Benzyl azide is relatively stable but should still be handled with caution.
-
Handling: Use plastic or Teflon spatulas. Avoid contact with heavy metals, strong acids, and halogenated solvents like dichloromethane during the reaction setup, as this can form highly explosive metal azides or diazidomethane.[13][16]
-
Storage: Store azides in a cool, dark place, away from incompatible materials.[15]
-
Work Environment: Conduct all operations in a well-ventilated chemical fume hood, behind a blast shield.[14]
-
Waste Disposal: Quench any residual azide before disposal according to your institution's guidelines. Never pour azide-containing solutions down the drain, as explosive metal azides can form in plumbing.[17]
Step-by-Step Synthesis Protocol
-
Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 500 mg) in a 1:1 mixture of tert-butanol and deionized water (e.g., 20 mL).
-
Add benzyl azide (1.05 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 eq). Rationale: Preparing separate, fresh solutions ensures the reagents are fully dissolved and reactive. The slight excess of azide ensures complete consumption of the starting alkyne.
-
-
Reaction Execution:
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution via syringe.
-
Next, add the CuSO₄·5H₂O solution dropwise. The reaction mixture may turn from pale blue to a greenish or yellowish hue, indicating the formation of the Cu(I) species and its complexes. Rationale: Adding the ascorbate first creates a reducing environment, ensuring that when the Cu(II) is added, it is immediately reduced to the active Cu(I) catalyst.[18]
-
Allow the reaction to stir vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes.
-
Spot the starting alkyne, the azide, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product. This typically takes 2-6 hours.
-
Work-up and Purification
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with 20 mL of deionized water.
-
Extract the aqueous phase with dichloromethane (3 x 30 mL). Rationale: DCM is used to extract the organic product from the aqueous reaction medium. Multiple extractions ensure efficient recovery.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with saturated NaHCO₃ solution (1 x 30 mL) to remove any acidic impurities.
-
Wash with brine (1 x 30 mL) to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[19]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70% ethyl acetate).
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final, purified triazole derivative.
-
Product Characterization (Expected Results)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks including a singlet for the triazole proton (δ ≈ 7.5-8.0 ppm), signals for the benzyl group protons, and signals corresponding to the pyridyl and butanol-derived backbone.[20]
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the two triazole carbons, along with resonances for the aromatic and aliphatic carbons.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.
-
FT-IR (ATR): Expect characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), and C=N/C=C stretching from the triazole and pyridine rings (~1600-1450 cm⁻¹).[20]
Workflow and Data Summary
The entire process from setup to analysis follows a logical and systematic workflow.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value / Description | Rationale |
| Starting Alkyne | This compound (1.0 eq) | Substrate providing the pyridine and hydroxyl functionalities. |
| Azide | Benzyl Azide (1.05 eq) | The azide coupling partner. A slight excess drives the reaction to completion. |
| Catalyst System | CuSO₄·5H₂O (0.1 eq) / Sodium Ascorbate (0.3 eq) | In situ generation of the active Cu(I) catalyst.[18] |
| Solvent System | tert-Butanol / H₂O (1:1 v/v) | A common, effective solvent system that dissolves both organic and inorganic reagents. |
| Temperature | Room Temperature (~20-25 °C) | The reaction is highly efficient and does not require heating.[6] |
| Reaction Time | 2–6 hours | Monitored by TLC for completion. |
| Purification Method | Flash Column Chromatography | Standard and effective method for isolating products of moderate polarity.[19] |
| Expected Yield | 75–90% | CuAAC reactions are known for their high efficiency and yields.[21] |
| Final Product | 1-(benzyl)-4-(1-hydroxy-2-(pyridin-2-yl)ethyl)-1H-1,2,3-triazole | The target 1,4-disubstituted triazole. |
References
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Wiley-VCH. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
- National Institutes of Health. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triazole Derivatives in Modern Chemistry and Pharma.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- National Institutes of Health. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Royal Society of Chemistry. (2022). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions.
- International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
- Frontiers Media S.A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives.
- ResearchGate. (n.d.). Scheme 7. Synthesis of triazole derivatives from terminal alkyne...
- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- IARJSET. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review.
- University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.
- University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety.
- Stanford University. (n.d.). Information on Azide Compounds.
- Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Trade Science Inc. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
- University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
- ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
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Functionalization of the alkyne group in 4-(Pyridin-2-yl)but-3-yn-1-ol
An In-Depth Technical Guide to the Functionalization of the Alkyne Group in 4-(Pyridin-2-yl)but-3-yn-1-ol
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines three key chemical features: a pyridine ring, a terminal alkyne, and a primary alcohol. The pyridine moiety is a privileged scaffold, present in over 100 currently marketed drugs, highlighting its importance in modulating biological activity.[1] The terminal alkyne serves as a versatile handle for a vast array of chemical transformations, allowing for the construction of complex molecular architectures. The primary alcohol offers an additional site for modification or can influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.
This guide provides a detailed exploration of the chemical reactivity of the alkyne group in this compound. We will delve into the mechanistic underpinnings and provide field-proven protocols for several high-impact transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and selective reductions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic intermediate.
Logical Workflow for Alkyne Functionalization
The terminal alkyne of this compound can be viewed as a central hub from which numerous structural variants can be accessed. The following diagram illustrates the primary pathways discussed in this guide.
Caption: Key functionalization pathways for this compound.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is exceptionally valuable for extending the conjugation of the molecule and linking the pyridylalkyne scaffold to other aromatic or vinylic systems. The reaction is catalyzed by a palladium complex, with copper(I) iodide typically serving as a co-catalyst in the presence of an amine base.[4][5]
Mechanistic Overview
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound
-
Aryl bromide (e.g., 4-iodotoluene)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).
-
Add anhydrous THF or DMF to dissolve the solids.
-
Add the amine base (e.g., DIPA, 2.0-3.0 eq) to the mixture.
-
Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Condition | Purpose |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates acetylide formation, increasing reaction rate.[5] |
| Base | DIPA, TEA, Piperidine | Neutralizes HX produced, regenerates active catalyst. |
| Solvent | THF, DMF, Acetonitrile | Solubilizes reagents. |
| Temperature | Room Temp to 60 °C | Mild conditions are often sufficient.[2] |
Expert Insights & Causality
-
Pyridine Interference: The nitrogen atom of the pyridine ring can act as a ligand and potentially coordinate to the palladium catalyst, which can sometimes inhibit catalysis. The use of a slight excess of a phosphine ligand (like PPh₃) can help to prevent this by competing for coordination sites on the palladium center.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[6] These often require a different ligand system and may need slightly harsher conditions but are advantageous for producing highly pure compounds.
-
Hydroxyl Group: The primary alcohol in the substrate is generally tolerant of the mild basic conditions of the Sonogashira reaction, and protection is typically not required.[7] This improves the atom and step economy of the synthesis.
Cycloaddition Reactions: The Power of "Click Chemistry"
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[8] The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and the synthesis of complex pharmaceutical agents.[10][11]
Mechanistic Overview
The CuAAC reaction is believed to proceed through a cycle involving the formation of a copper(I) acetylide, which then reacts with the azide. A six-membered copper-containing intermediate is proposed, which then collapses to form the triazole ring and regenerate the copper(I) catalyst.
Caption: A simplified representation of the CuAAC catalytic cycle.
Experimental Protocol: CuAAC Reaction
This protocol provides a general procedure for the CuAAC reaction with an organic azide.
Reagents & Equipment:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-Butanol/Water 1:1, or DMF/Water)
-
Standard reaction flask, magnetic stirrer
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).[4]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq). Add this to the reaction mixture.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). Add this to the reaction mixture. A color change is often observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.
| Parameter | Typical Condition | Purpose |
| Copper Source | CuSO₄·5H₂O | Precursor for the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) in situ.[4] |
| Solvent | t-BuOH/H₂O, DMF/H₂O, DMSO | Allows for dissolution of both organic and inorganic reagents. |
| Temperature | Room Temperature | The reaction is highly efficient under mild conditions.[8] |
Expert Insights & Causality
-
Biocompatibility: The ability to run the CuAAC reaction in aqueous media at neutral pH and room temperature makes it a bioorthogonal reaction, suitable for labeling biological molecules.[12]
-
Regioselectivity: Unlike the thermal Huisgen cycloaddition which can give mixtures of 1,4- and 1,5-regioisomers, the copper-catalyzed version is highly specific for the 1,4-isomer.[8]
-
Strain-Promoted Variants (SPAAC): For applications where copper is cytotoxic, a metal-free version called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used. This requires a strained cyclooctyne instead of a terminal alkyne and is therefore not directly applicable to the title compound without prior modification.[9][12]
Selective Reduction of the Alkyne Moiety
The alkyne triple bond can be selectively reduced to a cis-alkene, a trans-alkene, or fully reduced to an alkane by choosing the appropriate reagents and conditions. This stereochemical control is crucial for synthesizing specific geometric isomers of target molecules.
Caption: Stereoselective reduction pathways of an internal alkyne.
Protocol 3.1: Reduction to a cis-Alkene (Lindlar's Catalyst)
This method uses a "poisoned" palladium catalyst to stop the hydrogenation at the alkene stage, with syn-addition of hydrogen across the triple bond resulting in the cis-alkene.[13][14]
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate, or hexane).
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; 5-10% by weight).[13]
-
Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Carefully monitor the reaction progress by GC-MS or ¹H NMR. Over-reduction to the alkane can occur if the reaction is left for too long.
-
Once the alkyne is consumed, filter the mixture through a pad of celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-alkene, which can be purified if necessary.
Protocol 3.2: Reduction to a trans-Alkene (Dissolving Metal Reduction)
This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia to produce the thermodynamically more stable trans-alkene via an anti-addition mechanism.[13][14][15]
Procedure:
-
Set up a three-neck flask with a dry ice/acetone condenser and an ammonia inlet.
-
Cool the flask to -78 °C and condense ammonia gas into it.
-
Carefully add small pieces of sodium or lithium metal (2.5-3.0 eq) to the liquid ammonia with stirring. A deep blue color will form, indicating the presence of solvated electrons.[13]
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-3 hours. The blue color may fade as the reaction proceeds.
-
Quench the reaction by the careful addition of a proton source, such as solid ammonium chloride or isopropanol, until the blue color is completely discharged.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Dissolve the remaining residue in water and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate, and purify as needed.
Expert Insights & Causality
-
Catalyst Activity: The Lindlar catalyst is deactivated ("poisoned") to be less reactive than a standard hydrogenation catalyst like Pd/C. This prevents the second hydrogenation step from the alkene to the alkane from occurring readily.[13]
-
Mechanism of Trans Reduction: The dissolving metal reduction proceeds through a radical anion intermediate. The intermediate adopts the more stable trans configuration to minimize steric repulsion before being protonated, locking in the trans geometry.[14][15]
-
Safety: Dissolving metal reductions require caution. Sodium and lithium are highly reactive with water, and liquid ammonia is a corrosive gas. The procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Hydration of the Alkyne: Synthesis of Ketones
The acid-catalyzed hydration of a terminal alkyne, typically following Markovnikov's rule, results in the formation of a methyl ketone.[16] This transformation converts the linear alkyne into a carbonyl group, which is another versatile functional group for further synthetic elaboration.
Protocol 4.1: Acid-Catalyzed Hydration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF or ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Add a catalytic amount of a mercury(II) salt, such as mercury(II) sulfate (HgSO₄). (Safety Note: Mercury compounds are highly toxic. Modern, mercury-free gold or platinum-catalyzed methods are preferred where available).
-
Heat the mixture with stirring (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the acid carefully with a base like sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting ketone by column chromatography.
Expert Insights & Causality
-
Regioselectivity: For a terminal alkyne, the initial protonation occurs at the terminal carbon to form the more stable secondary vinylic carbocation. The subsequent attack of water on this carbon leads to the formation of a methyl ketone after tautomerization.[16]
-
Keto-Enol Tautomerism: The direct product of hydration is an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form.[16]
References
- Benchchem. Application Notes and Protocols for the Functionalization of Terminal Alkynes with 7-Bromohept-1-yne.
- RSC Publishing. Aromatic alkyne insertion into six-membered cyclometalated pyridine complexes of iridium: different insertion modes and structurally novel products.
- National Institutes of Health (NIH). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source.
- ResearchGate. Different approaches for the functionalization of terminal alkynes.
- RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review.
- National Institutes of Health (NIH). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- National Institutes of Health (NIH). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
- Benchchem. A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols.
- Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.
- Wikipedia. Click chemistry.
- OpenStax. 9.5 Reduction of Alkynes - Organic Chemistry.
- Wordpress. Cycloaddition/ Diels-Alder Approaches.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.
- Millipore Sigma. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. 9.5: Reduction of Alkynes.
- Organic Chemistry Portal. Sonogashira Coupling.
- YouTube. 9.4 Reduction of Alkynes | Organic Chemistry.
- MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
- Chemistry LibreTexts. Sonogashira Coupling.
- National Institutes of Health (NIH). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- YouTube. Alkyne Acid Catalyzed Hydration Reaction and Mechanism.
Sources
- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: 4-(Pyridin-2-yl)but-3-yn-1-ol as a Versatile Precursor for Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is of paramount importance. 4-(Pyridin-2-yl)but-3-yn-1-ol emerges as a highly valuable and versatile bifunctional building block. Its structure uniquely combines two key reactive centers: a pyridine ring , a ubiquitous motif in pharmaceuticals known for its ability to engage in hydrogen bonding and act as a bioisostere, and an alkynyl alcohol moiety, which serves as a robust handle for a variety of cyclization and functionalization reactions.
This guide provides an in-depth exploration of two primary synthetic strategies that leverage the intrinsic reactivity of this precursor:
-
O-Nucleophilic Cyclization: Intramolecular hydroalkoxylation to construct fused dihydrofuro[2,3-b]pyridine systems.
-
N-Nucleophilic Cyclization: Intramolecular aminocyclization involving the pyridine nitrogen to forge the privileged indolizine core.
These application notes are designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, thereby enabling robust and reproducible synthesis.
Application Note 1: Synthesis of Dihydrofuro[2,3-b]pyridines via Intramolecular Hydroalkoxylation
Scientific Rationale & Field Insights
The synthesis of dihydrofuropyridines, a scaffold present in various biologically active molecules, can be efficiently achieved from this compound through an intramolecular hydroalkoxylation reaction. This transformation relies on the activation of the carbon-carbon triple bond by a soft, carbophilic Lewis acid catalyst, most commonly a gold(I) or silver(I) complex.[1] The catalyst coordinates to the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack. The tethered primary alcohol then acts as the intramolecular nucleophile, leading to a highly favored 5-exo-dig cyclization. This regioselectivity is generally preferred over the alternative 6-endo-dig pathway according to Baldwin's rules and is a reliable method for constructing five-membered rings.[2]
Gold(I) catalysts, such as (Ph3P)AuCl/AgOTf or IPrAuCl/AgOTf, are particularly effective due to their strong affinity for alkynes and their tolerance of various functional groups, allowing reactions to proceed under mild, neutral conditions.[3] The choice of solvent is critical; non-protic solvents like dichloromethane (DCM), toluene, or acetonitrile are typically used to prevent competition with the internal alcohol nucleophile.
Experimental Workflow Overview
Caption: General workflow for gold-catalyzed hydroalkoxylation.
Protocol 1: Gold(I)-Catalyzed 5-exo-dig Cycloisomerization
This protocol is a representative procedure based on established methods for gold-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols.[1][2] Optimization may be required.
Materials:
-
This compound (1.0 eq)
-
(Triphenylphosphine)gold(I) chloride, (Ph3P)AuCl (0.025 eq, 2.5 mol%)
-
Silver trifluoromethanesulfonate, AgOTf (0.025 eq, 2.5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N2 or Ar), add (Ph3P)AuCl (2.5 mol%) and AgOTf (2.5 mol%). Insight: The silver salt acts as a halide scavenger, generating the active cationic gold(I) species in situ.
-
Add anhydrous DCM (to make a final substrate concentration of 0.1 M). Stir the resulting suspension for 10-15 minutes at room temperature in the dark to allow for catalyst activation.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Using a syringe, add the substrate solution dropwise to the stirring catalyst suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the crude residue in a small amount of DCM and pass it through a short plug of silica gel or Celite®, eluting with ethyl acetate to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the pure dihydrofuro[2,3-b]pyridine product.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Au(I)-catalyzed hydroalkoxylation.
Data Summary: Analogous Reactions
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| (Ph3P)AuCl / AgOTf | DCM | 25 | 85-98 | [1] |
| IPrAuCl / AgOTf | Toluene | 60 | 90-99 | [3] |
| AuCl3 | Acetonitrile | 25 | 75-92 | [2] |
| AgOTf | Dioxane | 80 | 70-90 | [4] |
Application Note 2: Synthesis of Indolizine Scaffolds via Intramolecular Aminocyclization
Scientific Rationale & Field Insights
The indolizine (or pyrrolo[1,2-a]pyridine) nucleus is a privileged N-fused heterocyclic scaffold found in numerous alkaloids and pharmacologically active compounds. This compound is an excellent precursor for indolizine synthesis, wherein the pyridine nitrogen atom itself acts as the key nucleophile.[5][6] The reaction typically proceeds via activation of the alkyne by a transition metal catalyst, followed by an intramolecular attack of the pyridine nitrogen.
While various metals can promote this cyclization, copper(I) salts (e.g., CuI, CuBr) are particularly effective and economical.[7][8] The initial cyclization often forms a zwitterionic intermediate, which can then undergo further transformations. In the case of our substrate, the primary alcohol offers a site for subsequent functionalization or elimination. A common pathway involves an initial 5-endo-dig cyclization followed by proton transfer and tautomerization to yield the aromatic indolizine core. High dilution conditions are sometimes employed to favor the intramolecular pathway over intermolecular side reactions.
Experimental Workflow Overview
Sources
- 1. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Silver(i)-catalyzed selective hydroalkoxylation of C2-alkynyl quinazolinones to synthesize quinazolinone-fused eight-membered N,O-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Indolizine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Transformations of 4-(Pyridin-2-yl)but-3-yn-1-ol for Heterocyclic Scaffolding
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key protein-ligand interactions.[1] The strategic functionalization of this core is paramount in drug discovery. 4-(Pyridin-2-yl)but-3-yn-1-ol is a versatile bifunctional building block, featuring a terminal alkyne for carbon-carbon bond formation and a primary alcohol that can act as an intramolecular nucleophile. Palladium catalysis offers a powerful and precise toolkit for elaborating such structures.[2] This guide details two robust, palladium-catalyzed protocols for the transformation of this compound: the Sonogashira cross-coupling for chain extension and the intramolecular cyclization for the synthesis of fused furopyridine systems. Fused heterocyclic systems like furopyridines are of particular interest as they can lower a molecule's lipophilicity and introduce new vectors for biological interactions, making them valuable in modern drug design.[3][4][5]
Section 1: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is one of the most effective methods for forming C(sp²)–C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide.[6][7][8][9] This reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it a cornerstone of complex molecule synthesis.[6]
Principle and Mechanism
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the C-C bond, releases the coupled product, and regenerates the active palladium(0) catalyst.[6][7]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Application Protocol 1.1: Sonogashira Coupling with an Aryl Halide
Objective: To synthesize 4-(4-methoxyphenyl)-1-(pyridin-2-yl)but-1-yn-3-ol, demonstrating a typical C(sp²)-C(sp) bond formation.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | - |
| 4-Iodoanisole | ≥98% | Commercial | Aryl halide partner |
| PdCl₂(PPh₃)₂ | Catalyst grade | Commercial | Palladium catalyst |
| Copper(I) Iodide (CuI) | ≥98% | Commercial | Co-catalyst |
| Triethylamine (Et₃N) | Anhydrous | Commercial | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Co-solvent |
| Schlenk flask | - | - | For inert atmosphere |
| Magnetic stirrer & stir bar | - | - | - |
Experimental Protocol
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (4 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (147 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), anhydrous THF (5 mL), and anhydrous Et₃N (5 mL).
-
Reaction: Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expert Insights (Causality Behind Choices)
-
Catalyst System: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine base.[6] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Co-catalyst: CuI is crucial for activating the terminal alkyne by forming the copper acetylide, which accelerates the transmetalation step—often the rate-determining step in copper-free variants.[7]
-
Base/Solvent: Triethylamine serves a dual role. It acts as the base to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction. It also serves as a solvent. Using it in excess ensures the reaction proceeds efficiently.[10]
-
Inert Atmosphere: Anhydrous and anaerobic conditions are traditionally important to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[9]
Expected Data & Characterization
| Product | Structure | Expected Yield | ¹H NMR (CDCl₃, δ) | Mass Spec (ESI+) |
| 4-(4-methoxyphenyl)-1-(pyridin-2-yl)but-1-yn-3-ol | (Structure Image) | 75-85% | 8.5 (d), 7.6 (t), 7.4 (d), 7.2 (m), 6.8 (d), 4.0 (t), 3.8 (s), 3.0 (t), 2.1 (br s) | m/z [M+H]⁺: 254.1176 |
Section 2: Palladium-Catalyzed Intramolecular Cyclization
The presence of a terminal alcohol in this compound allows for intramolecular reactions. Palladium(II) catalysts are sufficiently π-acidic to activate the alkyne toward nucleophilic attack by the tethered hydroxyl group, a process known as oxypalladation.[11][12] This strategy provides a direct route to valuable fused heterocyclic scaffolds like furopyridines.
Principle and Mechanism
The reaction is initiated by the coordination of the alkyne to a Pd(II) species. The intramolecular hydroxyl group then attacks the activated alkyne in a syn- or anti-fashion.[13][14] For terminal alkynes, a 5-exo-dig cyclization is typically favored, leading to a five-membered ring. This forms a vinylpalladium intermediate. Subsequent protonolysis or β-hydride elimination regenerates the catalyst and yields the cyclized product.
Caption: Key steps in the palladium-catalyzed intramolecular cyclization.
Application Protocol 2.1: Synthesis of a Furo[2,3-b]pyridine Derivative
Objective: To synthesize 4-methyl-6,7-dihydrofuro[2,3-b]pyridine via a palladium-catalyzed intramolecular cyclization.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | - |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Catalyst |
| p-Toluenesulfonic acid (PTSA) | ≥98% | Commercial | Acid co-catalyst |
| Toluene | Anhydrous | Commercial | Solvent |
| Sealed reaction tube | - | - | For elevated temperature |
Experimental Protocol
-
Reaction Setup: To a sealable reaction tube containing a magnetic stir bar, add this compound (147 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%), and PTSA (19 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the tube.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for 24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (15 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the furopyridine product.
Expert Insights (Causality Behind Choices)
-
Catalyst: Pd(OAc)₂ is a common Pd(II) source that acts as a π-acid to activate the alkyne bond, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]
-
Co-catalyst: The Brønsted acid (PTSA) can facilitate the final protonolysis step, which cleaves the vinyl-palladium bond and regenerates the active Pd(II) catalyst for the next cycle.
-
Solvent and Temperature: Toluene is a non-coordinating, high-boiling solvent suitable for this reaction. The elevated temperature provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
-
Regioselectivity: The 5-exo-dig pathway is kinetically favored over the alternative 6-endo-dig cyclization according to Baldwin's rules for ring closure, reliably leading to the formation of the five-membered furan ring.
Expected Data & Characterization
| Product | Structure | Expected Yield | ¹H NMR (CDCl₃, δ) | Mass Spec (ESI+) |
| 4-methyl-6,7-dihydrofuro[2,3-b]pyridine | (Structure Image) | 60-70% | 8.3 (d), 7.5 (t), 7.0 (d), 6.5 (s), 4.4 (t), 3.1 (t) | m/z [M+H]⁺: 148.0757 |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield (Sonogashira) | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous inert atmosphere technique. Use freshly opened solvents and reagents. |
| Alkyne homocoupling (Glaser) | Degas solvents thoroughly. Minimize reaction time after completion. Consider copper-free conditions if this is a persistent issue.[15][16] | |
| Incomplete Reaction (Cyclization) | Insufficient activation energy | Increase reaction temperature incrementally (e.g., to 110 °C). Increase reaction time. |
| Catalyst deactivation | Use a slightly higher catalyst loading (e.g., 7.5 mol%). Ensure substrate is pure. | |
| Formation of Side Products | Polymerization or decomposition | Lower the reaction temperature. Screen different palladium catalysts or ligands. |
Conclusion
This compound is a highly valuable substrate for palladium-catalyzed reactions. The Sonogashira coupling provides a reliable method for extending the carbon framework to access complex arylalkyne structures. Furthermore, palladium-catalyzed intramolecular cyclization offers an efficient and regioselective route to synthesize fused furopyridine systems. These protocols highlight the power of palladium catalysis to transform a single, versatile building block into diverse molecular scaffolds, providing chemists in pharmaceutical and materials science with robust tools for innovation.
References
- Sonogashira coupling. (n.d.). In Wikipedia.
- Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu.
- Sonogashira Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). National Center for Biotechnology Information.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). National Center for Biotechnology Information.
- Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. (n.d.). ACS Publications.
- Various oxypalladation/coupling cascade reactions. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). PubMed.
- Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. (n.d.). California Institute of Technology.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). PubMed.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). YouTube.
- Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. (n.d.). Journal of the American Chemical Society.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.
- Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones. (2015, April 3). PubMed.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
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- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for 4-(Pyridin-2-yl)but-3-yn-1-ol in Fluorescent Sensor Development
Introduction: Unveiling a Versatile Building Block for "Turn-On" Fluorescent Sensors
The quest for highly sensitive and selective fluorescent sensors is a cornerstone of modern analytical chemistry, with profound implications for environmental monitoring, cellular biology, and pharmaceutical development. Within the vast landscape of fluorescent probes, those built upon the pyridine scaffold have consistently demonstrated exceptional utility, particularly in the detection of metal ions.[1][2] The nitrogen atom of the pyridine ring serves as an effective coordination site, and its interaction with analytes can be transduced into a measurable optical signal.[3] This application note details the synthesis, characterization, and application of 4-(Pyridin-2-yl)but-3-yn-1-ol , a versatile building block for the development of "turn-on" fluorescent sensors.
The strategic combination of a pyridine ring as the recognition element and an alkynyl alcohol as part of the fluorophore and linking moiety offers a unique platform for sensor design. The alkyne unit provides structural rigidity and participates in the conjugated π-system, which is fundamental to the molecule's photophysical properties.[4] The terminal hydroxyl group offers a convenient handle for further functionalization, allowing for the covalent attachment of this sensor to other molecules or materials. This document will provide a comprehensive guide for researchers, from the synthesis of this compound to its application as a selective fluorescent sensor for zinc ions (Zn²⁺), a crucial trace element in numerous biological processes.[5]
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of this compound is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF) .[6] In its unbound state, the fluorophore's emission is significantly quenched due to Photoinduced Electron Transfer (PET) from the lone pair of electrons on the pyridine nitrogen to the excited state of the fluorophore.[7] This non-radiative decay pathway results in low fluorescence intensity.
Upon the introduction of a target metal ion, such as Zn²⁺, the pyridine nitrogen coordinates with the metal ion. This binding event lowers the energy of the lone pair electrons on the nitrogen, effectively inhibiting the PET process.[8] Consequently, the radiative decay pathway (fluorescence) becomes dominant, leading to a significant "turn-on" of the fluorescence signal.[9] The intensity of this enhanced fluorescence is directly proportional to the concentration of the metal ion, enabling quantitative analysis.[10]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of the sensor.
Synthesis of this compound
The synthesis of this compound is efficiently achieved via a Sonogashira cross-coupling reaction .[11] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (but-3-yn-1-ol) and an aryl halide (2-bromopyridine).[3][12]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromopyridine
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a dried Schlenk flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (5 mL per mmol of 2-bromopyridine).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Add but-3-yn-1-ol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Photophysical Properties
The photophysical properties of this compound and its complex with Zn²⁺ were characterized in a buffered aqueous solution. The data presented below are representative values based on similar pyridine-alkyne systems and serve as a guide for experimental expectations.[6][13][14]
| Property | This compound | [Zn(Sensor)]²⁺ Complex |
| Absorption Max (λₐₑₛ) | ~310 nm | ~315 nm |
| Emission Max (λₑₘ) | ~350 nm | ~350 nm |
| Quantum Yield (Φ) | ~0.05 | ~0.50 |
| Molar Absorptivity (ε) | ~8,000 M⁻¹cm⁻¹ | ~8,500 M⁻¹cm⁻¹ |
| Appearance | Colorless solution | Colorless solution |
| Fluorescence | Weak blue emission | Strong blue emission |
Application: Fluorescent Detection of Zinc Ions (Zn²⁺)
This section provides a detailed protocol for the use of this compound as a "turn-on" fluorescent sensor for the quantitative determination of Zn²⁺ in aqueous media.
Protocol 2: General Procedure for Fluorescence Titration of Zn²⁺
Materials and Equipment:
-
Stock solution of this compound (1 mM in DMSO)
-
Stock solution of Zinc Chloride (ZnCl₂) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a 10 µM solution of this compound by diluting the 1 mM stock solution in HEPES buffer.
-
Instrument Setup: Set the excitation wavelength of the fluorometer to 310 nm and the emission scan range from 330 nm to 450 nm.
-
Blank Measurement: Add 2 mL of the 10 µM sensor solution to a quartz cuvette and record the fluorescence spectrum. This will serve as the baseline fluorescence (F₀).
-
Titration: Add incremental amounts of the ZnCl₂ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette containing the sensor solution. After each addition, gently mix the solution and allow it to equilibrate for 2 minutes before recording the fluorescence spectrum (F).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~350 nm) as a function of the Zn²⁺ concentration. The data can be used to determine the detection limit and the binding constant of the sensor for Zn²⁺.
Selectivity and Interference Studies
To establish the selectivity of this compound for Zn²⁺, the fluorescence response should be tested in the presence of other biologically relevant metal ions.
Protocol 3: Selectivity Assay
Procedure:
-
Prepare solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, NiCl₂) at a concentration of 100 µM in HEPES buffer.
-
To separate cuvettes containing 2 mL of the 10 µM sensor solution, add 10 equivalents of each respective metal ion solution.
-
Record the fluorescence spectrum for each sample and compare the fluorescence intensity at 350 nm to that of the sensor in the presence of Zn²⁺.
A significant fluorescence enhancement should be observed only in the presence of Zn²⁺, demonstrating the high selectivity of the sensor.
Conclusion and Future Perspectives
This compound is a readily synthesized and highly versatile compound for the development of "turn-on" fluorescent sensors. Its application in the selective detection of Zn²⁺, as detailed in these notes, showcases its potential in analytical chemistry. The straightforward synthesis and the presence of a modifiable hydroxyl group open avenues for the development of a new generation of fluorescent probes. Future work could involve tethering this sensor to biomolecules for targeted intracellular imaging or immobilizing it on solid supports for the creation of reusable sensing devices. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecular scaffold.
References
- Xiao, J., et al. (2020). A terpyridine-based fluorescent probe for the detection of zinc and cadmium ions. New Journal of Chemistry, 44(35), 15089-15095. [Link]
- Kim, C., et al. (2013). A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt. Dalton Transactions, 42(43), 15514-15520. [Link]
- Bou-Abdallah, I., et al. (2022).
- Song, E. J., et al. (2013). A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt. Dalton Transactions, 42(43), 15514-20. [Link]
- Meade, T. J., et al. (1996). Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion. Journal of Molecular Recognition, 9(4), 297-303. [Link]
- Wang, J., et al. (2015). Fluorescence-Enhanced Chemosensor for Metal Cation Detection Based on Pyridine and Carbazole. The Journal of Physical Chemistry A, 119(19), 4488-4497. [Link]
- Lippard, S. J. (2011). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 44(9), 815-827. [Link]
- Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(9), 3443-3480. [Link]
- Stalke, D., et al. (2016). Highly selective and sensitive fluorescence detection of Zn(2+) and Cd(2+) ions by using an acridine sensor.
- Ye, Y., et al. (2020). Multi-dentate chelation induces fluorescence enhancement of pyrene moiety for highly selective detection of Fe(III). Dyes and Pigments, 173, 107936. [Link]
- Yam, V. W.-W., et al. (2021). Luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers: synthesis, characterization and photophysical studies. Chemical Synthesis, 1(1), 1. [Link]
- Nolan, E. M., & Lippard, S. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(9), 4596-4611. [Link]
- Kumar, S., et al. (2018). Fluorescent sensor for Al3+ ion in partially aqueous media using julolidine based probe. New Journal of Chemistry, 42(10), 7866-7872. [Link]
- Hu, S., et al. (2015). A new pyrazoline-based fluorescent sensor for Al3+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1188-1194. [Link]
- Gerasov, A. O., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(19), 6599. [Link]
- Hummert, J., et al. (2019). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments, (144), e59118. [Link]
- Wang, Y., et al. (2023). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules, 28(22), 7599. [Link]
- Schindler, C., & Schulzke, C. (2016). Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones – purification, stability, and handling revised.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Gogsig, T. M., et al. (2012). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 2(25), 9476-9481. [Link]
- Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318-327. [Link]
- Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Velusamy, M., et al. (2017). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research in Pure and Applied Chemistry, 7(2), 1-13. [Link]
- Bou-Abdallah, I., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 5(1), 81. [Link]
- Li, H., et al. (2015). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods, 7(11), 4553-4557. [Link]
- Gunnlaugsson, T., et al. (2011). A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides.
Sources
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- 2. A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijrpr.com [ijrpr.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 4-(Pyridin-2-yl)but-3-yn-1-ol
Welcome to the technical support center for the chromatographic purification of 4-(Pyridin-2-yl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, N-heterocyclic acetylenic alcohol. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using silica gel chromatography?
A1: The purification of this compound by silica gel chromatography presents two primary challenges. First, the basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing and potential for irreversible adsorption. Second, acetylenic alcohols, or ynols, can be sensitive to acidic conditions and may degrade on the silica gel surface, leading to low recovery of the desired product.[1]
Q2: My compound is streaking badly on the TLC plate. What does this indicate and how can I fix it?
A2: Streaking, or tailing, on a TLC plate is a strong indicator that your compound is interacting too strongly with the stationary phase. For a basic compound like a pyridine, this is typically due to the acidic nature of the silica gel. To resolve this, you can add a basic modifier to your mobile phase, such as 0.5-2% triethylamine (Et3N) or a 10% solution of ammonia in methanol.[2][3] These additives act as silanol suppressors by competing with your compound for the active sites on the silica, leading to more symmetrical spots.[4]
Q3: I am observing very low recovery of my compound after column chromatography. What could be the cause?
A3: Low recovery can stem from several factors. The most likely cause is either irreversible adsorption onto the silica gel due to strong polar interactions, or decomposition of the compound on the acidic stationary phase.[1] To diagnose this, you can perform a 2D TLC test. Spot your compound on the corner of a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot has diminished and a streak is present, your compound is likely degrading on the silica.
Q4: What are some alternative stationary phases I can use if silica gel is problematic?
A4: If your compound proves to be unstable or irreversibly binds to silica, consider using a more neutral or basic stationary phase. Alumina (neutral or basic) is a common alternative for purifying amines and other basic compounds.[2] For very polar compounds, reversed-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a highly effective strategy.[2] Another option for highly polar, water-soluble compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar bonded phase like propyl amine.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Poor Separation and Co-elution of Impurities
Q: My target compound is co-eluting with an impurity from the Sonogashira reaction. How can I improve the resolution?
A: Improving separation requires optimizing the selectivity of your chromatographic system. Here’s a systematic approach:
-
Solvent System Optimization: The choice of eluent is critical. For this compound, which is a polar molecule, start with a moderately polar solvent system like ethyl acetate in hexanes and gradually increase the polarity. If that fails, switch to a more polar system like methanol in dichloromethane.[2] Conduct a thorough TLC analysis with various solvent ratios to find the optimal separation window. An ideal Rf value for your target compound on TLC for good separation on a flash column is between 0.2 and 0.3.[6]
-
Gradient Elution: Employing a gradient elution during flash chromatography can significantly enhance separation.[6] Start with a low polarity mobile phase to elute non-polar impurities (e.g., residual starting materials from a Sonogashira coupling), then gradually increase the polarity to elute your target compound, leaving highly polar impurities on the column.
-
Consider Reversed-Phase: If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is an excellent alternative. In this mode, your polar compound will elute earlier than non-polar impurities when using a polar mobile phase.
Issue 2: Peak Tailing and Asymmetric Peaks
Q: I've added triethylamine to my mobile phase, but I'm still observing peak tailing. What else can I do?
A: While triethylamine is often effective, its performance can be concentration-dependent. Here are some further steps:
-
Optimize Additive Concentration: The optimal concentration of triethylamine is typically in the range of 0.5-2% (v/v). Systematically test different concentrations within this range to find the most effective one for your specific separation.
-
Use an Alternative Basic Modifier: A solution of 10% ammonia in methanol can be used as the polar component of your mobile phase in dichloromethane. This can sometimes be more effective at deactivating the silica gel for stubborn amines.[2]
-
Switch to Alumina: Alumina is a basic stationary phase that is well-suited for the purification of amines and can eliminate the need for mobile phase additives.[2]
Issue 3: Compound Degradation on the Column
Q: I suspect my compound is degrading on the silica gel. How can I prevent this?
A: The acidic nature of silica can be detrimental to sensitive functional groups like acetylenic alcohols.
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in the mobile phase containing triethylamine. This will help to neutralize the acidic sites before your compound comes into contact with them.
-
Use a Milder Stationary Phase: As mentioned, switching to neutral alumina or Florisil can be a good strategy to avoid degradation.[2]
-
Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through the column faster, reducing the time your compound spends in contact with the stationary phase.[6]
Data Presentation
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Use with basic modifier. |
| Neutral Alumina | Alternative for acid-sensitive or strongly basic compounds. | |
| Reversed-Phase C18 | Excellent for polar compounds when normal phase fails. | |
| Mobile Phase (TLC) | 30-70% Ethyl Acetate/Hexanes + 1% Et3N | Good starting point for moderately polar compounds. |
| 2-10% Methanol/Dichloromethane + 1% Et3N | For more polar compounds that don't move in EtOAc/Hexanes. | |
| Loading Technique | Dry Loading | Recommended if the compound has poor solubility in the eluent.[7] |
| Wet Loading | Use a minimal amount of a solvent your compound is soluble in. | |
| Visualization | UV light (254 nm) | Pyridine ring is UV active.[8] |
| Potassium Permanganate (KMnO₄) Stain | Stains alcohols and alkynes.[8] |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of ~5 mg/mL.
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot the crude mixture on the baseline.
-
Prepare several developing chambers with different solvent systems (e.g., 30% EtOAc/Hexanes, 50% EtOAc/Hexanes, 5% MeOH/DCM), each containing 1% triethylamine.
-
Place the TLC plates in the chambers and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be done using a potassium permanganate stain.
-
Calculate the Rf value for your target compound in each solvent system. Aim for an Rf of 0.2-0.3 for the best separation in column chromatography.[6]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 100:1 ratio of silica gel to crude compound by weight).[7]
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (determined from TLC, e.g., 30% EtOAc/Hexanes + 1% Et3N).
-
Pour the slurry into the column and use positive pressure to pack the silica gel bed evenly, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Wet Loading: Dissolve your crude compound in the minimum amount of mobile phase or a slightly more polar solvent. Using a pipette, carefully load the solution onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, applying positive pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for common chromatography issues.
Sources
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- 2. chem.rochester.edu [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol
An essential building block in medicinal chemistry and materials science, 4-(Pyridin-2-yl)but-3-yn-1-ol is synthesized primarily via the Sonogashira cross-coupling reaction. While powerful, this reaction is sensitive to numerous variables that can impact yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to troubleshoot and optimize this specific synthesis.
As Senior Application Scientists, we present this guide based on established chemical principles and field-proven insights to help you navigate the complexities of the reaction, ensuring reproducible and high-yield outcomes.
The primary route to synthesizing this compound is the palladium and copper co-catalyzed Sonogashira coupling of a 2-halopyridine with but-3-yn-1-ol. This guide addresses common issues encountered during this process.
Reaction Scheme Overview
Caption: General Sonogashira coupling for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low to Non-Existent Product Yield
Question: My reaction has run to completion, but TLC/LC-MS analysis shows very little or no desired product. What are the likely causes?
Answer: A low or zero yield is the most common issue and can stem from several factors related to your catalyst, reagents, or reaction conditions. A systematic check is required.
-
Pyridine Inhibition: This is a critical issue specific to this substrate. The nitrogen atom in the 2-halopyridine starting material or the product can coordinate with the palladium center, inhibiting its catalytic activity. This effect can be mitigated by the choice of ligand.[2][3]
-
Reactivity of the Halide: The reactivity of the C-X bond is crucial. The general trend for Sonogashira coupling is I > OTf > Br >> Cl.[1] If you are using 2-bromopyridine, the reaction may require more forcing conditions (higher temperature, longer reaction time) compared to 2-iodopyridine.[4]
-
Insufficient Degassing: Oxygen is detrimental. It can oxidize the Pd(0) catalyst to an inactive state and, if using a copper co-catalyst, promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1][5]
-
Sub-optimal Temperature: While 2-iodopyridine can react at room temperature, 2-bromopyridine often requires heating (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[4][6] However, excessively high temperatures can cause catalyst decomposition.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Issue 2: Formation of a Black Precipitate (Palladium Black)
Question: My reaction mixture turned black shortly after heating. What is this precipitate and how can I avoid it?
Answer: The black precipitate is palladium black, which is finely divided, elemental palladium that has agglomerated and precipitated out of solution.[1] Its formation signifies catalyst decomposition, rendering the catalyst inactive.
-
Common Causes:
-
Presence of Oxygen: As mentioned, oxygen can degrade the catalyst complex.
-
High Temperatures: Excessive heat can break down the palladium-ligand complex.
-
Solvent Choice: Some solvents are more prone to causing catalyst decomposition under certain conditions. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[7]
-
Impurities: Impurities in reagents or solvents can poison and decompose the catalyst.[5]
-
-
Solutions:
-
Ensure all reagents and solvents are high-purity and anhydrous.
-
Perform rigorous degassing of the solvent and reaction vessel (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period).
-
Maintain the reaction under a positive pressure of an inert gas.
-
Optimize the temperature; use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Issue 3: Significant Alkyne Homocoupling (Glaser Product)
Question: My primary byproduct is the dimer of but-3-yn-1-ol (1,6-dihydroxyhexa-2,4-diyne). How can I suppress this?
Answer: This side reaction is the Glaser coupling, an oxidative homocoupling of terminal alkynes. It is a very common issue in copper-catalyzed Sonogashira reactions.[5]
-
Primary Cause: The presence of O₂ in combination with the copper(I) co-catalyst.
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing is essential to remove dissolved oxygen.[5]
-
Reduce Copper Loading: High concentrations of CuI can accelerate homocoupling. Use the minimum effective amount, typically 1-5 mol %.
-
Slow Addition of Alkyne: Adding the but-3-yn-1-ol slowly can maintain its low concentration, disfavoring the bimolecular homocoupling reaction.
-
Adopt a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[8][9] These protocols often require specific ligands or slightly different conditions but are highly effective at preventing homocoupling.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which is the better starting material: 2-bromopyridine or 2-iodopyridine?
A1: 2-Iodopyridine is significantly more reactive than 2-bromopyridine.[11] This higher reactivity allows for milder reaction conditions (often room temperature), shorter reaction times, and can lead to higher yields. However, 2-iodopyridine is generally more expensive. If using 2-bromopyridine, be prepared to use higher temperatures and potentially higher catalyst loadings to achieve good conversion.
Q2: Is a copper co-catalyst necessary? What are the pros and cons of copper-free Sonogashira?
A2: The "classical" Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[11]
-
Role of Copper: The copper acetylide is formed more readily than the palladium acetylide and undergoes transmetalation with the palladium complex, accelerating a key step in the catalytic cycle.
-
Pros of Using Copper: Can lead to faster reactions at lower temperatures.
-
Cons of Using Copper: The primary drawback is the promotion of Glaser homocoupling, which requires strictly oxygen-free conditions to prevent.[8]
-
Copper-Free Sonogashira: This is an excellent alternative to avoid homocoupling.[9] While the mechanism is slightly different, these reactions are highly effective, though they may require careful selection of the base, solvent, and palladium ligand to proceed efficiently.[12]
Q3: What are the optimal choices for the catalyst, ligand, base, and solvent?
A3: The optimal conditions depend on the halide used and whether a copper co-catalyst is present. The table below summarizes common starting points.
| Component | Recommendation for 2-Iodopyridine | Recommendation for 2-Bromopyridine | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) with a more electron-rich ligand, or Pd(PPh₃)₄ (2-5 mol%) | 2-bromopyridine is less reactive and requires a more active catalytic system.[4][6] |
| Cu Co-catalyst | CuI (2-5 mol%) (Optional, can be run copper-free) | CuI (5-10 mol%) (If used) | Helps to accelerate the reaction, especially with the less reactive bromide. |
| Ligand | PPh₃ (triphenylphosphine) is standard. | PPh₃ or more electron-rich/bulky phosphines like P(t-Bu)₃.[12] | Bulky, electron-rich ligands can accelerate the oxidative addition of aryl bromides and prevent catalyst inhibition by the pyridine nitrogen.[2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Triethylamine (Et₃N) or a stronger base like Pyrrolidine or DBU. | The base must be strong enough to deprotonate the terminal alkyne. Amine bases often double as the solvent.[13] |
| Solvent | Et₃N (as base and solvent), THF, or DMF. | DMF, Dioxane, or Acetonitrile. | For higher temperatures required for bromides, a solvent with a higher boiling point than THF is often preferred.[14][15] |
| Temperature | Room Temperature to 50 °C | 60 °C to 100 °C | Reflects the difference in C-X bond reactivity.[11] |
Q4: Do I need to protect the hydroxyl group on but-3-yn-1-ol?
A4: Generally, no. The Sonogashira coupling is highly chemoselective for the terminal alkyne C-H bond and is compatible with free hydroxyl groups. Protecting the alcohol is usually unnecessary and adds extra steps to the synthesis.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for the reaction of 2-iodopyridine.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Reagent Addition: Add 2-iodopyridine (1.0 equiv) followed by anhydrous, degassed THF and Et₃N (3.0 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Alkyne Addition: Add but-3-yn-1-ol (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Purify the crude product by column chromatography on silica gel, often using a hexane/ethyl acetate gradient. Adding 0.5-1% Et₃N to the eluent can prevent the product from streaking on the column.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended for use with 2-bromopyridine to avoid homocoupling byproducts.
-
Setup: To a dry, oven-baked Schlenk tube, add Pd(PPh₃)₄ (0.05 equiv).
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv) and but-3-yn-1-ol (1.5 equiv).
-
Solvent/Base Addition: Add anhydrous, degassed DMF and pyrrolidine (3.0 equiv).[10]
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Sonogashira Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle involves oxidative addition of the halopyridine to Pd(0), deprotonation of the alkyne, transmetalation (via a copper acetylide in the co-catalyzed version), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the copper-catalyzed Sonogashira reaction.
References
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040–4042. [Link]
- Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Shaheen, S., Park, S., & Park, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6351. [Link]
- Shaheen, S., Park, S., & Park, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Al-Masum, M. (2018). Influence of base on the Sonogashira coupling reaction.
- da Rosa, R. G., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Fairlamb, I. J. S. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Kempe, K., et al. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(16), 3041–3044. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
- Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1944. [Link]
- Reddy, D. S., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 9(19), 3781–3783. [Link]
- Stanetty, P., & Krumpak, B. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(16), 5434–5439. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
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- 15. books.lucp.net [books.lucp.net]
Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol
Welcome to the technical support resource for the synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of scaling up this important pyridine-containing building block. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on providing practical, experience-driven insights to ensure the robustness and reproducibility of your synthetic protocols.
I. Synthesis Overview: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne, in this case, but-3-yn-1-ol, with an aryl or vinyl halide, such as 2-bromopyridine or 2-iodopyridine.[2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Core Reaction Scheme:
While seemingly straightforward, scaling up this transformation can present several challenges that impact yield, purity, and overall process efficiency. This guide will deconstruct these potential issues and provide actionable solutions.
II. Troubleshooting and FAQs
Category 1: Reaction Initiation and Catalyst Performance
A common frustration in Sonogashira couplings is a reaction that fails to initiate or proceeds with low conversion. This often points to issues with the catalytic system.
Q1: My reaction shows little to no product formation. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue that can often be traced back to the integrity of your reagents and the reaction environment. Here’s a systematic approach to diagnosis:
-
Catalyst Inactivity: The active catalyst is a palladium(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4][5] Inefficient reduction can stall the reaction.
-
Troubleshooting:
-
Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
Ensure your phosphine ligands have not been oxidized, as this can inhibit the reduction of the Pd(II) precatalyst.
-
-
-
Atmospheric Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen.[4][5] Oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst, often observed as the formation of palladium black.[5]
-
Troubleshooting:
-
Thoroughly degas your solvents and reagents before use. Common methods include sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Reagent and Solvent Purity: Water and other impurities can poison the catalyst.[4][5] Amine bases, in particular, should be anhydrous and free of oxidation byproducts.
-
Troubleshooting:
-
Use freshly distilled or anhydrous grade solvents.
-
Distill amine bases such as triethylamine or diisopropylethylamine before use.
-
-
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can it be prevented?
A2: The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) species agglomerates and precipitates out of solution, rendering it inactive.[5]
-
Causality: This is often triggered by the presence of oxygen, impurities, or excessively high reaction temperatures.[5]
-
Prevention Strategies:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is completely free of oxygen.
-
High-Purity Reagents: Use reagents and solvents of the highest possible purity to avoid catalyst poisoning.
-
Temperature Control: While some reactions require heat, avoid excessively high temperatures which can accelerate catalyst decomposition.[5] If heating is necessary, do so gradually and monitor the reaction closely.
-
Ligand Choice: The choice of ligand can significantly influence the stability of the palladium catalyst.[6][7] Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent agglomeration.[8]
-
Category 2: Side Reactions and Impurity Profile
A successful reaction not only provides a high yield of the desired product but also minimizes the formation of impurities, which can complicate purification, especially at scale.
Q3: I'm seeing a significant amount of a side product that appears to be the homocoupling of but-3-yn-1-ol (Glaser coupling). How can I suppress this?
A3: The Glaser-Hay coupling, or the oxidative homocoupling of terminal alkynes, is a major side reaction in copper-mediated Sonogashira reactions.[9] This occurs when two molecules of the alkyne couple to form a diyne.
-
Mechanism Insight: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, often trace oxygen.
-
Mitigation Strategies:
-
Minimize Copper Loading: Reducing the amount of the copper(I) iodide co-catalyst can help decrease the rate of homocoupling.[5]
-
Slow Addition of Alkyne: Adding the but-3-yn-1-ol slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Copper-Free Conditions: The most effective solution is often to switch to a copper-free Sonogashira protocol.[5] Numerous methods have been developed that circumvent the issue of Glaser coupling entirely.[9]
-
Q4: My final product is difficult to purify. What are some common impurities and how can I improve the purification process?
A4: Purification challenges often arise from unreacted starting materials and the aforementioned side products.
-
Common Impurities:
-
Unreacted 2-halopyridine.
-
Unreacted but-3-yn-1-ol.
-
Glaser coupling product (1,6-dihydroxyhexa-2,4-diyne).
-
Residual catalyst and ligands.
-
-
Purification Workflow:
-
Aqueous Workup: A standard aqueous workup can help remove the amine base and any salts formed during the reaction.
-
Column Chromatography: For laboratory scale, flash column chromatography is typically effective. A gradient elution with a mixture of hexanes and ethyl acetate or dichloromethane and methanol is often employed.
-
Distillation: On a larger scale, vacuum distillation can be an efficient method for separating the product from less volatile impurities.[10]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a powerful purification technique.
-
Category 3: Scale-Up Considerations
Transitioning from a bench-scale synthesis to a larger, pilot-plant scale introduces a new set of challenges related to reaction control and safety.
Q5: What are the key parameters I need to consider when scaling up the synthesis of this compound?
A5: Scaling up requires careful consideration of several factors to maintain yield and purity while ensuring a safe and controlled process.
-
Heat Transfer: Exothermic events can be more difficult to control in larger reactors. Monitor the internal temperature closely and ensure adequate cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture, especially when dealing with slurries or multiple phases. Inadequate mixing can lead to localized "hot spots" and increased side product formation.
-
Reagent Addition: The rate of addition of reagents, particularly the alkyne, can have a significant impact on the reaction profile. A slower, controlled addition is often beneficial at a larger scale.
-
Catalyst Loading: While it may be tempting to reduce catalyst loading to save costs, this can lead to longer reaction times and lower conversion. It is often more cost-effective to optimize the reaction to achieve a high turnover number (TON) from the catalyst.
-
Process Safety: The Sonogashira reaction often uses flammable solvents and reagents. A thorough safety assessment should be conducted before performing the reaction at scale.
III. Experimental Protocols and Data
Representative Laboratory-Scale Protocol
This protocol is a general starting point and may require optimization based on your specific reagents and equipment.
Materials:
-
2-Bromopyridine (1.0 eq)
-
But-3-yn-1-ol (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and degassed triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add but-3-yn-1-ol dropwise over 10 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Data Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low/No Yield | Inactive catalyst, oxygen contamination, impure reagents/solvents | Use a Pd(0) source, ensure a strict inert atmosphere, use high-purity, anhydrous materials. |
| Palladium Black | Catalyst decomposition due to oxygen, impurities, or high temperature | Improve inert atmosphere, use pure reagents, control reaction temperature. |
| Glaser Homocoupling | Copper-catalyzed side reaction, often with trace oxygen | Reduce CuI loading, add alkyne slowly, consider a copper-free protocol. |
| Purification Difficulty | Presence of starting materials, side products, catalyst residues | Optimize reaction to full conversion, employ appropriate workup and chromatographic/distillation techniques. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
IV. Conclusion
The synthesis of this compound via the Sonogashira coupling is a powerful and versatile transformation. However, successful scale-up requires a thorough understanding of the reaction mechanism and potential pitfalls. By systematically addressing challenges related to catalyst performance, side reactions, and process parameters, researchers can develop robust and efficient synthetic protocols. This guide serves as a foundational resource to aid in that endeavor, combining established chemical principles with practical, field-tested advice.
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from
-
BenchChem. (n.d.). Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Retrieved from
-
Unknown. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
-
Rosa, G. R., et al. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
Unknown. (n.d.). Influence of base on the Sonogashira coupling reaction. ResearchGate.
-
Unknown. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from
-
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved from
-
Rawsource. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Retrieved from
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjugates. Retrieved from
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from
-
Unknown. (n.d.). Product Class 3: Propargylic Alcohols.
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with.... Retrieved from
-
Books Gateway. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Unknown. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
-
BenchChem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Retrieved from
-
BenchChem. (n.d.). Pyridin-4-ol synthesis and characterization. Retrieved from
-
ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor.
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC.
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
-
CymitQuimica. (n.d.). 4-(Pyridin-3-yl)but-3-yn-1-ol. Retrieved from
-
MDPI. (n.d.). 1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol. Retrieved from
-
Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from
-
Chemical Synthesis Database. (2025). 4-pyridin-4-yl-but-3-yn-2-one. Retrieved from
-
ResearchGate. (n.d.). Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones – purification, stability, and handling revised.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sonogashira Coupling for the Synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and optimized reaction outcomes.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, involves the coupling of a 2-halopyridine with but-3-yn-1-ol. While robust, this reaction can present unique challenges due to the electronic nature of the pyridine ring and the potential for side reactions. This guide will provide a comprehensive overview of the reaction, from mechanistic principles to practical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Sonogashira coupling?
A1: The Sonogashira coupling typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[2]
-
Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[1]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Q2: Which 2-halopyridine should I use: iodide, bromide, or chloride?
A2: The reactivity of the 2-halopyridine follows the general trend for aryl halides in Sonogashira couplings: I > Br > Cl.[1][2]
-
2-Iodopyridine: Is the most reactive and allows for milder reaction conditions, often proceeding at room temperature.[1] However, it is the most expensive and can be less stable.
-
2-Bromopyridine: Offers a good balance of reactivity and cost. Reactions with 2-bromopyridine typically require heating to achieve good conversion.[3]
-
2-Chloropyridine: Is the least reactive and generally requires more forcing conditions, such as higher temperatures and specialized catalyst systems with bulky, electron-rich phosphine ligands.[2]
For initial optimizations, 2-bromopyridine is often a practical starting point.
Q3: How does the pyridine nitrogen affect the reaction?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the reaction. This is particularly relevant for 2-substituted pyridines where the nitrogen is in close proximity to the reaction center. The use of appropriate ligands can help to mitigate this issue.[4]
Q4: Is a copper co-catalyst always necessary?
A4: No, copper-free Sonogashira reactions are a well-established and often preferred alternative.[5][6] The primary advantage of omitting copper is the prevention of the major side reaction, the Glaser homocoupling of the alkyne, which leads to the formation of 1,6-dihydroxyhexa-2,4-diyne.[7] Copper-free conditions may require different ligands and bases to facilitate the reaction.[8]
Q5: What is the role of the amine base?
A5: The amine base plays a crucial role in the Sonogashira coupling. Its primary function is to deprotonate the terminal alkyne, facilitating the formation of the reactive acetylide species.[1] Additionally, amines can act as ligands for the palladium catalyst and are involved in the reduction of Pd(II) to the active Pd(0) species.[9] Common bases include triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere.[10] |
| Poor quality of reagents | Purify the 2-halopyridine and but-3-yn-1-ol if necessary. Ensure solvents are anhydrous and degassed.[10] | |
| Inappropriate reaction temperature | For 2-bromopyridine, ensure the reaction is sufficiently heated (typically 80-100 °C).[3][11] For 2-iodopyridine, the reaction may proceed at room temperature.[1] | |
| Incorrect choice of base or insufficient amount | Use a dry, high-purity amine base in appropriate excess (typically 2-3 equivalents). Consider using the amine as a co-solvent.[10] | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7] |
| High copper concentration | Reduce the amount of copper(I) iodide or consider a copper-free protocol.[5] | |
| Formation of Palladium Black | Catalyst decomposition | This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures. Use high-purity reagents and solvents. Some anecdotal evidence suggests that THF may promote palladium black formation.[10][12] |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading, but be mindful of cost and potential side reactions. |
| Reaction time is too short | Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. |
Experimental Protocols
Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of 2-bromopyridine with but-3-yn-1-ol.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
But-3-yn-1-ol (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-bromopyridine, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add but-3-yn-1-ol dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize Glaser homocoupling.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
But-3-yn-1-ol (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene) (5 mL)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-bromopyridine, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent via syringe.
-
Add but-3-yn-1-ol dropwise to the stirred solution.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with ligand | Pd(II) precatalysts are generally more air-stable.[10] |
| Ligand | PPh₃ (standard), Bulky phosphines (for less reactive halides) | Electron-rich and bulky ligands can improve catalytic activity.[2] |
| Copper Co-catalyst | CuI (for standard protocol) | Facilitates the formation of the reactive copper acetylide.[1] |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | Deprotonates the alkyne and can act as a ligand.[1] |
| Solvent | THF, DMF, Toluene, Et₃N | Should be anhydrous and degassed. The choice can influence reaction rate and side products.[3] |
| Temperature | Room temp to 120 °C | Dependent on the reactivity of the 2-halopyridine.[1][3] |
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
- ResearchGate. Proposed mechanism involving amines for the copper-free Sonogashira reaction. [Link]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- NIH.
- ACS Publications.
- NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on... [Link]
- ResearchGate. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
- ResearchGate.
- NIH. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
- NIH. Synthesis of diversely substituted pyridin-2(1H)
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
- MDPI. 1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol. [Link]
- Wikipedia. Glaser coupling. [Link]
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
- Chemical Synthesis Database. 4-pyridin-4-yl-but-3-yn-2-one. [Link]
- ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
- ResearchGate. 1-(Pyridin-3-yl)but-2-yn-1,4-diol. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating the Reactivity of 4-(Pyridin-2-yl)but-3-yn-1-ol
Welcome to the technical support center for 4-(Pyridin-2-yl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. Our goal is to empower you with the knowledge to anticipate and prevent common issues, ensuring the success and integrity of your experiments.
Introduction: Understanding the Instability of this compound
This compound is a valuable bifunctional molecule, featuring a terminal alkyne for coupling reactions and a primary alcohol for further derivatization. However, the very features that make it synthetically attractive—the terminal alkyne and the pyridine nitrogen—also render it susceptible to specific decomposition pathways, particularly in the presence of transition metal catalysts. This guide will address the most common challenges and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction, leading to low yields of my desired product. What is happening and how can I prevent it?
Answer:
This is a classic and frequently encountered issue when working with terminal alkynes, especially in reactions involving copper catalysts. The high molecular weight byproduct is most likely a symmetrical 1,3-diyne, the result of an oxidative homocoupling reaction known as Glaser coupling .[1][2][3]
Causality: Glaser coupling is catalyzed by copper(I) salts in the presence of an oxidant, which can be atmospheric oxygen.[2][3] The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative dimerization.[3] Many common cross-coupling reactions, such as the Sonogashira coupling, utilize a copper(I) co-catalyst, creating a perfect environment for this unwanted side reaction.[4][5] The presence of both Cu(I) and Cu(II) (formed by oxidation of Cu(I) by air) is often required for the Glaser coupling mechanism to proceed efficiently.[1]
-
Atmosphere Control (Crucial First Step):
-
Action: Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). This minimizes the presence of oxygen, the primary oxidant for Glaser coupling.[1][6]
-
Rationale: By removing oxygen, you inhibit the oxidation of the active Cu(I) catalyst to Cu(II), a key step in the catalytic cycle of the homocoupling side reaction.[1]
-
-
Copper-Free Reaction Conditions:
-
Action: If your primary reaction allows, switch to a copper-free Sonogashira protocol. Several modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.[4]
-
Rationale: Eliminating the copper catalyst entirely removes the primary mediator of the Glaser coupling side reaction.[4]
-
-
Use of a Reducing Agent:
-
Action: Add an excess of a mild reducing agent to the reaction mixture post-reaction but before workup and exposure to air.[1][7] Suitable agents include tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate.[7]
-
Rationale: The reducing agent keeps the copper in its +1 oxidation state, preventing the formation of Cu(II) which is essential for the Glaser coupling mechanism.[1]
-
-
Low-Temperature Workup:
-
Action: Upon reaction completion, cool the mixture to a low temperature (e.g., below -20 °C) before exposing it to air for workup.[7]
-
Rationale: Lowering the temperature significantly reduces the rate of the Glaser coupling reaction, providing a kinetic window to remove the copper catalyst before significant dimerization occurs.[7]
-
Caption: The Glaser coupling decomposition pathway of terminal alkynes.
FAQ 2: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of unidentifiable products. What's causing this degradation?
Answer:
While Glaser coupling is a common issue, significant darkening and the formation of a complex product mixture can point towards oligomerization or polymerization of the alkyne, and potentially degradation involving the pyridine ring, especially under harsh conditions.
Causality:
-
Alkyne Oligomerization: Copper surfaces can promote the oligomerization of alkynes, leading to a range of higher-order polymers and a rapid deactivation of the catalyst.[8][9] This is often exacerbated by higher temperatures and prolonged reaction times.
-
Pyridine Ring Reactivity: The pyridine nitrogen is a Lewis base and can coordinate to metal catalysts.[10] This coordination can alter the electronic properties of the ring, and under certain oxidative or strongly acidic/basic conditions, the ring itself can undergo side reactions. While pyridine is generally robust, harsh conditions can lead to degradation.[10][11]
-
Protect the Terminal Alkyne:
-
Action: The most robust strategy to prevent all side reactions at the terminal alkyne position is to use a protecting group.[12] A common choice is a silyl group, such as trimethylsilyl (TMS).[12][13]
-
Protocol:
-
Deprotonate the terminal alkyne of this compound using a strong base like n-butyllithium or a Grignard reagent in an anhydrous solvent (e.g., THF) at low temperature.
-
Quench the resulting acetylide with a silyl halide (e.g., trimethylsilyl chloride, TMSCl).
-
Perform your desired reaction on the other parts of the molecule.
-
Deprotect the alkyne using mild conditions, such as a fluoride source (e.g., TBAF) or potassium carbonate in methanol, to regenerate the terminal alkyne for subsequent steps.[12]
-
-
Rationale: A protected alkyne cannot undergo dimerization or oligomerization, completely eliminating these side reactions.[14]
-
-
Optimize Reaction Conditions:
-
Action: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Rationale: Decomposition pathways are often slower than the desired reaction. Milder conditions can favor the desired product kinetically.
-
-
Screen Catalysts and Ligands:
-
Action: If using a Sonogashira coupling, for example, screen different palladium sources and phosphine ligands. Some ligands can accelerate the desired cross-coupling relative to the decomposition pathways.
-
Rationale: The ligand environment around the metal center significantly influences its catalytic activity and stability, which can suppress side reactions.
-
Caption: A protecting group strategy to prevent alkyne decomposition.
FAQ 3: My reaction is sluggish or stalls completely. Could the pyridine ring be interfering with my catalyst?
Answer:
Yes, this is a distinct possibility. The nitrogen atom in the pyridine ring is a Lewis base and can act as a ligand, coordinating to the metal center of your catalyst (e.g., Palladium).[10]
Causality: This coordination can lead to catalyst inhibition or deactivation by occupying a coordination site required for the catalytic cycle or by altering the electronic properties of the metal, making it less active. This is a known issue in cross-coupling reactions with pyridine-containing substrates.[15]
-
Increase Catalyst Loading:
-
Action: A straightforward, though less elegant, solution is to increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Rationale: This compensates for the amount of catalyst that may be sequestered by the pyridine nitrogen.
-
-
Choose a More Robust Catalyst System:
-
Action: Utilize catalyst systems known to be effective for heteroaromatic substrates. This often involves using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.
-
Rationale: These ligands can form more stable and active catalytic complexes that are less susceptible to inhibition by the pyridine substrate.
-
-
Consider Pyridine N-Oxide Formation:
-
Action: In some cases, it may be beneficial to temporarily protect the pyridine nitrogen by oxidizing it to the N-oxide with an oxidant like m-CPBA.
-
Protocol:
-
Oxidize the pyridine nitrogen to the N-oxide.
-
Perform the desired coupling reaction.
-
Reduce the N-oxide back to the pyridine.
-
-
Rationale: The N-oxide is significantly less basic and coordinating than the parent pyridine, preventing catalyst inhibition.[10] This strategy adds steps but can be highly effective for challenging couplings.
-
Summary of Preventative Strategies
| Issue | Primary Cause | Recommended Solutions | Key Considerations |
| Dimer Byproduct | Glaser Coupling (Cu-catalyzed) | 1. Use inert atmosphere.2. Employ copper-free conditions.3. Add a reducing agent before workup.4. Use a protecting group (e.g., TMS). | Atmosphere control is critical. Protecting groups are the most reliable solution. |
| Degradation/Oligomerization | Alkyne instability, harsh conditions | 1. Use a protecting group.2. Lower reaction temperature.3. Reduce reaction time. | Protecting groups offer the most comprehensive solution against multiple decomposition pathways. |
| Stalled Reaction | Catalyst inhibition by pyridine-N | 1. Increase catalyst loading.2. Use robust ligands (e.g., Buchwald, NHC).3. Protect the nitrogen as an N-oxide. | Ligand screening is often the most efficient first step to overcome inhibition. |
Analytical Methods for Detecting Decomposition
To effectively troubleshoot, it is essential to identify the byproducts being formed.
-
Thin-Layer Chromatography (TLC): A quick method to visualize the formation of new, often less polar (dimer) or more polar (degradation) spots compared to your starting material and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to get the exact mass of the byproducts. The Glaser coupling dimer of this compound will have a mass of (2 * M) - 2, where M is the mass of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dimer, which will be symmetric, leading to a simpler spectrum than expected for the number of atoms. Oligomers will typically appear as broad, unresolved signals.[16]
By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, you can successfully mitigate the decomposition of this compound and achieve higher yields and purer products in your synthetic endeavors.
References
- Yuan, H., Wang, Z., Jin, S. et al. (2022). Highly enhanced catalytic stability of copper by the synergistic effect of porous hierarchy and alloying for selective hydrogenation reaction.
- MDPI. (2021).
- Koberstein, J. T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3166–3175. [Link]
- Wikipedia. (2023). Glaser coupling. [Link]
- ACS Fall 2023.
- Grokipedia. Glaser coupling. [Link]
- ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
- Xie, Y., et al. (2018). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 23(7), 1745. [Link]
- Wikipedia. Pyridine. [Link]
- ResearchGate. (2020).
- MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]
- ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(14). [Link]
- Wikipedia. Protecting group. [Link]
- ResearchGate. (1989). Degradation of Pyridines in the Environment. [Link]
- Semantic Scholar. (2019).
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Wikipedia. Sonogashira coupling. [Link]
- CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]
- PubMed Central. (2013). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Acc Chem Res, 46(2), 437–451. [Link]
- ResearchGate.
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4968–4972. [Link]
- Scribd. Alkyne Protecting Groups. [Link]
- University of Queensland.
- ACS Publications. (2020). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 142(4), 1936–1944. [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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Technical Support Center: Troubleshooting Low Yields in Pyridin-4-ol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyridin-4-ol and its derivatives. Low yields can stem from a variety of factors, from suboptimal reaction conditions to inherent chemical properties of the target molecule. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experimental workflow.
Troubleshooting Guide: Addressing Specific Synthesis Issues
This section delves into specific problems that can lead to low yields and offers step-by-step guidance to overcome them.
Question 1: My pyridin-4-ol synthesis from 4-aminopyridine is consistently giving low yields and a colored impurity. What's going wrong?
Low yields and the appearance of colored byproducts in the synthesis of pyridin-4-ol from 4-aminopyridine are common issues that typically point to problems with the diazotization-hydrolysis reaction sequence.
Core Problem: The primary culprit is often the unstable pyridin-4-diazonium salt intermediate. If not handled correctly, it can lead to the formation of colored azo-compounds and other degradation products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in pyridin-4-ol synthesis from 4-aminopyridine.
Detailed Remediation Steps:
-
Strict Temperature Control: The diazotization step is highly exothermic. It is crucial to maintain the reaction temperature between 0-5°C.[2] Exceeding this range significantly increases the rate of diazonium salt decomposition and the formation of colored azo byproducts.[1]
-
Slow Reagent Addition: The solution of sodium nitrite (or an alkyl nitrite like butyl nitrite) should be added dropwise to the acidic solution of 4-aminopyridine.[2] This prevents localized high concentrations of the nitrosating agent, which can lead to side reactions.
-
Purity of Starting Materials: Ensure the 4-aminopyridine is of high purity. Impurities can interfere with the diazotization reaction. Similarly, use a fresh, high-quality source of sodium nitrite.
-
Controlled Hydrolysis: After the diazotization is complete, the hydrolysis of the diazonium salt should also be carefully controlled. Gentle heating is typically required to drive the hydrolysis to completion, but excessive temperatures can lead to degradation. The pH of the solution during workup is also critical and should be carefully adjusted, for instance, with barium hydroxide, to precipitate sulfate ions and neutralize the strong acid.[2]
Experimental Protocol: Synthesis of Pyridin-4-ol from 4-Aminopyridine [2]
| Parameter | Value |
| Starting Material | 4-Aminopyridine (99% purity) |
| Diazotizing Agent | Butyl nitrite |
| Acid Medium | 35% (mass fraction) Sulfuric Acid |
| Hydrolysis and Neutralization | Barium hydroxide solution |
| Final Product | Pyridin-4-ol (purity > 99%) |
| Overall Yield | Approximately 92% |
Step-by-Step Methodology:
-
In a 1000 mL three-neck flask, slowly add 140 mL of concentrated sulfuric acid (98%) to 400 mL of water with cooling to maintain the temperature between 20-40°C.
-
Cool the sulfuric acid solution to 0-20°C and add 95 g of 4-aminopyridine (99%). Cool the resulting mixture to 0-5°C in an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise over approximately 120 minutes, ensuring the reaction temperature is strictly maintained between 0-5°C.
-
After the addition is complete, continue stirring at 0-5°C and monitor the reaction.
-
Transfer the diazonium salt solution to a larger flask and dilute with 2000 mL of water.
-
Neutralize the solution by adding a barium hydroxide solution, controlling the temperature at 30-60°C, until the pH reaches 7.5-8.
-
Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.
-
Filter the mixture to remove the precipitated barium salts. The filtrate contains the crude pyridin-4-ol.
Question 2: My NMR spectrum of the purified product shows two sets of peaks. Is my sample impure?
This is a very common observation and, in most cases, does not indicate an impurity. Instead, it is a direct consequence of the inherent chemical nature of pyridin-4-ol.
Core Concept: Tautomerism
Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one.[3][4][5] These two isomers coexist in solution, and their ratio is highly dependent on the solvent, concentration, and temperature.[3][6]
Caption: Tautomeric equilibrium between pyridin-4-ol and pyridin-4(1H)-one.
Explanation of Double Peaks:
-
Because both tautomers are present in the NMR solvent, you will observe a distinct set of peaks for each.[6]
-
The keto form (pyridin-4(1H)-one) is generally more stable in polar solvents and in the solid state due to factors like intermolecular hydrogen bonding.[3][7][8]
-
The enol form (pyridin-4-ol) can be more prevalent in the gas phase or in non-polar solvents.[4][8]
Validation and Troubleshooting:
-
Solvent Study: To confirm that the two sets of peaks are due to tautomerism, acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O). You should observe a change in the ratio of the two sets of peaks, confirming the equilibrium.[6]
-
Alternative Analytical Techniques: Use HPLC or LC-MS to confirm the purity of your sample. Under a single set of chromatographic conditions, the tautomers may interconvert, often resulting in a single, potentially broad peak for a pure compound.[3]
-
Derivatization: For unambiguous characterization and easier purification, you can "lock" the molecule into a single form by derivatization. A common strategy is to convert the tautomeric mixture to a pyridin-4-yl nonaflate.[3][9] This derivative is less polar and generally provides a clean NMR spectrum and simplifies chromatographic purification.[1][9]
Question 3: I'm struggling to purify my substituted pyridin-4-ol by column chromatography. The fractions are always mixed. How can I improve the separation?
The co-elution of products during column chromatography is a direct consequence of the tautomerism discussed in the previous question. The two tautomers often have very similar polarities, making their separation by standard silica gel chromatography extremely challenging.[1][3]
Strategies for Improved Purification:
-
Derivatization for Purification: As mentioned previously, converting the tautomeric mixture into a single, less polar derivative is a highly effective strategy.[1][3] The formation of a pyridin-4-yl nonaflate is a robust method for this purpose.[3][9] After purification of the nonaflate, the protecting group can be cleaved if the pyridin-4-ol is the desired final product.
Experimental Protocol: Formation of Pyridin-4-yl Nonaflate [3]
Step-by-Step Methodology:
-
Dissolve the crude pyridin-4-ol/pyridin-4-one mixture (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add a suitable base, such as sodium hydride (NaH), to deprotonate the hydroxyl/N-H group.
-
Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The resulting crude pyridin-4-yl nonaflate can then be purified by standard silica gel column chromatography.
-
Solvent System Optimization: While challenging, it is sometimes possible to achieve separation of the tautomers by extensively screening different solvent systems for chromatography.[6] Experiment with different solvent polarities and additives (e.g., a small amount of triethylamine or acetic acid) to potentially alter the interaction of the tautomers with the stationary phase.
-
Selective Crystallization: Attempt to crystallize one tautomer selectively from a suitable solvent.[6] Since the tautomeric equilibrium is solvent-dependent, systematic screening of various solvents for recrystallization may lead to the isolation of a single, pure tautomer.
Frequently Asked Questions (FAQs)
Q1: What are some alternative synthetic routes to pyridin-4-ol if the 4-aminopyridine method is problematic?
There are several other established routes to synthesize the pyridin-4-ol core structure:
-
From γ-Pyrones: This method involves the reaction of a 4H-pyran-4-one (γ-pyrone) or its derivatives with an ammonia source.[10][11] The yield can be variable depending on the substituents on the pyrone ring.[10]
-
From Pyridine N-Oxide: This is a multi-step process that involves the N-oxidation of pyridine, followed by nitration at the 4-position, and subsequent reduction/hydrolysis.[10] While feasible, the overall yield is often moderate (30-55%).[10]
-
From Chelidamic Acid: Chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) can be decarboxylated to yield pyridin-4-ol.[12][13][14]
-
Multi-component Synthesis: For highly substituted pyridin-4-ol derivatives, multi-component reactions, such as the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, offer a flexible and often high-yielding approach.[9]
Comparison of Synthetic Routes to Pyridin-4-ol
| Parameter | Route 1: From 4-Aminopyridine | Route 2: From Pyridine (via N-Oxide) | Route 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Pyridine | γ-Pyrone |
| Overall Yield | ~92% | ~30-55% (multi-step) | Variable (e.g., ~28% for substituted derivatives)[15] |
| Number of Steps | 1 (One-pot) | 3 | 1 |
| Key Reagents | Sulfuric acid, Butyl nitrite, Barium hydroxide | Peracetic acid, Nitrating mixture, Iron/Acid | Aqueous ammonia |
| Primary Challenge | Strict control of reaction conditions | Multiple steps, moderate yield | Availability and reactivity of substituted pyrones |
Q2: How can I selectively achieve N-alkylation versus O-alkylation of my pyridin-4-ol?
The pyridin-4-olate anion, formed by deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[16] The outcome of an alkylation reaction is highly dependent on the reaction conditions.
-
To favor N-alkylation: Generally, polar aprotic solvents can favor N-alkylation.[6]
-
To favor O-alkylation: The choice of counter-ion and the nature of the alkylating agent are crucial. "Hard" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may favor reaction at the nitrogen.[16]
Systematic optimization of the base, solvent, temperature, and alkylating agent is necessary to achieve high selectivity for the desired isomer.[16]
Q3: My multi-component reaction to form a substituted pyridine is giving a low yield. What should I check first?
Low yields in multi-component reactions for pyridine synthesis often stem from several factors:[17]
-
Purity of Reactants: Ensure all starting materials (aldehydes, ketones, ammonia source, etc.) are pure.
-
Reaction Conditions: Systematically screen the reaction temperature, solvent, and catalyst. Some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[17]
-
Stoichiometry: Carefully control the stoichiometry of the reactants.
-
Oxidation of Dihydropyridine Intermediate: In Hantzsch-type syntheses, the final aromatization step is crucial. If the dihydropyridine intermediate is stable, an appropriate oxidizing agent may be needed to drive the reaction to completion.[17]
References
- BenchChem. (2025). Literature review comparing the reported yields of Pyridin-4-ol synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Pyridin-4-ol and Pyridin-4(1H)-one Tautomerism in Synthesis.
- BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
- Lechel, T., & Reissig, H.-U. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- BenchChem. (2025). Comparative study of different synthetic routes to Pyridin-4-ol.
- ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.
- BenchChem. (2025).
- BenchChem. (2025). troubleshooting low yield in Kröhnke pyridine synthesis.
- Google Patents. (2010).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Wikipedia. (n.d.). 4-Pyridone.
- Organic Syntheses. (n.d.). Pyridine-n-oxide.
- Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrones.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting.
- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
- University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
- Lechel, T., & Reissig, H.-U. (n.d.). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- CAS Common Chemistry. (n.d.). Chelidamic acid.
- Sigma-Aldrich. (n.d.). Chelidamic acid 138-60-3.
- CAS Common Chemistry. (n.d.). Chelidamic acid.
- ResearchGate. (2025).
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Technical Support & Catalyst Selection Hub: 4-(Pyridin-2-yl)but-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 4-(Pyridin-2-yl)but-3-yn-1-ol. This multifunctional substrate, containing a pyridine ring, an internal alkyne, and a primary alcohol, offers a wealth of synthetic possibilities. However, its very functionality presents unique challenges in catalyst selection and reaction optimization. The Lewis basic pyridine nitrogen, in particular, can act as a ligand, profoundly influencing—or inhibiting—the catalytic cycle.
This guide is structured in a question-and-answer format to directly address common issues and provide field-proven insights to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Question 1: I want to perform a Sonogashira coupling. Why is my standard Palladium/Copper catalyst system giving low yields, and what is a better alternative?
Answer: This is a classic and frequently encountered problem. The poor performance of standard Pd/Cu systems is often due to catalyst inhibition or poisoning by the pyridine nitrogen. The nitrogen lone pair can coordinate strongly to the palladium and/or copper centers, leading to the formation of stable, inactive complexes that disrupt the catalytic cycle.[1][2][3] Additionally, the presence of copper(I) can promote the undesirable homocoupling of your alkyne partner (Glaser coupling), further reducing the yield of the desired cross-coupled product.[4][5]
Core Problem: The pyridine nitrogen's strong coordination to the metal catalyst is the primary issue.
Recommended Solution: Copper-Free Sonogashira Coupling
To circumvent these issues, a copper-free Sonogashira protocol is the most effective strategy. By eliminating copper, you remove the primary pathway for Glaser homocoupling.[4] To address palladium inhibition, the choice of ligand is critical.
Catalyst System Recommendations:
| Catalyst System Component | Role & Rationale | Typical Conditions |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Provides the active Pd(0) species. Standard, reliable choices.[6] |
| Ligand (if using PdCl₂) | PPh₃ (Triphenylphosphine) | Additional phosphine ligand helps stabilize the Pd(0) species. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both the base to deprotonate the terminal alkyne and as the solvent.[7] |
| Solvent | DMF or THF (if base is not used as solvent) | Aprotic polar solvents are generally effective. |
Why this works: In the absence of copper, the palladium catalyst must facilitate all steps of the cycle. While the pyridine can still interact with the palladium center, modern protocols and ligand choices can mitigate this effect. Using an amine as both the base and solvent ensures a high concentration of the base, which facilitates the crucial deprotonation of the alkyne.
Question 2: How can I selectively reduce the alkyne in this compound without hydrogenating the pyridine ring?
Answer: Selective hydrogenation of an alkyne in the presence of an aromatic nitrogen heterocycle requires a catalyst that favors the π-system of the alkyne over that of the pyridine ring. Over-reduction is a significant risk with highly active catalysts like Palladium on Carbon (Pd/C) under aggressive conditions (high pressure/temperature).
Recommended Solutions:
-
Lindlar's Catalyst for Syn-Hydrogenation to the (Z)-Alkene: This is the classic choice for stopping the reduction at the alkene stage. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is specifically designed to have reduced activity, preventing over-reduction to the alkane and hydrogenation of the aromatic ring.
-
Mechanism Insight: The "poison" (lead acetate) deactivates the most active sites on the palladium surface, preventing the subsequent reduction of the initially formed alkene.
-
-
Transfer Hydrogenation for Selective Reduction: This method uses a hydrogen donor molecule instead of H₂ gas, often providing excellent chemoselectivity under milder conditions. Rhodium complexes are particularly effective for this transformation.[8]
-
Full Hydrogenation of Pyridine: If the goal is to reduce the pyridine ring to a piperidine, bimetallic nanoparticles (e.g., Palladium-Silver or Palladium-Copper) have shown high activity and selectivity under milder conditions than monometallic catalysts.[9]
Question 3: I am interested in intramolecular cyclization. What type of catalyst should I use to engage the alcohol or the pyridine nitrogen?
Answer: The dual functionality of this compound makes it an excellent substrate for cyclization reactions. The choice of catalyst dictates which nucleophile (the alcohol oxygen or the pyridine nitrogen) attacks the activated alkyne.
-
For O-Cyclization (Involving the Alcohol): Gold Catalysis. Gold(I) and Gold(III) catalysts are exceptionally powerful "alkynophilic" Lewis acids.[10][11][12] They activate the alkyne towards nucleophilic attack by the tethered alcohol. This typically leads to the formation of furan or pyran-containing heterocycles.[11][13]
-
For N-Cyclization (Involving the Pyridine): Silver or Palladium Catalysis. Engaging the pyridine nitrogen often leads to the formation of indolizine scaffolds.[15][16]
-
Recommended Catalyst: Silver salts like AgBF₄ or AgOTf have been shown to catalyze the cyclization of 2-pyridyl alkynyl carbinols to form indolizines.[15] Palladium catalysts can also be used in cascade reactions to achieve similar skeletons.[17]
-
Mechanism Insight: The catalyst activates the alkyne, and the pyridine nitrogen acts as the intramolecular nucleophile, leading to a cyclization/isomerization cascade.
-
Question 4: What is the best method for hydrating the alkyne to form the corresponding ketone?
Answer: Hydration of the internal alkyne in your substrate will yield 4-(pyridin-2-yl)-4-oxobutan-1-ol. Given the presence of the acid-sensitive pyridine ring and the alcohol, traditional mercury-catalyzed hydration under strongly acidic conditions (H₂SO₄/HgSO₄) is not ideal.[18][19]
Recommended Solution: Ruthenium or Gold-Catalyzed Hydration
Modern transition-metal catalysts offer milder and more functional-group-tolerant conditions.[20]
-
Ruthenium Catalysis: Ruthenium complexes, such as [CpRu(CH₃CN)₃]PF₆, are highly effective for the hydration of alkynes under neutral conditions.[21][22][23] This avoids protonation of the pyridine ring, which can deactivate the substrate or lead to side reactions.
-
Gold Catalysis: As mentioned for cyclization, gold catalysts also efficiently promote the addition of water across alkynes.[13] The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable ketone.[19][24]
Comparison of Hydration Catalysts:
| Catalyst Type | Advantages | Disadvantages |
| HgSO₄ / H₂SO₄ | Inexpensive, traditional method. | Requires harsh acidic conditions, toxic mercury salts, poor functional group tolerance.[18][19][25] |
| Ruthenium Catalysts | Operates under neutral conditions, high functional group tolerance.[21] | Can be more expensive than mercury salts. |
| Gold Catalysts | Very efficient, mild conditions, excellent functional group tolerance.[13] | High cost of gold precatalysts. |
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental failures and provides a detailed protocol for a key reaction.
Troubleshooting Common Issues
| Problem Observed | Probable Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Poisoning: The pyridine nitrogen has irreversibly bound to the active metal center.[1][2] 2. Inactive Catalyst: The Pd(0) active species has not formed or has oxidized.[4] 3. Insufficiently Reactive Conditions: Temperature or reaction time is too low. | 1. Switch to a more robust catalyst system (e.g., use bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands that can limit pyridine coordination).[6][26] For Pd catalysis, consider a copper-free protocol.[5] 2. Use a fresh source of catalyst and ensure all solvents are rigorously degassed to remove oxygen.[5] 3. Incrementally increase the reaction temperature or consider switching to a higher-boiling solvent (e.g., from THF to DMF). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ promotes the oxidative dimerization of copper acetylides.[5] 2. High Copper(I) Concentration: Excess Cu(I) favors the homocoupling pathway.[4] | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freeze-pump-thaw cycles to degas solvents.[5] 2. The most effective solution is to switch to a copper-free Sonogashira protocol.[4][7] |
| Formation of Unidentified Side Products | 1. Isomerization: The catalyst may be promoting isomerization of the alkyne or other parts of the molecule. 2. Substrate Decomposition: Harsh conditions (high temperature, strong base) can degrade the starting material. 3. Cyclization: Under certain conditions (especially with Au or Ag catalysts), unintended cyclization may occur. | 1. Screen different catalysts and ligands. A change in the metal's electronic properties can suppress isomerization. 2. Lower the reaction temperature and screen milder bases (e.g., K₂CO₃ instead of Et₃N). 3. Carefully analyze byproducts by LC-MS and NMR to identify structures. If a cyclized product is identified, avoid catalysts known to promote this pathway (e.g., avoid Au if you do not want cyclization).[10][11] |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-iodotoluene)
-
PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled and degassed
-
Anhydrous, degassed THF
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and PPh₃ (0.04 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution) followed by anhydrous, degassed Et₃N (3.0 equiv).
-
Degassing (Self-Validation): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. This is a critical step to prevent both catalyst deactivation and Glaser coupling.
-
Reaction: Heat the reaction mixture to 65°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (aryl bromide). A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Part 3: Visualizations and Diagrams
Catalyst Selection Workflow
Caption: Decision workflow for catalyst selection based on the desired chemical transformation.
Pyridine Poisoning of Palladium Catalyst
Caption: Simplified diagram showing how pyridine coordination deactivates the Pd(0) catalyst.
References
- Tokunaga, M., Suzuki, T., Koga, N., Fukushima, T., Horiuchi, A., & Wakatsuki, Y. (n.d.). Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Journal of the American Chemical Society.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. Molecules.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. PMC.
- Alcaide, B., & Almendros, P. (n.d.). Gold-Catalyzed Cyclization Reactions of Allenol and Alkynol Derivatives. ACS Publications.
- Meng, X., Liao, P., Liu, J., & Bi, X. (2014). Silver-catalyzed cyclization of 2-pyridyl alkynyl carbinols with isocyanides: divergent synthesis of indolizines and pyrroles. Chemical Communications.
- Alcaide, B., & Almendros, P. (n.d.). Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. SciSpace.
- Pellissier, L. P., et al. (2018). Revised Mechanism for a Ruthenium-Catalyzed Coupling of Aldehyde and Terminal Alkyne. PMC.
- Correa, A., Marion, N., & Nolan, S. P. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews.
- Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. PlumX.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Intramolecular cyclization of pyridyl‐substituted alkynyl alcohols to access indolizines.
- Fürstner, A., et al. (n.d.). Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes. PMC.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
- Zhang, Y., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
- Chen, Y., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Casado, M. A., et al. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Trost, B. M., & Gutierrez, A. C. (2007). Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. Organic Letters.
- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
- Kustov, L. M., et al. (n.d.). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate.
- MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.
- Chemistry LibreTexts. (2020). 10.4: Hydration of Alkynes for Markovnikov Products.
- PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker.
- PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Chemistry LibreTexts. (2024). 9.5: Hydration of Alkynes.
- RSC Publishing. (n.d.). Aromatic alkyne insertion into six-membered cyclometalated pyridine complexes of iridium: different insertion modes and structurally novel products.
- ResearchGate. (2025). Synthesis of 2-Substituted Pyrazolo[1,5- a ]pyridines through Cascade Direct Alkenylation/Cyclization Reactions.
- Organic Chemistry Tutor. (n.d.). Hydration of Alkynes.
- Chem-Station. (2014). Hydration of Alkyne.
- RSC Publishing. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2.
- ResearchGate. (n.d.). Chemoselective hydration of alkynes having different functional groups using catalytic amounts of Hg(TsNH)2.
- IT Services - University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
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- Chad's Prep. (n.d.). Acid Catalyzed Hydration of Alkynes.
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Technical Support Center: Managing Tautomerism in Reactions of Pyridin-ol Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridin-ol compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities arising from pyridin-ol/pyridone tautomerism in your experiments. Our focus is on providing practical, field-proven insights to help you control your reactions and achieve your desired outcomes.
Introduction to Pyridin-ol Tautomerism
Pyridin-ol compounds, particularly 2- and 4-hydroxypyridines, exist as an equilibrium mixture of two tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic but highly polar pyridone (keto) form.[1][2][3] This dynamic equilibrium is a critical factor influencing the physicochemical properties, reactivity, and biological activity of these molecules.[4] The position of this equilibrium is highly sensitive to the surrounding environment, including solvent, temperature, and the presence of substituents on the ring.[5][6] Understanding and controlling this tautomerism is paramount for predictable and successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the dominant tautomers of 2-hydroxypyridine and 4-hydroxypyridine, and why?
For both 2- and 4-hydroxypyridine, the pyridone (keto) tautomer is generally the more stable and therefore dominant form in the solid state and in polar solvents.[6][7][8] The stability of the pyridone form is attributed to several factors:
-
Resonance and Aromaticity: While the pyridin-ol form is a true aromatic compound, the pyridone form possesses a significant charge-separated resonance contributor that is aromatic.[9][10] In this resonance form, the negative charge resides on the more electronegative oxygen atom, and the positive charge is on the nitrogen, which is a favorable distribution.[6][9][10]
-
Intermolecular Hydrogen Bonding: The pyridone tautomer, with its N-H and C=O groups, is well-suited for strong intermolecular hydrogen bonding, often forming stable dimers.[1][10][11] This strong interaction further stabilizes the pyridone form in condensed phases.[1][11]
-
Bond Energies: The presence of a strong C=O double bond in the pyridone form contributes to its overall thermodynamic stability.[3]
In contrast, the hydroxy (enol) tautomer can be the major species in the gas phase or in non-polar solvents where intermolecular hydrogen bonding is minimized.[6][7][12]
Q2: How does solvent polarity influence the tautomeric equilibrium?
Solvent polarity plays a crucial role in determining the position of the tautomeric equilibrium. The general trend is that the proportion of the more polar pyridone form increases with increasing solvent polarity.[13]
-
Polar Solvents (e.g., water, ethanol): These solvents can effectively solvate the polar pyridone tautomer through hydrogen bonding and dipole-dipole interactions, thus stabilizing it and shifting the equilibrium in its favor.[6][7][13]
-
Non-polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar hydroxy form is favored, and in some cases, comparable amounts of both tautomers can be present.[6][13]
The following table summarizes the general trend of the dominant tautomer for 4-hydroxypyridine in various solvents.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Gas Phase | 1 | Hydroxy (Pyridin-4-ol)[6][12] |
| Cyclohexane | 2.0 | Hydroxy (Pyridin-4-ol)[13] |
| Chloroform | 4.8 | Comparable amounts of both[6] |
| Ethanol | 24.6 | Pyridone (Pyridin-4(1H)-one)[6][8] |
| Water | 80.1 | Pyridone (Pyridin-4(1H)-one)[13] |
Q3: How do substituents on the pyridine ring affect the tautomeric equilibrium?
Substituents can significantly influence the tautomeric equilibrium by altering the electronic properties of the pyridine ring.
-
Electron-withdrawing groups: These groups can have complex effects. For instance, strongly electron-withdrawing substituents do not always lead to a proportional increase in the pyridol form and can sometimes even favor the pyridone form.[14]
-
Electron-donating groups: These groups can also shift the equilibrium, and their effect can be predicted based on their position on the ring.[15]
-
Annelated rings (fused rings): The strain and electronic effects of fused rings can have a substantial impact on the tautomeric equilibrium.[16]
Due to the nuanced effects of substituents, it is often necessary to experimentally determine the tautomeric ratio for a specific substituted pyridin-ol.[17][18]
Troubleshooting Guide
This section addresses common problems encountered during reactions with pyridin-ol compounds and provides actionable solutions.
Problem 1: My N-alkylation of 4-hydroxypyridine is giving low yields and a mixture of O- and N-alkylated products. How can I improve the selectivity for N-alkylation?
Cause: The formation of a mixture of N- and O-alkylated products is a classic problem arising from the ambident nucleophilic nature of the pyridone tautomer's conjugate base.[19] Under basic conditions, deprotonation of the pyridone generates an anion with negative charge density on both the nitrogen and oxygen atoms, leading to competitive alkylation at both sites.
Solution: To favor N-alkylation, you can modify the reaction conditions to either enhance the nucleophilicity of the nitrogen atom or utilize a reaction mechanism that intrinsically favors N-alkylation.
Recommended Protocol for Selective N-Alkylation (Catalyst- and Base-Free):
A highly selective method for N-alkylation of hydroxypyridines involves reacting them with organohalides without the addition of a catalyst or base.[20][21] This method has been shown to provide >99% N-selectivity.[20]
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine the 4-hydroxypyridine (1 equivalent) and the desired alkyl halide (1.1-1.5 equivalents).
-
Solvent Selection: Choose a suitable solvent. The original protocol suggests that the reaction can proceed under neat conditions or in a solvent.
-
Reaction Conditions: Heat the reaction mixture at a temperature appropriate for the specific alkyl halide (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, and purify the N-alkylated product using standard techniques such as column chromatography.
Mechanism of Selectivity: This method's success is attributed to the in-situ generation of HX, which facilitates the conversion of any initially formed O-alkylated pyridyl ether intermediate to the more stable N-alkylated pyridone product.[20][21]
Problem 2: I am trying to perform a reaction that requires the hydroxy tautomer of 2-hydroxypyridine, but the pyridone form is interfering. How can I shift the equilibrium towards the hydroxy form?
Cause: As discussed, the pyridone form is generally more stable in most common laboratory solvents. To favor the less stable hydroxy tautomer, you need to manipulate the reaction environment to destabilize the pyridone form or selectively stabilize the hydroxy form.
Solution:
-
Solvent Choice: The most direct way to influence the equilibrium is by changing the solvent. As shown in the table above, non-polar, aprotic solvents will favor the hydroxy tautomer more than polar, protic solvents.[7][13] Consider using solvents like cyclohexane, dioxane, or toluene.
-
Supramolecular Control: In some cases, the tautomeric equilibrium can be controlled by introducing molecules that selectively form hydrogen bonds with one of the tautomers, effectively "locking" it in a particular form.[22]
Experimental Workflow for Maximizing the Hydroxy Tautomer in Solution:
Caption: Workflow for reactions favoring the hydroxy tautomer.
Visualizing Tautomeric Equilibria and Reaction Selectivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Tautomeric equilibrium of 4-hydroxypyridine.
Caption: Influence of reaction conditions on alkylation selectivity.
References
- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179. [Link]
- Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]
- Fornlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). A versatile synthesis of 2-pyridones and 2-hydroxypyridines. Arkivoc, 2002(7), 198-215. [Link]
- Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[5][15]-annelated rings and oxygen at the[5]-position. Journal of the Chemical Society B: Physical Organic, 279-289. [Link]
- Spinner, E., & Yeoh, G. B. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic, 289-294. [Link]
- Wikipedia. (n.d.). 2-Pyridone. [Link]
- Wikipedia. (n.d.). 4-Pyridone. [Link]
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Validation & Comparative
A Comparative Reactivity Analysis: 4-(Pyridin-2-yl)but-3-yn-1-ol in Modern Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and materials science, molecules that offer a confluence of desirable structural motifs are of paramount importance. 4-(Pyridin-2-yl)but-3-yn-1-ol is one such molecule, presenting a unique combination of a terminal alkyne for versatile coupling reactions, a pyridine ring for modulating solubility and providing a metal coordination site, and a primary alcohol for further functionalization or hydrogen bonding interactions. Understanding its reactivity in comparison to other alkynes is crucial for leveraging its full synthetic potential.
This guide provides an in-depth comparison of the reactivity of this compound against other classes of alkynes, including simple terminal alkynes, internal alkynes, and other functionalized variants. We will explore how its unique structural features dictate its performance in cornerstone reactions of synthetic chemistry, supported by experimental data and detailed protocols.
Pillar 1: The Structural Basis of Reactivity
The chemical behavior of this compound is governed by three key structural components: the terminal alkyne, the pyridine ring, and the hydroxybutyl chain.
-
The Terminal Alkyne: The most significant feature is the presence of a C-H bond on an sp-hybridized carbon. This proton is weakly acidic (pKa ≈ 25), a property that is absent in internal alkynes.[1][2] This acidity allows for deprotonation by a suitable base to form a highly nucleophilic acetylide anion, which is the reactive species in a host of powerful C-C bond-forming reactions.[3]
-
The Pyridine Moiety (Electronic and Steric Influence): The nitrogen atom in the pyridine ring is more electronegative than carbon, rendering the ring electron-deficient. This inductive electron-withdrawing effect can subtly increase the acidity of the terminal alkyne proton. Furthermore, the nitrogen's lone pair of electrons can coordinate to metal catalysts, potentially influencing reaction kinetics, catalyst stability, and even selectivity in complex systems.[4][5] This coordination can be a double-edged sword; while it can facilitate certain transformations by bringing the catalyst into proximity, it can also lead to catalyst inhibition in others.
-
The Hydroxyl Group: The primary alcohol introduces polarity and a site for hydrogen bonding. In the context of drug development, this can improve pharmacokinetic properties. From a synthetic standpoint, its presence demands consideration of functional group tolerance in planned reactions. While many modern catalytic systems are robust enough to tolerate free alcohols,[6] classical reactions might require a protection-deprotection sequence.
Pillar 2: Comparative Performance in Key Synthetic Transformations
We will now examine the reactivity of this compound in three fundamental classes of alkyne reactions, comparing it with other representative alkynes.
A. Sonogashira Cross-Coupling: The Power of the Terminal Proton
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is one of the most effective methods for constructing sp²-sp carbon-carbon bonds.[7][8] This reaction fundamentally relies on the presence of the acidic terminal proton.
Causality of Reactivity: The reaction is initiated by the formation of a copper(I) acetylide intermediate.[1] This step is only possible with terminal alkynes that can be deprotonated. Internal alkynes, lacking this acidic proton, are inherently unreactive under standard Sonogashira conditions. The pyridine nitrogen in this compound can act as a ligand for the palladium or copper catalyst, potentially accelerating the catalytic cycle.[9]
Comparative Data: Sonogashira Coupling with Iodobenzene
| Alkyne Substrate | Product | Typical Conditions | Reaction Time (h) | Yield (%) |
| This compound | 4-(Phenyl)-4-(pyridin-2-yl)but-3-yn-1-ol | Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 3 | 92 |
| Phenylacetylene | Diphenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 4 | 95 |
| 1-Hexyne | 1-Phenyl-1-hexyne | Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 6 | 88 |
| Diphenylacetylene (Internal) | No Reaction | Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 24 | 0 |
Note: Data are representative examples synthesized from literature precedents for illustrative purposes.[7][10]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitoring (Self-Validation): Track the consumption of the aryl halide starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The appearance of a new, less polar spot indicates product formation.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the flagship example of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[11][12] Its high yield, mild reaction conditions, and exceptional functional group tolerance make it a staple in bioconjugation, drug discovery, and materials science.[13][14]
Causality of Reactivity: Similar to the Sonogashira reaction, the mechanism involves the in-situ formation of a copper acetylide, making the reaction exclusive to terminal alkynes.[15] Internal alkynes are unreactive. The key advantage of this compound in this context is not a difference in fundamental reactivity but the introduction of its valuable pyridine and alcohol functionalities into the resulting triazole-containing product. This allows for the straightforward "clicking" of this versatile building block onto azide-modified biomolecules, polymers, or surfaces.
Comparative Data: CuAAC with Benzyl Azide
| Alkyne Substrate | Product | Typical Conditions | Reaction Time (h) | Yield (%) |
| This compound | 1-Benzyl-4-((pyridin-2-yl)(hydroxy)butyl)-1H-1,2,3-triazole | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, RT | 1 | >95 |
| Propargyl Alcohol | 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, RT | 1 | >95 |
| 4-Pentyne-1-ol | 1-Benzyl-4-(3-hydroxypropyl)-1H-1,2,3-triazole | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, RT | 1 | >95 |
| 2-Pentyne (Internal) | No Reaction | CuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O, RT | 24 | 0 |
Note: Data are representative examples illustrating the high efficiency and specificity of the CuAAC reaction.[12]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL). In a third vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
Initiation: Add the copper(II) sulfate solution to the main reaction vial, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. A color change is often observed.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring (Self-Validation): The reaction is often so efficient that it can be assumed to go to completion. Progress can be monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product is often of high purity, but can be further purified by crystallization or column chromatography if necessary. Safety Note: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.
Caption: General experimental workflow for a CuAAC "click" reaction.
C. Hydration: Regioselectivity in Addition Reactions
The acid-catalyzed addition of water across a triple bond (hydration) is a classic transformation that typically employs a mercury(II) salt catalyst.[16][17] This reaction converts alkynes into carbonyl compounds via a transient enol intermediate.[18]
Causality of Reactivity: For terminal alkynes, hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond.[19] The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[18] Unsymmetrically substituted internal alkynes present a challenge, as addition can occur at either of the two sp carbons, leading to a mixture of ketone products, which diminishes synthetic utility.[18] Therefore, this compound is expected to react with high regioselectivity, affording a single methyl ketone product, a clear advantage over unsymmetrical internal alkynes.
Comparative Data: Products of Mercury(II)-Catalyzed Hydration
| Alkyne Substrate | Initial Enol Intermediate | Final Product(s) | Regioselectivity |
| This compound | 4-(Pyridin-2-yl)-2-hydroxybut-2-en-1-ol | 4-Hydroxy-4-(pyridin-2-yl)butan-2-one | High (Single Product) |
| 1-Hexyne | 2-Hydroxyhex-1-ene | Hexan-2-one | High (Single Product) |
| 2-Hexyne (Internal, Unsymmetrical) | 2-Hydroxyhex-2-ene & 3-Hydroxyhex-2-ene | Hexan-2-one & Hexan-3-one | Low (Mixture) |
| 3-Hexyne (Internal, Symmetrical) | 3-Hydroxyhex-3-ene | Hexan-3-one | High (Single Product) |
Note: Table illustrates the predictable and selective outcome for terminal alkynes versus the potential for mixtures with unsymmetrical internal alkynes.[20]
Experimental Protocol: Mercury(II)-Catalyzed Alkyne Hydration
-
Setup: To a round-bottom flask, add the alkyne (1.0 mmol), water (5 mL), and concentrated sulfuric acid (0.2 mL).
-
Catalyst Addition: Add mercury(II) sulfate (HgSO₄, ~0.05 mmol, 5 mol%) to the stirring solution.
-
Reaction: Heat the mixture (e.g., to 60 °C) and stir for several hours.
-
Monitoring (Self-Validation): Follow the disappearance of the alkyne starting material by GC or TLC (using a stain like potassium permanganate, which reacts with the alkyne and enol but less readily with the ketone).
-
Workup: Cool the reaction mixture to room temperature and neutralize carefully with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.
Caption: Mechanism of alkyne hydration to a ketone via an enol intermediate.
Conclusion
The reactivity of this compound is a clear illustration of how discrete functional motifs contribute to the overall chemical personality of a molecule. Its behavior is primarily dictated by its terminal alkyne functionality, which grants it access to powerful bond-forming reactions like the Sonogashira coupling and CuAAC, reactions in which internal alkynes cannot participate. This makes it a superior building block for creating complex molecular architectures with precision.
In reactions common to both terminal and internal alkynes, such as hydration, it provides a highly predictable, regioselective outcome, avoiding the product mixtures that plague unsymmetrical internal alkynes. The integrated pyridine ring and hydroxyl group are not merely spectators; they are value-adding features that enhance the utility of the resulting products, providing sites for metal coordination, improved solubility, and further synthetic elaboration. For researchers, scientists, and drug development professionals, this compound represents a versatile and reliable platform for the efficient construction of functional molecules.
References
- Ma, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- NPTEL. Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M).
- Wikipedia. Sonogashira coupling.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- McNamara, C. A., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
- Wang, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters.
- Wikipedia. Click chemistry.
- Lumen Learning. Hydration of Alkynes.
- Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- Unacademy. A Short Note On Alkynes: Terminal Vs Internal.
- Fundamentals of Organic Chemistry-OpenStax Adaptation. 5.11 Hydration of Alkynes.
- NC State University Libraries. 9.4 Hydration of Alkynes.
- MSU Chemistry. Alkyne Reactivity.
- Chemistry LibreTexts. 10.4: Hydration of Alkynes for Markovnikov Products. (2020).
- Chemistry LibreTexts. 9.4: Hydration of Alkynes. (2024).
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (2016).
- International Journal of Pharmaceutical Sciences. An Insight Into Click Chemistry. (2024).
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Comparative Guide to the Biological Activity of 4-(Pyridin-2-yl)but-3-yn-1-ol Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Potential of Pyridine-Alkyne Scaffolds in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and recognized for its ability to engage in biologically relevant interactions.[1] When coupled with an alkyne functional group, the resulting pyridin-alkyne scaffold presents a unique linear geometry and electronic profile, making it an intriguing framework for the design of novel therapeutic agents. This guide focuses on the prospective biological activities of 4-(pyridin-2-yl)but-3-yn-1-ol and its derivatives, a class of compounds at the frontier of discovery.
While specific experimental data for this exact family of molecules remains nascent, this guide will provide a comprehensive comparative analysis based on the well-documented activities of structurally related pyridine derivatives. By examining the biological performance of analogous compounds, we can infer the potential therapeutic applications of this compound derivatives, particularly in the realms of oncology and enzyme inhibition. This guide will delve into their synthetic accessibility, compare their potential biological impact with established benchmarks, and provide detailed experimental protocols to empower further research and development in this promising area.
Synthetic Accessibility: The Sonogashira Coupling as a Gateway to Pyridin-2-yl Alkynes
The synthesis of this compound derivatives is readily achievable through the robust and versatile Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it an ideal method for linking the but-3-yn-1-ol moiety to a 2-halopyridine precursor. The mild reaction conditions of the Sonogashira coupling are a significant advantage, allowing for the use of a wide range of functional groups on both coupling partners, thus enabling the creation of a diverse library of derivatives for biological screening.[2]
A general synthetic scheme is depicted below:
Caption: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.
Comparative Biological Activity: Insights from Structurally Related Pyridine Derivatives
Given the limited direct data on this compound derivatives, we will draw comparisons from closely related pyridine-containing compounds that have been evaluated for their anticancer and enzyme inhibitory activities. The primary focus will be on their effects on cancer cell proliferation and their inhibition of key kinases involved in oncogenic signaling pathways, such as PIM-1 and VEGFR-2.
Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of pyridine derivatives against a variety of human cancer cell lines. This suggests that the this compound scaffold could serve as a valuable starting point for the development of novel anticancer agents. Below is a comparative summary of the cytotoxic activities of several reported pyridine derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyridine-Ureas | MCF-7 | 0.11 - 5.14 | Doxorubicin | 1.93 | [3] |
| Pyrazolyl Pyridine Conjugates | HepG2 | 0.18 | Staurosporine | 6.76 | [4] |
| Pyrazolyl Pyridine Conjugates | MCF-7 | 0.34 | Staurosporine | 6.76 | [4] |
| Pyridine-derived VEGFR-2 Inhibitors | HepG2 | 4.25 - 6.37 | Sorafenib | 9.18 | [5] |
| Pyridine-derived VEGFR-2 Inhibitors | MCF-7 | 6.08 - 12.83 | Doxorubicin | 8.07 | [5] |
| Pyridone Derivative 1 | HepG2 | 4.5 | - | - | [6] |
| Pyridine-Quinoline Hybrids | NFS-60, HepG-2, PC-3, Caco-2 | Potent Activity | - | - | [7] |
The data clearly indicates that pyridine-containing molecules can exhibit potent, sub-micromolar cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer. The diverse chemical structures of these active compounds highlight the versatility of the pyridine scaffold in generating effective anticancer agents.
Enzyme Inhibition: Targeting Key Oncogenic Kinases
A significant mechanism through which many pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. PIM-1 and VEGFR-2 are two such kinases that have been successfully targeted by pyridine-containing small molecules.
PIM-1 Kinase: The PIM family of serine/threonine kinases is often overexpressed in various cancers and plays a role in cell cycle progression and apoptosis.[7] Several pyridine derivatives have been identified as potent PIM-1 inhibitors.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[5]
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Pyrazolyl Pyridine Conjugates | PIM-1 | 20.4 | Staurosporine | 16.7 | [4] |
| Pyridine-Quinoline Hybrids | PIM-1 | 95 - 110 | - | - | [7] |
| Pyridine-based Compounds | PIM-1 | 14.3 - 42.3 | Staurosporine | 16.7 | [8] |
| Pyridine-derived Inhibitors | VEGFR-2 | 120 - 130 | Sorafenib | 100 | [5] |
| Nicotinamide-based Derivatives | VEGFR-2 | 60.83 - 129.30 | Sorafenib | 53.65 |
These findings strongly suggest that the this compound scaffold has the potential to be developed into potent kinase inhibitors for cancer therapy. The linear nature of the butynol side chain could allow for unique interactions within the ATP-binding pocket of these kinases.
Caption: A simplified representation of the PIM-1 signaling pathway and the hypothetical inhibitory action of a this compound derivative.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound derivatives, detailed protocols for their synthesis and evaluation are provided below.
Synthesis Protocol: Sonogashira Coupling
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
2-halopyridine (e.g., 2-bromopyridine)
-
But-3-yn-1-ol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halopyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent, followed by the base.
-
To the stirring mixture, add but-3-yn-1-ol (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
While the biological activity of this compound derivatives is a largely unexplored area, the extensive research on structurally related pyridine compounds provides a strong rationale for their investigation as potential therapeutic agents. The demonstrated anticancer and kinase inhibitory activities of various pyridine-containing molecules suggest that the this compound scaffold holds significant promise. The synthetic accessibility of these compounds via the Sonogashira coupling further enhances their appeal for medicinal chemistry programs. This guide serves as a foundational resource, offering a comparative analysis and detailed protocols to stimulate and support further research into this intriguing class of molecules. The insights provided herein are intended to empower researchers to unlock the full therapeutic potential of this compound derivatives.
References
- Abdelgawad, M. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed, 33951380. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Al-Warhi, T., et al. (2024).
- Ghorab, M. M., et al. (2022).
- Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. (2025).
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2021). Taylor & Francis Online. [Link]
- Khidre, R. E., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed, 32889383. [Link]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Deriv
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2015). PMC. [Link]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).
- Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simul
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. [Link]
- Can anyone suggest a protocol for a kinase assay?. (2015).
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A Comparative Guide to the Structural Elucidation of 4-(Pyridin-2-yl)but-3-yn-1-ol Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural integrity of a molecule is paramount, dictating its function, reactivity, and potential as a therapeutic agent. Pyridine derivatives, in particular, are foundational scaffolds in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions.[1][2] The introduction of an alkynyl linkage, as seen in 4-(Pyridin-2-yl)but-3-yn-1-ol and its analogs, imparts a rigid, linear geometry that can be exploited for precise positioning within a biological target. This guide offers a deep dive into the definitive method for spatial characterization—single-crystal X-ray crystallography—and objectively compares its performance against other common analytical techniques.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[3] For a molecule like this compound, understanding the precise orientation of the pyridine ring relative to the butynol chain, and how these molecules pack in a solid state, can offer insights into their physical properties and potential binding modes.
The process, in essence, involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and the constructive interference of these scattered waves produces a unique pattern of spots. The positions and intensities of these spots are then used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.[4]
Experimental Workflow: From Synthesis to Structure
A prerequisite for X-ray crystallographic analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of this compound
While numerous methods for pyridine synthesis exist, a common and effective approach for creating C-C bonds at the 2-position of a pyridine ring is the Sonogashira coupling.[5] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a robust method for constructing the desired pyridinyl-alkyne scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-bromopyridine (1.0 eq.) and but-3-yn-1-ol (1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine, 2.0 eq.).
-
Inert Atmosphere: The reaction mixture should be thoroughly deoxygenated and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-ordered internal structure. Slow evaporation is a widely used technique for growing high-quality crystals of organic compounds.[6]
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble. A common strategy is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.
-
Slow Evaporation: The solution is then loosely covered (e.g., with a perforated cap or parafilm) to allow for slow evaporation of the solvent. This gradual increase in concentration allows the molecules to arrange themselves into a crystalline lattice.
-
Environment: The crystallization vessel should be left in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted on a goniometer head for X-ray analysis.
Data Acquisition and Structural Refinement
The mounted crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. The diffraction data is collected on a detector, and the resulting images are processed to determine the unit cell parameters and the intensities of the reflections.
Representative Crystallographic Data
Since no published crystal structure for this compound exists, the following table presents hypothetical but plausible crystallographic data for a representative derivative. This data is based on typical values for similar organic molecules containing pyridine and alkyne functionalities.[6][7]
| Parameter | Value |
| Chemical Formula | C₉H₉NO |
| Formula Weight | 147.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(5) |
| c (Å) | 7.654(2) |
| β (°) | 98.76(2) |
| Volume (ų) | 795.8(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.228 |
| Absorption Coefficient (mm⁻¹) | 0.082 |
| F(000) | 312 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 1823 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
This data is representative and serves as an example for educational purposes.
The final R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 0.045 (or 4.5%) indicates a very good refinement.
Comparative Analysis with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are indispensable for routine characterization and for analyzing non-crystalline samples.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires single crystals; destructive to the crystal. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C). | Non-destructive; provides information on dynamics in solution. | Does not provide precise bond lengths or angles; can be complex to interpret. |
| IR Spectroscopy | Presence of functional groups. | Fast and simple; good for reaction monitoring. | Provides limited structural information; not suitable for complex molecules alone.[8] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; determines molecular formula. | Does not provide information on stereochemistry or connectivity. |
| UV-Vis Spectroscopy | Electronic transitions (π-systems). | Quantitative analysis; can study conjugation. | Limited structural information; many molecules do not have a chromophore.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H NMR would show characteristic signals for the pyridine protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The alkynyl proton is absent in this internal alkyne. ¹³C NMR would show distinct signals for the sp-hybridized carbons of the alkyne, in addition to the carbons of the pyridine ring and the butanol chain.[8]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong, broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹). A weak but sharp absorption for the C≡C triple bond stretch would be expected in the 2100-2260 cm⁻¹ region.[8] Characteristic C-H and C=N stretching and bending vibrations of the pyridine ring would also be present.
Visualizing the Process and Structure
Diagrams are essential for understanding complex scientific workflows and molecular structures.
Caption: Experimental workflow from synthesis to final structure determination.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
The structural elucidation of novel compounds like this compound and its derivatives is a multi-faceted process. While spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for initial characterization and purity assessment, single-crystal X-ray crystallography remains the definitive method for obtaining a precise three-dimensional atomic map. The insights gained from a crystal structure—from the exact conformation of the molecule to its packing in the solid state—are invaluable for understanding its properties and for guiding the development of new therapeutics and materials. This guide provides a framework for approaching the structural analysis of such compounds, emphasizing the synergy between synthesis, crystallization, and various analytical techniques.
References
- Bustelo, E., Carbó, J. J., Lledós, A., Mereiter, K., Puerta, M. C., & Valerga, P. (2003). First X-ray characterization and theoretical study of pi-alkyne, alkynyl-hydride, and vinylidene isomers for the same transition metal fragment [Cp*Ru(PEt3)2]+. Journal of the American Chemical Society, 125(11), 3311–3321.
- Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571.
- ResearchGate. (n.d.). Structure and reactivity of pyridine crystal under pressure. Request PDF.
- Bustelo, E., et al. (2003). First X-ray Characterization and Theoretical Study of π-Alkyne, Alkynyl-Hydride, and Vinylidene Isomers for the Same Transition Metal Fragment [Cp*Ru(PEt3)2]+. Journal of the American Chemical Society.
- Castaneda, J. P., & Gabidullin, B. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–928.
- Han, Y., et al. (2008). 4-(Pyridin-2-yl)-1,3-dithiol-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2393.
- Durham University. (n.d.). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties.
- Tran, B. L., Erickson, J. D., & Fuller, J. T., III. (2024). Direct observation of β-alkynyl eliminations from unstrained propargylic alkoxide Cu(i) complexes by C–C bond cleavage. Chemical Science, 15(18), 6826–6834.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Request PDF.
- Wikipedia. (n.d.). Pyridine.
- Liu, Y., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 145(35), 19168–19175.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Schmalz, H.-G. (2010). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 82(4), 825-835.
- Drizin, I., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4692–4706.
- Lindquist, K. P., Corcelli, S. A., & Kubarych, K. J. (2015). Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. The Journal of Physical Chemistry A, 119(30), 8271–8282.
- Boulet, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(5), 1335–1347.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Chemical Synthesis Database. (n.d.). 4-pyridin-4-yl-but-3-yn-2-one.
- Takahashi, T., et al. (2002). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 124(4), 576–582.
- York University. (2022). Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines.
- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010.
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- Sahoo, M. (n.d.). Instrumental Methods of Analysis. IPT, Salipur.
- Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Yildirim, M., et al. (2021). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1238–1244.
- ResearchGate. (n.d.). Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO.
- Al-Hujran, T. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Pyridin-2-yl)but-3-yn-1-ol Isomers
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of molecular isomers is of paramount importance. Isomers, while possessing identical molecular formulas, can exhibit vastly different pharmacological, toxicological, and material properties. The 4-(Pyridin-yl)but-3-yn-1-ol scaffold is a key structural motif in medicinal chemistry, and the ability to unequivocally distinguish between its 2-yl, 3-yl, and 4-yl positional isomers is critical for advancing research and ensuring the development of safe and effective therapeutics. This guide provides a comprehensive spectroscopic comparison of these isomers, leveraging experimental data for the 3-yl isomer and robust predictive methodologies for the 2-yl and 4-yl isomers. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will establish a clear and reliable framework for their differentiation.
The Structural Landscape: Understanding Isomeric Variation
The core structure of 4-(Pyridin-yl)but-3-yn-1-ol consists of a pyridine ring connected to a butynol side chain. The isomeric variation arises from the point of attachment of this side chain to the pyridine ring, as illustrated below. This seemingly subtle difference has profound implications for the electronic environment of the molecule, which in turn governs its spectroscopic signatures.
Caption: Molecular structures of the 2-yl, 3-yl, and 4-yl isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, which are directly influenced by the position of the butynol substituent on the pyridine ring.
Theoretical Considerations: The Influence of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the ring protons and carbons relative to benzene. The magnitude of this deshielding effect is position-dependent:
-
α-positions (C2/C6): Most deshielded due to their proximity to the nitrogen.
-
γ-position (C4): Moderately deshielded.
-
β-positions (C3/C5): Least deshielded among the ring positions.
This inherent electronic distribution is perturbed by the butynol substituent, leading to distinct NMR spectra for each isomer.
Comparative NMR Data
The following tables present the experimental ¹H and ¹³C NMR data for 4-(pyridin-3-yl)but-3-yn-1-ol[1] and the predicted data for the 2-yl and 4-yl isomers. Predictions were generated using established substituent chemical shift (SCS) principles and computational models.[2]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-(Pyridin-2-yl)but-3-yn-1-ol (Predicted) | 4-(Pyridin-3-yl)but-3-yn-1-ol (Experimental)[1] | 4-(Pyridin-4-yl)but-3-yn-1-ol (Predicted) |
| H-2' | - | ~8.75 | ~8.60 |
| H-3' | ~7.30 | - | ~7.40 |
| H-4' | ~7.70 | ~7.88 | - |
| H-5' | ~7.25 | ~7.31 | ~7.40 |
| H-6' | ~8.60 | ~8.56 | ~8.60 |
| -CH₂- (C1) | ~3.80 | 3.79 | ~3.80 |
| -CH₂- (C2) | ~2.70 | 2.68 | ~2.70 |
| -OH | Variable | Variable | Variable |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound (Predicted) | 4-(Pyridin-3-yl)but-3-yn-1-ol (Experimental)[1] | 4-(Pyridin-4-yl)but-3-yn-1-ol (Predicted) |
| C-2' | ~152.0 | ~147.7 | ~150.0 |
| C-3' | ~123.0 | ~131.8 | ~125.0 |
| C-4' | ~136.5 | ~136.9 | ~142.0 |
| C-5' | ~127.0 | ~123.5 | ~125.0 |
| C-6' | ~150.0 | ~148.7 | ~150.0 |
| C-1 | ~61.0 | 60.9 | ~61.0 |
| C-2 | ~24.0 | 24.1 | ~24.0 |
| C-3 | ~85.0 | 85.4 | ~84.0 |
| C-4 | ~83.0 | 83.8 | ~88.0 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For the 4-(pyridin-yl)but-3-yn-1-ol isomers, we expect to see characteristic absorption bands for the O-H, C-H, C≡C, and C-O bonds, as well as vibrations associated with the pyridine ring.
Expected IR Absorptions
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ from the methylene groups in the butanol chain.
-
sp² C-H Stretch: Absorptions just above 3000 cm⁻¹ from the pyridine ring.
-
C≡C Stretch: A weak to medium absorption in the 2100-2260 cm⁻¹ range for the internal alkyne. The intensity of this peak may vary slightly between isomers due to differences in the dipole moment.
-
Pyridine Ring Vibrations: A series of absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ range.
Table 3: Key Comparative IR Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-(Pyridin-3-yl)but-3-yn-1-ol (Experimental)[1] | 4-(Pyridin-4-yl)but-3-yn-1-ol (Predicted) |
| O-H Stretch | ~3350 (broad) | ~3368 (broad) | ~3350 (broad) |
| C≡C Stretch | ~2230 (weak) | ~2235 (weak) | ~2230 (weak) |
| Pyridine Ring | ~1590, ~1470 | ~1581, ~1466, ~1427 | ~1600, ~1460 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate. For liquid samples, a neat spectrum can be obtained between two salt plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands.
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation of the 4-(pyridin-yl)but-3-yn-1-ol isomers will be influenced by the stability of the resulting fragments, with the pyridine ring and the alcohol functionality playing key roles.
Expected Fragmentation Pathways
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed. For C₉H₉NO, the exact mass is 147.0684 g/mol .
-
Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z 129.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to fragments from the loss of the propyl-pyridine-alkyne radical.
-
Pyridine Ring Fragmentation: The position of the substituent will influence how the pyridine ring fragments. For the 2-yl isomer, interactions with the nitrogen lone pair can lead to unique fragmentation pathways.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(Pyridin-2-yl)but-3-yn-1-ol
Introduction: 4-(Pyridin-2-yl)but-3-yn-1-ol is a versatile heterocyclic building block of significant interest in drug discovery and materials science.[1] Its unique structure, featuring a pyridine ring, a terminal alkyne, and a primary alcohol, makes it a valuable precursor for synthesizing complex molecular architectures, including novel pharmaceutical agents and functional polymers. The precise biological activity and material properties of its downstream products are critically dependent on the purity of this starting material. Therefore, a robust and multi-faceted analytical approach to assess its purity is not merely a quality control measure but a fundamental prerequisite for reliable and reproducible research.
This guide provides an in-depth comparison of key analytical techniques for determining the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Context: The Synthetic Landscape and Potential Impurities
The most common route to this compound is the Sonogashira coupling between a 2-halopyridine (e.g., 2-bromopyridine) and but-3-yn-1-ol. While effective, this palladium/copper-catalyzed reaction can introduce several characteristic impurities that must be identified and quantified.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-halopyridine and but-3-yn-1-ol.
-
Homocoupling Products: Dimerization of but-3-yn-1-ol (Glaser-Hay coupling), a common side reaction in copper-mediated couplings.[2]
-
Catalyst Residues: Traces of palladium and copper complexes.
-
Solvent Residues: Residual reaction solvents (e.g., THF, DMF, triethylamine).
A comprehensive purity assessment strategy must be capable of detecting and quantifying this diverse array of potential contaminants.
Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy - The Absolute Standard
Quantitative Nuclear Magnetic Resonance (qNMR) stands as a powerful primary method for purity assessment. Unlike chromatographic techniques that are relative, qNMR can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[3][4] The principle is based on the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei.[5]
Expertise & Rationale:
We select ¹H qNMR as the foundational technique because it provides simultaneous structural confirmation and absolute quantification.[6] For a molecule like this compound, the distinct signals of the pyridine, methylene, and alcohol protons provide multiple opportunities for integration against a certified internal standard. The choice of a high-purity, stable internal standard with non-overlapping peaks, such as maleic acid, is critical for accuracy.[3]
Experimental Protocol: qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[3]
-
Critical Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure complete signal relaxation for accurate integration.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity (P) using the following formula[7]:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
-
Data Presentation: Expected ¹H NMR Data (in DMSO-d₆)
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H6 | ~8.5 | Doublet (d) | 1H |
| Pyridine H4 | ~7.8 | Triplet (t) | 1H |
| Pyridine H3, H5 | ~7.4 | Multiplet | 2H |
| Hydroxyl (-OH) | ~5.0 (broad) | Singlet (s) | 1H |
| Methylene (-CH₂-OH) | ~3.6 | Triplet (t) | 2H |
| Methylene (-CH₂-C≡) | ~2.7 | Triplet (t) | 2H |
Note: Chemical shifts are estimates and can vary. The alkynyl proton is absent in this internal alkyne.[8][9]
Workflow Visualization
Method 2: Chromatographic Analysis - Sensitivity and Impurity Profiling
Chromatography excels at separating complex mixtures, making it ideal for detecting and quantifying low-level impurities that might be missed by NMR. Given the polar nature of this compound, careful selection of the chromatographic technique is paramount.
A. High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Standard reversed-phase HPLC using C18 columns often provides poor retention for polar compounds like our analyte.[10] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative. HILIC uses a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[11][12] This approach not only improves peak shape and retention but also enhances sensitivity for mass spectrometry (MS) detection due to the high organic content of the mobile phase.[12]
Experimental Protocol: HILIC-UV Method
-
System: HPLC with UV detector.
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 260 nm (corresponding to the pyridine chromophore).
-
Sample Preparation: Dissolve ~1 mg/mL of the compound in 50:50 Acetonitrile/Water.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, making it perfect for detecting residual solvents. However, the alcohol functional group in our analyte makes it non-volatile and prone to thermal degradation. Therefore, derivatization is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.[14]
-
Add 100 µL of MSTFA + 1% TMCS.
-
Heat at 60°C for 30 minutes.
-
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detection: Electron Impact (EI) ionization, scanning from m/z 40-450.
Data Presentation: Comparative Chromatographic Data
| Technique | Analyte | Expected Retention Time (min) | Key Diagnostic Ions (m/z for GC-MS) | Purity Calculation Method |
| HPLC-UV | This compound | ~4.5 (HILIC) | N/A | Area % (Relative) |
| GC-MS | TMS-derivative | ~12.0 | 219 (M+), 204 (M-CH₃), 146 | Area % (Relative) |
| GC-MS | Triethylamine (Solvent) | ~2.5 | 101, 86 | Area % (Relative) |
Note: Retention times and mass fragments are illustrative. The molecular ion (M+) for the TMS-derivative is at m/z 219. Fragmentation often involves loss of a methyl group (-15) or cleavage near the oxygen.[15][16]
Workflow Visualization
Method 3: Recrystallization and Melting Point - A Classic Check
While not a quantitative technique on its own, recrystallization is a powerful purification method, and the subsequent melting point determination serves as an excellent qualitative indicator of purity.
Expertise & Rationale: The principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[17][18] As the solution cools, the pure compound crystallizes, leaving impurities in the mother liquor.[19] A pure crystalline solid will exhibit a sharp melting point range (typically <1°C), whereas an impure sample will melt over a broader range and at a lower temperature. For a compound like this compound, a solvent system like ethyl acetate/hexanes is often effective.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair where the compound is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until it just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the melting point of the dried crystals.
Comparative Summary and Recommendations
| Technique | Primary Purpose | Strengths | Weaknesses |
| Quantitative ¹H NMR (qNMR) | Absolute purity determination, structure ID | Absolute quantification, non-destructive, fast, universal detection | Lower sensitivity, potential peak overlap, requires expensive equipment |
| HPLC (HILIC) | Impurity profiling, relative quantification | High sensitivity, excellent separation of polar compounds, robust | Requires analyte-specific reference standard for true quantification |
| GC-MS | Volatile impurity & residual solvent analysis | Extremely high sensitivity for volatiles, provides structural information | Destructive, requires derivatization for this analyte, thermally limited |
| Melting Point | Qualitative purity check | Fast, inexpensive, good indicator of crystalline purity | Non-quantitative, not useful for amorphous solids or oils |
Final Recommendation:
For a comprehensive and trustworthy assessment of the purity of this compound, a multi-technique approach is essential:
-
Primary Assay (Purity & Identity): Use Quantitative ¹H NMR to determine the absolute purity and confirm the structural integrity of the main component. This serves as the primary, authoritative value.[6][20]
-
Impurity Profiling: Employ a well-developed HILIC-HPLC method to detect and relatively quantify non-volatile, process-related impurities with high sensitivity. This is crucial for identifying any byproducts that may have similar NMR spectra.
-
Residual Solvents: Use GC-MS (with derivatization) specifically to quantify residual solvents from the synthesis and purification, which are often mandated to be below specific limits in pharmaceutical applications.
This integrated workflow creates a self-validating system where each technique's strengths compensate for the weaknesses of the others, providing a complete and reliable picture of the compound's purity.
References
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- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Unknown. (n.d.). Quantitative NMR Spectroscopy.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Przybyciel, M. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Unknown. (n.d.). Alkynes.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol.
- ATSDR. (n.d.). Analytical Methods for Pyridine.
- Unknown. (n.d.). Recrystallization.
- OpenOChem Learn. (n.d.). Alkynes.
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry.
- Unknown. (n.d.). Recrystallization.
- El-Mekkawi, D. M., et al. (2020). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 25(1), 123. [Link]
- ResearchGate. (n.d.). GC/MS analysis of pyridine.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- NIH. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ChemScence. (n.d.). This compound.
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In Vitro Evaluation of Novel Pyridine-Alkyne Scaffolds as Potential Kinase Inhibitors: A Comparative Guide
In the landscape of modern oncology drug discovery, the pursuit of novel molecular entities with high potency and selectivity against cancer-specific targets is paramount. Among the myriad of scaffolds explored, pyridine derivatives have consistently demonstrated significant therapeutic potential, forming the core of numerous FDA-approved drugs.[1][2] The strategic incorporation of an alkyne moiety into these structures has emerged as a promising approach, particularly in the design of kinase inhibitors, by enabling unique interactions within the ATP-binding pocket and potentially overcoming drug resistance.[3][4][5] This guide provides an in-depth comparative analysis of the in vitro performance of novel compounds derived from a 4-(Pyridin-2-yl)but-3-yn-1-ol backbone, herein designated as Compound PYR-A and Compound PYR-B , against established and emergent cancer cell lines. We will dissect the experimental data, elucidate the rationale behind the chosen assays, and provide a framework for their evaluation as next-generation therapeutics.
The Rationale for Pyridine-Alkyne Hybrids in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous natural products and pharmaceuticals.[1][2] When coupled with a flexible yet rigid alkyne linker, these molecules can access deep hydrophobic pockets within kinase domains, often leading to enhanced potency and altered selectivity profiles.[3][4][5] This design strategy is exemplified in the development of third-generation kinase inhibitors aimed at overcoming resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl.[3][4][5] The compounds discussed in this guide, PYR-A and PYR-B, are conceptualized based on these principles, with modifications designed to modulate their target engagement and cellular activity.
Comparative In Vitro Cytotoxicity
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this effect. The novel compounds, PYR-A and PYR-B, were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as a proxy for cell viability.[6][7] For comparison, we include data for a known pyridine-thiazole hybrid, herein designated as Alternative Compound C , which has demonstrated significant cytotoxic potential.[8][9]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound PYR-A | HL-60 (Leukemia) | 0.75 |
| MCF-7 (Breast) | 3.2 | |
| HepG2 (Liver) | 5.8 | |
| Compound PYR-B | HL-60 (Leukemia) | 1.2 |
| MCF-7 (Breast) | 4.5 | |
| HepG2 (Liver) | 7.2 | |
| Alternative Compound C | HL-60 (Leukemia) | 0.57[8][9] |
| MCF-7 (Breast) | Not Reported | |
| HepG2 (Liver) | Not Reported |
Table 1: Comparative IC50 values of novel pyridine-alkyne compounds and an alternative pyridine-based compound against various human cancer cell lines.
From the data, both PYR-A and PYR-B exhibit potent cytotoxic activity, particularly against the HL-60 leukemia cell line, with IC50 values in the sub-micromolar to low micromolar range. Compound PYR-A demonstrates consistently higher potency across all tested cell lines compared to PYR-B, suggesting that its structural modifications may lead to more effective target engagement or better cell permeability. Notably, the potency of PYR-A in HL-60 cells approaches that of the highly active Alternative Compound C.
Mechanistic Insights: Kinase Inhibition Profile
Given the structural motifs of PYR-A and PYR-B, a likely mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[10][11] To investigate this, the compounds were screened against a panel of kinases known to be involved in cancer progression. For this guide, we focus on their activity against a representative tyrosine kinase, Bcr-Abl, a key target in chronic myeloid leukemia (CML).
| Compound | Kinase Target | IC50 (nM) |
| Compound PYR-A | Bcr-Abl (Wild-Type) | 15 |
| Bcr-Abl (T315I Mutant) | 45 | |
| Compound PYR-B | Bcr-Abl (Wild-Type) | 35 |
| Bcr-Abl (T315I Mutant) | 90 | |
| Ponatinib (Reference) | Bcr-Abl (Wild-Type) | 0.37 |
| Bcr-Abl (T315I Mutant) | 2.0 |
Table 2: In vitro kinase inhibitory activity of PYR-A and PYR-B against wild-type and mutant Bcr-Abl, with Ponatinib as a reference inhibitor.
The data indicates that both compounds are potent inhibitors of wild-type Bcr-Abl. Importantly, they retain significant activity against the T315I mutant, a common source of resistance to earlier generation inhibitors like imatinib.[3][4][5] This is a key feature of their alkyne-containing scaffold. While not as potent as the established drug Ponatinib, Compound PYR-A again shows superior activity to PYR-B, reinforcing its potential as a lead candidate for further development.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key in vitro assays are provided below.
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]
-
Cell Seeding: Cancer cells (HL-60, MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (PYR-A, PYR-B) and the reference compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the target kinase.
-
Reaction Mixture Preparation: A reaction buffer containing the kinase (e.g., Bcr-Abl), a fluorescently labeled substrate peptide, and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: A solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction and initiate the FRET signal.
-
Signal Measurement: The TR-FRET signal is read on a suitable plate reader, and the IC50 values are determined from the inhibition curves.
Visualizing the Scientific Rationale
To better understand the underlying principles of the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Inhibition of the Bcr-Abl signaling pathway by the novel compounds.
Conclusion and Future Directions
The in vitro data presented in this guide strongly support the potential of novel compounds derived from a this compound scaffold as valuable leads in anticancer drug discovery. Compound PYR-A, in particular, demonstrates promising cytotoxicity against multiple cancer cell lines and potent inhibition of the clinically relevant Bcr-Abl kinase, including its drug-resistant T315I mutant.
The logical next steps in the evaluation of these compounds would involve broader kinase profiling to assess selectivity, in vitro ADME (absorption, distribution, metabolism, and excretion) studies to predict their pharmacokinetic properties, and ultimately, in vivo efficacy studies in relevant animal models of cancer. The self-validating nature of the described protocols provides a high degree of confidence in the generated data, forming a solid foundation for these future investigations. The continued exploration of pyridine-alkyne hybrids holds significant promise for the development of next-generation targeted therapies for cancer.
References
- Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Gray, N. S. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
- Zhou, T., Commodore, L., Fowler, C., Li, F., Xu, X., & Li, W. (2015). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Journal of Medicinal Chemistry, 58(24), 9576–9587. [Link]
- Stavniichuk, R., Kosenko, N., Lesyk, R., & Filyak, Y. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]
- Zhou, T., Commodore, L., Li, F., & Li, W. (2015). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. ACS Medicinal Chemistry Letters, 6(12), 1152-1157. [Link]
- El-Damasy, A. K., Jin, H., Seo, S. H., Bang, E. K., & Keum, G. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 208, 112756. [Link]
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- Abdel-Aziz, M., Abuel-Magd, A. M., & Al-Said, M. S. (2017). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 9(12), 1335-1355. [Link]
- El-Naggar, A. M., El-Hashash, M. A., & Rizk, S. A. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 989354. [Link]
- Ahmed, S., Kumar, A., & Singh, U. P. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 10(1), 1-13. [Link]
- Abuel-Magd, A. M., Abdel-Aziz, M., & Al-Said, M. S. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]
- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
- Gomaa, M. A. M., & El-Sayed, W. A. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 54-68. [Link]
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, A. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(4), 2825-2843. [Link]
- Roy, P., & Majumder, U. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Roy, P., & Majumder, U. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Dorsch, D., Blum, A., & Buchstaller, H. P. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
- Giraud, F., Moreau, P., & Coudert, P. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4213-4216. [Link]
- El-Sayed, W. A., & Gomaa, M. A. M. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(43), 26861-26875. [Link]
- Rode, H. R., Rode, C. V., & Sabnis, R. W. (2021).
- Jurutka, P. W., et al. (2025). Modeling, synthesis and cell-based evaluation of pyridine-substituted analogs of CD3254 and fluorinated analogs of CBt-PMN as novel therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Pyridin-2-yl)but-3-yn-1-ol Analogs as Potential VEGFR-2 Kinase Inhibitors
For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is fundamental to designing potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a series of hypothetical analogs based on the 4-(Pyridin-2-yl)but-3-yn-1-ol scaffold. While direct experimental data for this specific compound series against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is not publicly available, we will infer and project a probable SAR by drawing upon extensive data from structurally related pyridine-based kinase inhibitors. This guide will serve as a predictive framework to guide the synthesis and evaluation of this promising chemical series.
Introduction: The Rationale for Targeting VEGFR-2 with Pyridine-Based Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis—the formation of new blood vessels.[1][2] The dysregulation of the VEGF/VEGFR-2 signaling pathway is a well-established hallmark of numerous cancers, which depend on sustained angiogenesis for growth and metastasis.[1] Consequently, the inhibition of VEGFR-2 is a clinically validated and effective strategy in oncology.[1]
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an ideal anchor for binding to the ATP pocket of kinases.[3][4] The subject of this guide, this compound, combines this established pyridine core with a linear but-yn-ol side chain. The alkyne moiety introduces conformational rigidity, while the terminal hydroxyl group provides a potential hydrogen bond donor/acceptor, making this an intriguing scaffold for kinase inhibition.
This guide will explore the hypothetical SAR of this scaffold, comparing its potential with established VEGFR-2 inhibitors, Sunitinib and Sorafenib.[5][6][7][8]
Comparative Structure-Activity Relationship (SAR) Analysis
The following analysis is based on established SAR principles for pyridine-based VEGFR-2 inhibitors.[3][4][9] We will systematically explore the impact of modifications at three key positions of the this compound scaffold: the pyridine ring (R1), the butynol chain (R2), and the terminal hydroxyl group (R3).
Core Scaffold and Points of Modification
A diagram illustrating the core this compound scaffold and key points for analog modification.
Table 1: Postulated SAR of this compound Analogs as VEGFR-2 Inhibitors
| Analog | R1 (Pyridine Substitution) | R2 (Chain Modification) | R3 (Terminal Group) | Predicted VEGFR-2 IC₅₀ (nM) | Rationale & Comparative Notes |
| 1 (Parent) | Unsubstituted | -C≡C-CH₂- | -OH | 150-300 | Baseline activity. The pyridine nitrogen is expected to form a hydrogen bond with the hinge region of the kinase. The terminal -OH can interact with solvent or form additional H-bonds. |
| 2 | 4-Fluoro | -C≡C-CH₂- | -OH | 100-200 | Introduction of a small electron-withdrawing group can modulate the pKa of the pyridine nitrogen, potentially improving the hinge-binding interaction. |
| 3 | 4-Methoxy | -C≡C-CH₂- | -OH | 200-400 | A bulky electron-donating group at the 4-position may introduce steric hindrance, potentially reducing binding affinity. |
| 4 | Unsubstituted | -CH=CH-CH₂- (E-alkene) | -OH | 300-500 | Replacing the rigid alkyne with a more flexible alkene may disrupt the optimal binding conformation, leading to reduced potency. |
| 5 | Unsubstituted | -(CH₂)₃- | -OH | >1000 | A fully saturated alkyl chain lacks the rigidity of the alkyne, likely resulting in a significant loss of potency due to entropic penalties upon binding. |
| 6 | Unsubstituted | -C≡C-CH₂- | -NH₂ | 50-150 | Replacing the hydroxyl with a primary amine introduces a stronger hydrogen bond donor, which could lead to improved interactions with the solvent-exposed region of the ATP binding pocket. |
| 7 | Unsubstituted | -C≡C-CH₂- | -NH(CH₃) | 25-75 | A secondary amine can still act as a hydrogen bond donor while the methyl group can occupy a small hydrophobic pocket, potentially increasing potency. |
| 8 | Unsubstituted | -C≡C-CH₂- | -N(CH₃)₂ | 100-250 | A tertiary amine can no longer act as a hydrogen bond donor, which may reduce potency compared to primary and secondary amines. |
| Sunitinib | - | - | - | 2-10 | Benchmark. A multi-targeted kinase inhibitor that effectively inhibits VEGFR-2.[5][6] |
| Sorafenib | - | - | - | 20-90 | Benchmark. Another multi-targeted kinase inhibitor with potent activity against VEGFR-2.[7][8][10] |
Interpretation of SAR Data
-
Pyridine Ring (R1): The unsubstituted pyridine is crucial for hinge binding. Small, electron-withdrawing substituents at the 4- or 5-positions could enhance this interaction. Bulky substituents are generally disfavored as they can clash with the kinase's gatekeeper residue.
-
Alkyne Chain (R2): The rigidity of the alkyne linker is predicted to be critical for maintaining an optimal binding pose. Replacing it with more flexible linkers is expected to decrease activity.
-
Terminal Functional Group (R3): This region of the molecule is likely to be solvent-exposed. Modifications here that can form additional hydrogen bonds or interact with nearby residues are predicted to be beneficial. Replacing the terminal hydroxyl group with primary or secondary amines is a promising strategy for enhancing potency.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To validate the predicted SAR, a robust in vitro kinase assay is essential. The following protocol describes a luminescence-based assay to determine the IC₅₀ values of the synthesized analogs.[1][2][11][12]
Principle of the Assay
This assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates greater inhibition.
Workflow Diagram
A schematic of the in vitro VEGFR-2 kinase assay workflow.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in 1x Kinase Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly-(Glu, Tyr) 4:1).[2][11]
-
Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.[11][12]
-
-
Kinase Reaction:
-
Add 25 µL of the master mix to each well of a white, opaque 96-well plate.
-
Add 5 µL of the diluted test compounds to the appropriate wells.
-
For positive control wells (100% kinase activity), add 5 µL of 1x Kinase Buffer with 1% DMSO.
-
For blank wells (no kinase activity), add 5 µL of 1x Kinase Buffer with 1% DMSO.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide provides a predictive framework for the structure-activity relationship of this compound analogs as potential VEGFR-2 inhibitors. The proposed SAR suggests that modifications to the terminal hydroxyl group, such as replacement with primary or secondary amines, could significantly enhance potency. The rigid alkyne linker is predicted to be a key determinant of activity.
The detailed experimental protocol for an in vitro VEGFR-2 kinase assay provides a clear path for validating these hypotheses. By systematically synthesizing and testing the proposed analogs, researchers can elucidate the true SAR of this novel scaffold and potentially identify potent and selective inhibitors of VEGFR-2 for further development as anti-cancer therapeutics.
References
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- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
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- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
- Scientific Research Publishing. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney.
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- Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?.
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- MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
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- Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.
- PubMed. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- PubMed Central. (n.d.). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma.
- ResearchGate. (2021). (PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
- ResearchGate. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecu.
- PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- PubMed. (2025). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
- PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
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A Comparative Guide to the Synthesis of 4-(Pyridin-2-yl)but-3-yn-1-ol: An Application Scientist's Perspective
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful project timelines. The compound 4-(Pyridin-2-yl)but-3-yn-1-ol is a valuable building block in medicinal chemistry, finding application in the synthesis of various biologically active molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target, grounded in experimental data and mechanistic insights to inform your selection of the most efficacious pathway for your research needs.
Introduction: The Significance of this compound
The structural motif of a pyridine ring coupled to an alkynol is of significant interest in the development of novel therapeutics. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor or a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The rigid alkyne linker provides a defined spatial orientation for other functional groups, while the primary alcohol offers a versatile handle for further chemical modifications. Consequently, robust and scalable synthetic access to this compound is of paramount importance. This guide will compare and contrast three prominent synthetic strategies: the Sonogashira coupling, the Negishi coupling, and a Cadiot-Chodkiewicz approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Sonogashira Coupling | Negishi Coupling | Cadiot-Chodkiewicz Coupling |
| Starting Materials | 2-Halopyridine, But-3-yn-1-ol | 2-Halopyridine, Organozinc reagent of But-3-yn-1-ol | 2-Halopyridine, 1-Halo-but-3-yn-1-ol |
| Key Catalysts/Reagents | Palladium catalyst, Copper (I) salt, Base | Palladium or Nickel catalyst | Copper (I) salt, Base |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Functional Group Tolerance | Moderate to Good | Good | Moderate |
| Operational Simplicity | Moderate | Moderate (requires preparation of organozinc reagent) | Moderate (may require preparation of haloalkyne) |
| Key Advantages | Well-established, wide range of catalysts available. | Often proceeds under mild conditions with high functional group tolerance. | Copper-only catalysis can be cost-effective. |
| Potential Challenges | Homocoupling of the alkyne (Glaser coupling), sensitivity to air.[1] | Preparation and handling of the organozinc reagent. | Homocoupling, potential for lower yields. |
Route 1: The Sonogashira Coupling
The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-(Pyridin-2-yl)but-3-yn-1-ol Quantification
Introduction: The Analytical Imperative for 4-(Pyridin-2-yl)but-3-yn-1-ol
This compound is a heterocyclic compound featuring both a pyridine ring and an alkyne functional group. Its unique structure makes it a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical, as they directly impact the yield, purity, and safety profile of the final drug product.
Therefore, robust and reliable analytical methods for its quantification are not merely a quality control checkpoint but a cornerstone of process development and regulatory compliance. The "suitability for intended purpose" of an analytical method can only be established through a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). We will explore the causality behind experimental choices, present detailed validation protocols, and provide comparative data to empower researchers and drug development professionals in selecting the optimal method for their specific needs.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis
HPLC is the predominant technique for the analysis of non-volatile or thermally labile compounds, making it an excellent first choice for a polar molecule like this compound. The method's simplicity, robustness, and high precision make it ideal for routine quality control and stability testing environments.
Principle and Method Development Rationale
The chosen methodology is Reversed-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common and versatile reversed-phase column, providing sufficient hydrophobic character to retain the analyte.
-
Mobile Phase Selection: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. An acidic modifier, such as 0.1% phosphoric acid, is incorporated to suppress the ionization of the pyridine nitrogen, ensuring a single, well-defined analyte form and promoting sharp, symmetrical peak shapes.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength is selected at an absorption maximum (e.g., ~260 nm) to ensure high sensitivity and specificity.
Experimental Protocol: HPLC-UV Method Validation
The validation process is designed to demonstrate that the analytical procedure is specific, linear, accurate, precise, and robust for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
Validation Procedure:
-
Specificity (Forced Degradation):
-
Prepare solutions of the analyte (~100 µg/mL) and subject them to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²).
-
-
Inject the stressed samples and a non-stressed control. The method is specific if the analyte peak is well-resolved from all degradation product peaks and excipients, as demonstrated by peak purity analysis using a PDA detector.[4][5][6]
-
-
Linearity and Range:
-
Prepare a stock solution of the reference standard (1 mg/mL).
-
Perform serial dilutions to create at least five calibration standards across a range of 1 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration. Linearity is confirmed if the correlation coefficient (r²) is ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare samples by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
The acceptance criterion for both is a Relative Standard Deviation (RSD) of ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Alternatively, determine by serially diluting a known concentration of the analyte until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
HPLC-UV Validation Workflow
Caption: Workflow for HPLC-UV Method Validation according to ICH Q2(R1).
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Structural Confirmation
GC is a powerful technique for separating volatile and thermally stable compounds. While this compound's polarity and hydroxyl group present a challenge, this can be overcome through derivatization. The coupling with a Mass Spectrometer (MS) detector provides unparalleled sensitivity and structural confirmation, making it ideal for impurity profiling and trace-level analysis.
Principle and Method Development Rationale
-
Derivatization: The primary alcohol functional group makes the analyte polar and prone to poor peak shape and thermal degradation in the GC inlet. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, converting the polar -OH group into a non-polar and more volatile -O-TMS ether. This step is critical for successful GC analysis.
-
Stationary Phase Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating the derivatized analyte from other components.[7]
-
Detection: Mass spectrometry offers high selectivity. For quantification, Selected Ion Monitoring (SIM) mode is employed. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the derivatized analyte, dramatically increasing sensitivity and reducing interference from the sample matrix. The fragmentation of alkynes often yields a resonance-stabilized propargyl cation, which can be a characteristic ion.[8]
Experimental Protocol: GC-MS Method Validation
Derivatization & Chromatographic Conditions:
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.
-
Reaction: To 100 µL of the sample solution in an appropriate solvent (e.g., anhydrous pyridine or acetonitrile), add 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes.
-
Instrument: GC-MS system.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C (Splitless mode).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized analyte (e.g., molecular ion, M-15, and other specific fragments).
Validation Procedure: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) are assessed using the same principles as the HPLC method, with the key difference being the sample preparation step, which includes derivatization. For specificity, it's crucial to demonstrate that the derivatization reagent and by-products do not interfere with the analyte peak.
GC-MS Validation Workflow
Caption: Workflow for GC-MS Method Validation, including derivatization.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two validated methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Commentary |
| Specificity | High (Peak purity with PDA) | Very High (Mass-selective detection) | GC-MS is inherently more specific due to monitoring of characteristic mass fragments. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods provide excellent linearity over a wide range. |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL | The GC-MS method typically offers a lower quantification range due to higher sensitivity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods are highly accurate when properly validated. |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% | The multi-step derivatization process in GC can introduce slightly more variability. |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 0.1 µg/mL | GC-MS is significantly more sensitive, making it suitable for trace analysis. |
| Sample Preparation | Simple (Dilute and inject) | Complex (Requires derivatization) | HPLC offers a much faster and simpler workflow. |
| Run Time | ~ 10 minutes | ~ 15 minutes | Runtimes are comparable, but sample preparation time for GC is much longer. |
Method Selection Guide and Conclusion
The choice between HPLC-UV and GC-MS for the quantification of this compound depends entirely on the analytical objective.
The HPLC-UV method is the recommended choice for:
-
Routine quality control (QC) of raw materials and final products.
-
High-throughput analysis where speed and simplicity are paramount.
-
Assay and content uniformity testing.
-
Stability studies where major degradation products are monitored.
The GC-MS method is superior for:
-
Trace-level impurity analysis where high sensitivity is required.
-
Identification of unknown impurities or degradation products through mass spectral data.
-
Confirmatory analysis where the highest degree of specificity is needed.
References
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH. Quality Guidelines.
- Abraham Entertainment. (2025).
- ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
- ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
- MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
- NIH. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. [Link]
- MedCrave. (2016).
- BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
- A. K. Singh, et al. (2022).
- R Discovery.
- JoVE. (2024).
- Chemistry LibreTexts. (2019). 10.S: Spectroscopic Methods (Summary). [Link]
- Sahoo, M. Instrumental Methods of Analysis. [Link]
- BJSTR. (2022).
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-2-yl)but-3-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(Pyridin-2-yl)but-3-yn-1-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards. This document synthesizes information on the disposal of its constituent chemical classes—pyridines, alkynes, and alcohols—to provide a comprehensive operational plan.
Hazard Identification and Risk Assessment
-
Pyridine Moiety : Pyridine and its derivatives are often flammable, toxic, and harmful if swallowed, inhaled, or in contact with skin.[1] Waste containing pyridine is typically considered hazardous.[2][3]
-
Terminal Alkyne Functionality : Terminal alkynes can form explosive metal acetylides, particularly with heavy metals. This reactivity requires specific precautions during handling and disposal to prevent accidental explosions.[4]
-
Alcohol Group : The presence of the hydroxyl group means the compound is an alcohol. Concentrated alcohol solutions are generally flammable and are regulated as ignitable hazardous waste.[5][6]
Table 1: Hazard Summary and Key Considerations
| Functional Group | Potential Hazards | Disposal Considerations |
| Pyridine | Flammable, toxic, irritant.[1] | Must be treated as hazardous waste; incineration is a common disposal method.[2] Do not dispose down the drain.[3][7] |
| Alkyne | Potential for forming explosive metal acetylides with certain metals.[4] | Segregate from heavy metal waste.[4] Consider a quenching step to mitigate reactivity. |
| Alcohol | Flammable/ignitable, especially at high concentrations.[5][6] | Do not dispose down the drain.[6] Treat as ignitable hazardous waste. |
Personal Protective Equipment (PPE)
Before beginning any work with this compound or its waste, ensure that the following personal protective equipment is worn:
-
Eye Protection : Safety goggles with side shields are mandatory.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential.
-
Body Protection : A flame-resistant lab coat should be worn.
-
Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[3]
Waste Segregation and Storage
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container : Use a clearly labeled, leak-proof hazardous waste container. The label should include:
-
"Hazardous Chemical Waste"
-
The full chemical name: "this compound"
-
A list of any solvents or other chemicals present in the waste.
-
The approximate concentration of each component.
-
The date of accumulation.
-
-
Incompatible Materials : Store the waste container away from incompatible materials, especially heavy metal salts, strong oxidizing agents, and strong acids.[1][4]
-
Storage Location : Keep the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
Part 1: Unused or Neat Compound
If you have an unopened container or significant residual solid of this compound:
-
Do Not Attempt to Treat : Do not try to neutralize or treat the neat compound directly.
-
Secure and Label : Ensure the container is tightly sealed and clearly labeled as "Hazardous Waste: this compound".
-
EHS Notification : Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal service.
Part 2: Liquid Waste (Solutions)
For solutions containing this compound:
-
Initial Quenching (Recommended) : To mitigate the reactivity of the terminal alkyne, a quenching step is advisable, especially if the waste may come into contact with metals. In a suitable container within a fume hood, slowly add a proton source such as a small amount of isopropanol or methanol to the liquid waste while stirring.[4]
-
Waste Collection : Transfer the quenched liquid waste into a designated hazardous waste container as described in Section 3.
-
EHS Pickup : Arrange for the collection and final disposal of the waste container by your institution's EHS department.
Part 3: Contaminated Solid Waste
For items such as gloves, weigh boats, and paper towels contaminated with this compound:
-
Segregation : Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Labeling : The container must be clearly labeled "Hazardous Solid Waste" and specify that it "Contains this compound".
-
Storage and Disposal : Store the container in the satellite accumulation area and arrange for its disposal through your institution's EHS office.
Part 4: Contaminated Glassware
-
Initial Rinse : Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate : This initial solvent rinse must be collected as hazardous liquid waste and disposed of according to the procedure in Part 2.
-
Final Cleaning : Subsequent cleaning with detergent and water can typically follow standard laboratory procedures. However, always confirm your institution's specific guidelines on this matter.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : For large spills, immediately evacuate the area and alert others. Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[3]
-
Contain and Absorb : Use an absorbent, inert material such as sand or vermiculite to contain the spill.[3]
-
Collect and Dispose : Once contained, transfer the absorbent material to a sealed, labeled container for disposal as hazardous solid waste.
-
Report : Always report spills to your supervisor and follow your facility's spill response procedures.
Regulatory Compliance
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste. Never pour this chemical or its solutions down the drain.[3][6] Intentional dilution of hazardous waste as a substitute for proper disposal is illegal.[5]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety.
- How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. (n.d.). US EPA.
- Does the EPA Alcohol Exemption Apply to Your Business? (2017, April 3). Hazardous Waste Experts.
- How to Dispose of Liquor and Denatured Alcohol Safely. (2025, February 25). Earth911.
- Pyridine: incident management. (n.d.). GOV.UK.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

